molecular formula C18H13Cl2N3O2 B15580232 ML 315

ML 315

Número de catálogo: B15580232
Peso molecular: 374.2 g/mol
Clave InChI: JQSJAVBMIMDUFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ML 315 is a useful research compound. Its molecular formula is C18H13Cl2N3O2 and its molecular weight is 374.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C18H13Cl2N3O2

Peso molecular

374.2 g/mol

Nombre IUPAC

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C18H13Cl2N3O2/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16/h1-6,8-9H,7,10H2,(H,21,22,23)

Clave InChI

JQSJAVBMIMDUFO-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Part 1: TTL-315 - A Novel Antimetabolite Targeting Metabolic Vulnerability

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a typographical error in the query for "ML 315," as public scientific literature does not contain a compound with this exact designation. However, the search results indicate a high likelihood that the intended subject is one of two similarly named investigational cancer therapeutics: TTL-315 or INX-315 . This guide provides a detailed overview of the mechanism of action for both of these compounds in cancer cells, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Core Mechanism of Action

TTL-315, or 2-mercaptopropionyl glycine (B1666218) disulfide, is a novel antimetabolite that selectively targets cancer cells in the nutrient-deprived tumor microenvironment.[1][2] Its mechanism of action is conditional on glucose deprivation, a common feature in solid tumors due to high metabolic rates and poor vascularization.[1]

In glucose-deprived cancer cells, TTL-315 disrupts thiol homeostasis, which is crucial for cell survival, leading to cell death.[1][2] Normal cells, in the presence of adequate glucose, can detoxify TTL-315 by reducing it to 2-mercaptopropionyl glycine, a compound with a known safety profile.[2] This conditional cytotoxicity provides a therapeutic window for targeting tumors while sparing healthy tissue. Furthermore, TTL-315 has been shown to cooperate with DNA-damaging agents like cisplatin (B142131) to induce tumor regression.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of TTL-315.

Table 1: In Vivo Efficacy of TTL-315 in a Rat Mammary Carcinoma Model (MATB-III)

Treatment GroupInitial Mean Tumor Volume (mm³)OutcomeReference
TTL-315 (40 mg/kg)Palpable tumorsFully prevented tumor outgrowth[1]
TTL-315 (40 mg/kg)>2400Slowed tumor outgrowth[1]
Cisplatin only2948 ± 180-[1]
Cisplatin + TTL-3152402 ± 218Tumor regression[1]

Signaling Pathway and Mechanism of Action Diagrams

TTL315_Mechanism cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell Glucose_Deprivation Glucose Deprivation Low_NADPH Reduced NADPH Generation Glucose_Deprivation->Low_NADPH leads to Impaired_Detox Inefficient Detoxification Low_NADPH->Impaired_Detox Disruption Disruption of Thiol Homeostasis Impaired_Detox->Disruption enables TTL315 TTL-315 TTL315->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Mechanism of TTL-315 in glucose-deprived cancer cells.

Experimental Protocols

Cell Viability Assay:

  • Equal numbers of cancer cells (e.g., RIE/neuT) were seeded in normal growth media.[1]

  • The following day, the media was replaced with either glucose-containing or glucose-free media.[1]

  • Four hours later, TTL-315 or a vehicle control was added at specified concentrations.[1]

  • Cells were incubated for 24 hours.

  • Cell viability was assessed using an assay that monitors thiol homeostasis. The surviving fraction was calculated relative to the number of viable cells at the time of drug addition.[1]

In Vivo Tumor Growth Studies:

  • Preclinical rodent models of breast (MATB-III, MMTV-neu), lung, and skin cancer were used.[1]

  • For prevention studies, treatment with TTL-315 (e.g., 40 mg/kg) began when tumors became palpable.[1]

  • For established tumor studies, treatment was initiated when tumors reached a bulky size (e.g., >2400 mm³).[1]

  • In combination studies, cisplatin (e.g., 2 mg/kg) was administered with TTL-315.[1]

  • Tumor volumes were measured regularly to assess treatment efficacy.[1]

Part 2: INX-315 - A Selective CDK2 Inhibitor for Advanced Cancers

Core Mechanism of Action

INX-315 is an orally bioavailable, selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[3][4] CDK2 is a key regulator of cell cycle progression, and its overexpression is common in many cancers.[3] INX-315 selectively binds to and inhibits the activity of CDK2, which leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[3]

Preclinical studies have demonstrated that INX-315 is effective in cancers with amplification of the CCNE1 gene, which leads to increased CDK2 activity.[4] It has also shown efficacy in breast cancers that have developed resistance to CDK4/6 inhibitors, a common clinical challenge.[4][5] In these contexts, INX-315 induces a state of therapy-induced senescence, providing durable control of tumor growth.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of INX-315.

Table 2: In Vitro Activity of INX-315 in Cancer Cell Lines

Cell LineTreatmentConcentrationEffectReference
Ovarian and Gastric (CCNE1-amplified)INX-31510 to 1000 nMDose-dependent G1 cell cycle arrest and proliferation inhibition[6]
MCF7 (Parental)INX-315 + Abemaciclib (B560072) (500 nmol/L)-Concurrent treatment[5]
MCF7 (Abemaciclib-resistant)INX-315300 nmol/LReinstates senescence[5]
T47D (Abemaciclib-resistant)INX-315100 nmol/LReinstates senescence[5]

Table 3: Interim Phase 1/2 Clinical Trial Data (INX-315-01)

Patient PopulationOutcomePercentage of PatientsReference
ER+/HER2- Breast CancerPartial Response10%[7]
ER+/HER2- Breast CancerStable Disease50%[7]

Signaling Pathway and Mechanism of Action Diagrams

INX315_Signaling cluster_cell_cycle Cell Cycle Progression CDK2_CyclinE CDK2/Cyclin E Complex Rb_Protein Rb Protein CDK2_CyclinE->Rb_Protein phosphorylates CDK2_CyclinE->Rb_Protein G1_S_Transition G1/S Phase Transition E2F E2F Transcription Factors Rb_Protein->E2F Rb_Protein->E2F E2F->G1_S_Transition promotes E2F->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest INX315 INX-315 INX315->CDK2_CyclinE inhibits Senescence Therapy-Induced Senescence Cell_Cycle_Arrest->Senescence

Caption: INX-315 inhibits the CDK2/Cyclin E complex, leading to cell cycle arrest.

Experimental Protocols

Dose-Response Curves for Cell Viability:

  • Cancer cell lines (e.g., MCF7, T47D), including parental and drug-resistant variants, were cultured.

  • Cells were treated with a range of concentrations of INX-315 for 7 days.

  • For combination treatments, a fixed concentration of a CDK4/6 inhibitor (e.g., 500 nmol/L abemaciclib) was used.[5]

  • Cell viability was measured to generate dose-response curves and determine sensitivity.

Senescence Assay (Beta-Galactosidase Staining):

  • Cells were treated with the specified drugs (e.g., INX-315, abemaciclib) for 7 days.[5]

  • After treatment, cells were stained for beta-galactosidase activity, a marker for cellular senescence.[5]

  • The integrated beta-galactosidase signal per cell was quantified using microscopy and image analysis software.[5]

Phase 1/2 Clinical Trial (INX-315-01):

  • Patient Population: Patients with recurrent advanced/metastatic cancer, including HR+/HER2- breast cancer progressing after CDK4/6 inhibitors, and CCNE1-amplified solid tumors.[8][9]

  • Study Design: An open-label, dose-escalation, and dose-expansion study conducted in three parts:

    • Part A: INX-315 monotherapy dose escalation and combination with fulvestrant (B1683766).[9]

    • Part B: Ovarian cancer monotherapy dose expansion.[9]

    • Part C: Combination therapy with abemaciclib and fulvestrant in breast cancer.[9]

  • Endpoints: Primary endpoints include safety and tolerability. Secondary endpoints include pharmacokinetics and preliminary antitumor activity.[8]

References

In-Depth Technical Guide to the ML315 Inhibitor: Target Profile and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 is a potent and selective small molecule inhibitor targeting the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families. This document provides a comprehensive technical overview of the target profile of ML315, including its inhibitory activity, selectivity, and mechanism of action. Detailed experimental protocols for key biochemical and cellular assays are provided, along with visualizations of the core signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers utilizing ML315 as a chemical probe to investigate cellular processes regulated by the CLK and DYRK kinase families, particularly in the context of pre-mRNA splicing.

Target Profile of ML315

ML315 has been identified as a potent inhibitor of several members of the CLK and DYRK kinase families. Its inhibitory activity has been characterized through various biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

Quantitative Inhibitory Activity

The inhibitory potency of ML315 against key CLK and DYRK kinase isoforms is presented in Table 1. ML315 demonstrates low nanomolar to sub-micromolar inhibition of its primary targets.

Kinase TargetIC50 (nM)
CLK168[1]
CLK2231[1]
CLK3>10,000[1]
CLK468[1]
DYRK1A282[2]
DYRK21156[1]
Table 1: Inhibitory Potency (IC50) of ML315 against CLK and DYRK Kinases.
Kinase Selectivity Profile

The selectivity of ML315 has been assessed against a broad panel of kinases. A kinome scan of 442 kinases revealed that ML315 is highly selective for the CLK and DYRK families. A notable off-target kinase with significant inhibition is Protein Kinase C Epsilon (PRKCE)[2].

Further off-target pharmacology screening in a 67-assay panel indicated that at a concentration of 10 μM, ML315 exhibits over 50% inhibition or stimulation of the following targets:

  • Adrenergic α2A receptor

  • Dopamine transporter (DAT)

  • Norepinephrine transporter (NET)

Mechanism of Action and Signaling Pathways

The primary mechanism of action of ML315 is the inhibition of CLK and DYRK kinases, which play crucial roles in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.

CLK and DYRK Signaling in Splicing Regulation

CLKs and DYRKs are key regulators of the phosphorylation state of SR proteins. These proteins are essential components of the spliceosome, the cellular machinery responsible for intron removal and exon ligation. The phosphorylation of SR proteins by CLKs and DYRKs influences their subcellular localization and their binding to splicing enhancers and silencers, thereby modulating splice site selection and alternative splicing outcomes. Inhibition of CLK and DYRK activity by ML315 is expected to lead to a hypo-phosphorylated state of SR proteins, altering splicing patterns of numerous genes.

CLK_DYRK_Signaling cluster_nucleus Nucleus ML315 ML315 CLK_DYRK CLK / DYRK Kinases ML315->CLK_DYRK Inhibition pSR_Proteins Phosphorylated SR Proteins CLK_DYRK->pSR_Proteins Phosphorylation SR_Proteins SR Proteins (unphosphorylated) SR_Proteins->CLK_DYRK Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Regulation Splicing Alternative Splicing Spliceosome->Splicing

Caption: Signaling pathway of CLK/DYRK-mediated SR protein phosphorylation and its inhibition by ML315.

Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize the activity of ML315.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of ML315 against CLK and DYRK kinases using a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) into a substrate.

Materials:

  • Recombinant human CLK or DYRK kinase

  • ML315

  • Kinase-specific peptide substrate (e.g., DYRKtide for DYRK1A)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • P81 phosphocellulose paper

  • 5% Orthophosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of ML315 in the kinase reaction buffer.

  • In a reaction tube, combine the recombinant kinase with the diluted ML315 or a vehicle control.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the peptide substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture for 20-30 minutes at 30°C.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper to terminate the reaction.

  • Wash the P81 paper extensively with 5% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each ML315 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare ML315 Serial Dilutions start->prep_inhibitor pre_incubation Pre-incubate Kinase with ML315 prep_inhibitor->pre_incubation initiate_reaction Initiate Reaction with Substrate and [γ-³²P]ATP pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Spot on P81 Paper incubation->terminate_reaction wash Wash with Orthophosphoric Acid terminate_reaction->wash measure Scintillation Counting wash->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the radiometric biochemical kinase inhibition assay.

Cellular Assay: Western Blot Analysis of SR Protein Phosphorylation

This protocol details a method to assess the effect of ML315 on the phosphorylation of SR proteins in a cellular context using Western blotting.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • ML315

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR protein antibody)

  • Primary antibody against a total SR protein or a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency in multi-well plates.

  • Treat the cells with various concentrations of ML315 or a vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against a total SR protein or a loading control to normalize the data.

Conclusion

ML315 is a valuable chemical probe for studying the roles of CLK and DYRK kinases in cellular processes. Its high potency and selectivity make it a suitable tool for investigating the downstream consequences of inhibiting these kinases, particularly in the context of pre-mRNA splicing regulation. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of ML315 and to elucidate the intricate signaling networks governed by the CLK and DYRK kinase families. Careful consideration of its off-target activities is recommended for the interpretation of experimental results.

References

ML315: A Technical Guide to a Dual Inhibitor of CDK and DYRK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 is a potent and selective small molecule inhibitor targeting the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families. As a dual inhibitor, ML315 serves as a valuable chemical probe for dissecting the complex signaling pathways governed by these kinases, which are implicated in numerous disease states, including cancer and neurological disorders. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of ML315, intended to facilitate its use in research and drug development.

Core Structure and Properties

ML315, with the chemical name N-(4-((4-(3-(trifluoromethyl)phenyl)pyrimidin-2-yl)amino)phenyl)acetamide, is a substituted pyrimidine (B1678525) derivative. Its structure is characterized by a central pyrimidine ring, which is a common scaffold for kinase inhibitors.

Chemical Structure:

  • IUPAC Name: N-(4-((4-(3-(trifluoromethyl)phenyl)pyrimidin-2-yl)amino)phenyl)acetamide

  • Molecular Formula: C₁₉H₁₅F₃N₄O

  • Molecular Weight: 388.35 g/mol

  • Canonical SMILES: CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F

Quantitative Inhibitory Activity

ML315 exhibits low nanomolar inhibitory activity against several members of the CLK and DYRK kinase families. The inhibitory potency of ML315 has been extensively characterized through various biochemical assays.

Kinase TargetIC₅₀ (nM)[1]
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK1B1156

Kinome Scan Selectivity Profile:

A comprehensive kinome scan of ML315 against 442 kinases demonstrated its high selectivity for the CLK and DYRK families. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the inhibitor to the kinase.

KinasePercent of Control (%)
CLK1 <10
CLK2 <10
CLK4 <10
DYRK1A <10
DYRK1B 10-35
CSNK1E<10
MAP3K1<10
PKNB<10
PRKCE<10

Note: This table represents a summary of the most significant interactions. The full kinome scan data provides a broader selectivity profile.

Mechanism of Action and Signaling Pathways

ML315 functions as a dual inhibitor of CDK and DYRK family kinases, thereby modulating downstream signaling pathways crucial for cell cycle regulation, splicing, and other fundamental cellular processes.

CDK and DYRK Signaling Overview:

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, while dual-specificity tyrosine-regulated kinases (DYRKs) are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The dual inhibition of these kinase families by ML315 can lead to synergistic effects in disease models.

CDK_DYRK_Signaling cluster_cdk CDK Pathway cluster_dyrk DYRK Pathway ML315 ML315 CDK_Cyclin CDK/Cyclin Complexes ML315->CDK_Cyclin Inhibition DYRKs DYRKs ML315->DYRKs Inhibition pRb pRb CDK_Cyclin->pRb Phosphorylation E2F E2F pRb->E2F Inhibition CellCycle Cell Cycle Progression E2F->CellCycle Activation SplicingFactors Splicing Factors (e.g., SR proteins) DYRKs->SplicingFactors Phosphorylation TranscriptionFactors Transcription Factors (e.g., NFAT, GLI) DYRKs->TranscriptionFactors Phosphorylation mRNA_Splicing Alternative mRNA Splicing SplicingFactors->mRNA_Splicing Gene_Expression Gene Expression TranscriptionFactors->Gene_Expression

Caption: ML315 inhibits CDK/Cyclin and DYRK kinase signaling pathways.

Experimental Protocols

The following sections provide representative protocols for the synthesis and characterization of ML315.

Synthesis of ML315

The synthesis of ML315 (N-(4-((4-(3-(trifluoromethyl)phenyl)pyrimidin-2-yl)amino)phenyl)acetamide) can be achieved through a multi-step process. A representative synthetic scheme is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 2-chloro-4-(3-(trifluoromethyl)phenyl)pyrimidine reaction Buchwald-Hartwig Cross-Coupling reactant1->reaction reactant2 N-(4-aminophenyl)acetamide reactant2->reaction product ML315 reaction->product

Caption: General workflow for the synthesis of ML315.

Detailed Protocol (Representative):

  • Reaction Setup: In a sealed reaction vessel, combine 2-chloro-4-(3-(trifluoromethyl)phenyl)pyrimidine (1 equivalent), N-(4-aminophenyl)acetamide (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), a phosphine (B1218219) ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents) in an anhydrous, aprotic solvent (e.g., dioxane).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to a specified temperature (e.g., 100-120 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure ML315.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Representative Protocol - LanthaScreen™)

The inhibitory activity of ML315 against specific kinases can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.

LanthaScreen_Workflow start Start prepare_reagents Prepare 4X Compound, 2X Kinase/Antibody, and 4X Tracer Solutions start->prepare_reagents add_compound Add 4 µL of 4X Test Compound prepare_reagents->add_compound add_kinase_ab Add 8 µL of 2X Kinase/Antibody Mixture add_compound->add_kinase_ab add_tracer Add 4 µL of 4X Tracer add_kinase_ab->add_tracer incubate Incubate for 1 hour at Room Temperature add_tracer->incubate read_plate Read Plate for TR-FRET Signal incubate->read_plate end End read_plate->end

Caption: Experimental workflow for a LanthaScreen™ kinase binding assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of ML315 in 100% DMSO at 100X the final desired concentrations.

    • Prepare a 4X intermediate dilution of the compound in the appropriate kinase buffer.

    • Prepare a 2X solution of the target kinase and a europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.

  • Assay Plate Setup:

    • To the wells of a low-volume 384-well plate, add 4 µL of the 4X serially diluted ML315 or vehicle control (DMSO).

  • Kinase Reaction:

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.

  • Incubation:

    • Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Kinome-wide Selectivity Profiling (KINOMEscan™)

The selectivity of ML315 across the human kinome is typically assessed using a competition binding assay platform like KINOMEscan™. This technology measures the ability of a compound to displace a proprietary ligand from the active site of a large panel of kinases.

General Principle:

  • Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound (ML315).

  • Competition: In the presence of ML315, there is a competition for binding to the kinase's active site between the immobilized ligand and the inhibitor.

  • Quantification: The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger inhibition by ML315.

  • Data Reporting: Results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the inhibitor.

Conclusion

ML315 is a highly selective dual inhibitor of CLK and DYRK kinases, making it an invaluable tool for studying the biological roles of these kinase families. Its well-characterized inhibitory profile and the availability of robust experimental protocols for its synthesis and characterization facilitate its use in a wide range of research applications, from target validation to the exploration of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of ML315 in their studies.

References

In-Depth Technical Guide to ML315 (CAS No. 1440251-53-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1] Identified as a valuable chemical probe, ML315 serves as a critical tool for investigating the physiological and pathological roles of these kinase families in cellular processes such as mRNA splicing and signaling pathway regulation. Its high selectivity makes it a superior tool for dissecting the specific functions of CLK and DYRK kinases in complex biological systems.

Chemical and Physical Properties

ML315, with the CAS number 1440251-53-5, is a synthetic organic compound.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine[1][2][3]
CAS Number 1440251-53-5[2]
Molecular Formula C₁₈H₁₃Cl₂N₃O₂[2][3]
Molecular Weight 374.22 g/mol [2][3]
Appearance Solid[4]
Purity ≥98% by HPLC[5][2]
Solubility 10 mM in DMSO[4]
Boiling Point (hydrochloride) 320-325 °C[2]
Density 1.459±0.06 g/cm³[2]
InChI Key JQSJAVBMIMDUFO-UHFFFAOYSA-N[2]
SMILES ClC=1C=C(Cl)C=C(C1)CNC=2N=CN=CC2C3=CC=C4OCOC4=C3[2]
Synonyms ML-315[2]

Biological Activity and Mechanism of Action

ML315 is a potent inhibitor of several members of the CLK and DYRK kinase families. The inhibitory activity, as measured by the half-maximal inhibitory concentration (IC₅₀), is detailed in the table below.

Target KinaseIC₅₀ (nM)Source(s)
CLK1 68[5][2][4]
CLK2 231[5][2][4]
CLK3 >10,000[4]
CLK4 68[5][2][4]
DYRK1A 282[5][2][4]
DYRK1B 1156[5][2][4]

The mechanism of action of ML315 is through the competitive inhibition of the ATP-binding site of these kinases. By blocking the kinase activity of CLKs, ML315 disrupts the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the regulation of pre-mRNA splicing.[6][7] Inhibition of DYRK kinases by ML315 affects various signaling pathways that are critical for cell proliferation, differentiation, and survival.[2][3]

Signaling Pathways

ML315, through its inhibition of CLK and DYRK kinases, modulates key signaling pathways implicated in development and disease, including the Hedgehog and Wnt signaling pathways.

Hedgehog Signaling Pathway

DYRK1A, a primary target of ML315, has been shown to phosphorylate the transcription factor GLI1, a key effector of the Hedgehog signaling pathway.[1][8] This phosphorylation promotes the nuclear localization and transcriptional activity of GLI1.[1] By inhibiting DYRK1A, ML315 can prevent GLI1 phosphorylation, leading to its cytoplasmic retention and a subsequent decrease in the transcription of Hedgehog target genes.[1]

Hedgehog_Pathway ML315 ML315 DYRK1A DYRK1A ML315->DYRK1A inhibition GLI1_cyto GLI1 (cytoplasm) DYRK1A->GLI1_cyto P GLI1_nuc GLI1 (nucleus) GLI1_cyto->GLI1_nuc translocation Hh_Target_Genes Hedgehog Target Genes GLI1_nuc->Hh_Target_Genes activation

Caption: ML315 inhibits DYRK1A-mediated phosphorylation and nuclear translocation of GLI1.

Wnt Signaling Pathway via Alternative Splicing

CLKs are master regulators of pre-mRNA splicing through their phosphorylation of SR proteins.[6][7] The Wnt signaling pathway is intricately regulated by the expression of various components, many of which are subject to alternative splicing. By inhibiting CLKs, ML315 can alter the splicing patterns of Wnt pathway-related genes, leading to the production of non-functional protein isoforms or the degradation of improperly spliced mRNA transcripts.[9][10] This disruption of the splicing machinery ultimately leads to the downregulation of Wnt signaling.

Wnt_Splicing_Pathway ML315 ML315 CLKs CLK1/2/4 ML315->CLKs inhibition SR_Proteins SR Proteins CLKs->SR_Proteins P SR_Proteins_P SR Proteins-P SR_Proteins->SR_Proteins_P Spliceosome Spliceosome SR_Proteins_P->Spliceosome activation Wnt_pre_mRNA Wnt-related pre-mRNA Spliceosome->Wnt_pre_mRNA splicing Wnt_mRNA Correctly Spliced Wnt mRNA Wnt_pre_mRNA->Wnt_mRNA Wnt_Pathway Wnt Pathway Activation Wnt_mRNA->Wnt_Pathway

Caption: ML315 inhibits CLK-mediated phosphorylation of SR proteins, disrupting Wnt pathway gene splicing.

Experimental Protocols

The following are generalized protocols for assessing the activity of ML315. Specific parameters should be optimized for the particular kinase and experimental system.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a common method for determining the IC₅₀ of ML315 against a purified kinase.

Materials:

  • Purified recombinant CLK or DYRK kinase

  • Specific peptide substrate for the kinase

  • ML315 stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of ML315 in DMSO.

  • In a microplate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted ML315 or DMSO (vehicle control).

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The ATP concentration should be at the Kₘ for each kinase.

  • Incubate the reaction for a predetermined time at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each ML315 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for Target Engagement

This protocol describes a method to confirm that ML315 engages its target kinase within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • ML315 stock solution

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies specific for the phosphorylated substrate of the target kinase and total protein

  • Western blotting reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of ML315 or DMSO for a specified time.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with a secondary antibody.

  • Develop the blot using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Quantify the band intensities to determine the effect of ML315 on substrate phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like ML315.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 Data Analysis and Interpretation Compound_Prep ML315 Preparation (Serial Dilution) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Prep->Kinase_Assay Selectivity_Screen Kinome-wide Selectivity Profiling Kinase_Assay->Selectivity_Screen Data_Analysis Data Analysis (IC50, EC50 Calculation) Selectivity_Screen->Data_Analysis Cell_Treatment Cell Line Treatment with ML315 Target_Engagement Target Engagement Assay (e.g., Western Blot) Cell_Treatment->Target_Engagement Functional_Assay Functional Cellular Assay (e.g., Splicing Reporter) Cell_Treatment->Functional_Assay Functional_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Analysis Data_Analysis->Pathway_Analysis

Caption: A typical experimental workflow for characterizing the kinase inhibitor ML315.

References

Unraveling the Selectivity of ML315: A Technical Guide to its Potency Against Clk and DYRK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor ML315, focusing on its selectivity for the Cdc2-like kinase (Clk) family over the dual-specificity tyrosine-regulated kinase (DYRK) family. This document is intended for researchers, scientists, and drug development professionals interested in the application of ML315 as a chemical probe to dissect the complex biology of these kinase families.

Executive Summary

ML315 is a potent, ATP-competitive inhibitor of several Clk and DYRK kinase isoforms. Its distinct selectivity profile makes it a valuable tool for investigating the specific roles of these kinases in cellular processes, most notably pre-mRNA splicing, which is primarily regulated by the Clk family. This guide summarizes the quantitative inhibitory data of ML315, details the experimental methodologies used for its characterization, and provides a visual representation of the relevant signaling pathways and the logical framework for understanding its selectivity.

Data Presentation: Quantitative Inhibition of Kinase Activity by ML315

The inhibitory activity of ML315 against a panel of Clk and DYRK kinases was determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of the compound's potency and selectivity.

Kinase TargetML315 IC50 (nM)
Clk1 68[1]
Clk2 231[1]
Clk3 >10,000[1]
Clk4 68[1]
DYRK1A 282[1]
DYRK1B 1156
DYRK2 1156[1]

Experimental Protocols

The determination of ML315's inhibitory activity was primarily achieved through two key experimental approaches: a bioluminescent kinase assay for initial screening and IC50 determination, and a competition binding assay for broader kinome-wide selectivity profiling.

Bioluminescent Kinase Assay (Kinase-Glo™)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. A decrease in ATP is directly proportional to the kinase activity.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the specific kinase (e.g., Clk1, DYRK1A), a suitable substrate (such as a generic peptide or a specific SR protein), and ATP.

  • Inhibitor Addition: ML315 is added to the reaction mixture at varying concentrations. A control reaction with no inhibitor is also prepared.

  • Incubation: The reaction is allowed to proceed for a defined period, during which the kinase phosphorylates the substrate, consuming ATP in the process.

  • ATP Detection: The Kinase-Glo™ reagent, which contains luciferase and its substrate luciferin, is added to the reaction. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal.

  • Signal Measurement: The luminescence is measured using a luminometer. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus, lower inhibition.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the ML315 concentration.

G Kinase-Glo™ Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Kinase, Substrate, and ATP Solution C Combine Kinase Solution and ML315 A->C B Prepare Serial Dilutions of ML315 B->C D Incubate to Allow Phosphorylation C->D E Add Kinase-Glo™ Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Kinase-Glo™ Assay Workflow Diagram
Competition Binding Assay (KINOMEscan®)

To assess the broader selectivity of ML315, a KINOMEscan® assay was employed. This method measures the ability of a compound to displace a known, immobilized ligand from the active site of a large panel of kinases.[2]

General Protocol:

  • Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound (ML315).[3]

  • Competition: ML315 is incubated with the DNA-tagged kinase and the immobilized ligand. If ML315 binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Separation: The immobilized ligands (with any bound kinase) are separated from the solution.

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[3]

  • Selectivity Profile: A low amount of qPCR signal indicates strong displacement by ML315 and therefore, high binding affinity for that particular kinase. This is performed across a large panel of kinases to generate a comprehensive selectivity profile.

G KINOMEscan® Assay Workflow cluster_binding Competition Binding cluster_separation Separation cluster_quantification Quantification cluster_analysis Analysis A Combine DNA-tagged Kinase, Immobilized Ligand, and ML315 B Incubate to Reach Binding Equilibrium A->B C Isolate Immobilized Ligand-Kinase Complex B->C D Quantify Bound Kinase via qPCR of DNA Tag C->D E Determine % Displacement D->E F Generate Kinome Selectivity Profile E->F

KINOMEscan® Assay Workflow Diagram

Signaling Pathways and the Basis of Selectivity

CLK-Mediated Regulation of Pre-mRNA Splicing

The Clk family of kinases plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. This process is essential for the proper recognition of splice sites and the assembly of the spliceosome.

G CLK-Mediated Splicing Regulation Clk Clk Kinase SR SR Protein (hypophosphorylated) Clk->SR Phosphorylation SR_p SR Protein (hyperphosphorylated) SR->SR_p Spliceosome Spliceosome Assembly SR_p->Spliceosome Promotes Splicing Pre-mRNA Splicing Spliceosome->Splicing ML315 ML315 ML315->Clk Inhibits

CLK-Mediated Splicing Regulation Pathway
Logical Framework for ML315 Selectivity

The selectivity of ML315 for certain Clk isoforms over DYRK kinases, and its inactivity against Clk3, arises from subtle differences in the amino acid composition and conformation of their ATP-binding pockets. While a definitive co-crystal structure of ML315 with a Clk or DYRK kinase is not publicly available, structure-activity relationship (SAR) studies conducted during its development provide insights into the chemical moieties responsible for its potency and selectivity.

The development of ML315 involved the exploration of various substituted pyrimidine (B1678525) chemotypes. The specific substitutions on the pyrimidine core of ML315 are optimized to form favorable interactions, such as hydrogen bonds and hydrophobic interactions, with key residues in the active sites of Clk1 and Clk4, leading to potent inhibition. The lower potency against Clk2 and DYRK1A suggests a less optimal fit. The profound lack of activity against Clk3 indicates significant differences in its ATP-binding pocket that sterically or electrostatically hinder the binding of ML315. The greater than 16-fold selectivity for Clk4 over DYRK1B further underscores the nuanced structural differences that ML315 can exploit.

G Logical Basis of ML315 Selectivity cluster_clk Clk Kinases cluster_dyrk DYRK Kinases ML315 ML315 Chemical Structure Clk1 Clk1 Active Site ML315->Clk1 High Affinity (IC50 = 68 nM) Clk4 Clk4 Active Site ML315->Clk4 High Affinity (IC50 = 68 nM) Clk2 Clk2 Active Site ML315->Clk2 Moderate Affinity (IC50 = 231 nM) Clk3 Clk3 Active Site ML315->Clk3 No Affinity (IC50 > 10,000 nM) DYRK1A DYRK1A Active Site ML315->DYRK1A Moderate Affinity (IC50 = 282 nM) DYRK1B DYRK1B Active Site ML315->DYRK1B Low Affinity (IC50 = 1156 nM)

Logical Basis of ML315 Selectivity Diagram

Conclusion

ML315 is a highly selective chemical probe that can be instrumental in elucidating the distinct functions of Clk and DYRK kinases. Its potent inhibition of Clk1 and Clk4, coupled with its varied activity against other family members, allows for a nuanced approach to studying their roles in cellular signaling and disease. The data and methodologies presented in this guide provide a comprehensive resource for researchers utilizing ML315 in their investigations. Further structural studies on ML315 in complex with its target kinases will undoubtedly provide a more detailed understanding of the molecular basis for its remarkable selectivity.

References

An In-depth Technical Guide to the Role of USP30 Inhibition in Neurological Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial searches for a compound specifically designated "ML315" in the context of neurological disease models did not yield specific results in the public scientific literature. However, the underlying mechanism of action—targeting the deubiquitinase USP30—is a significant and well-documented area of research for neurodegenerative disorders, particularly Parkinson's disease. This guide will, therefore, focus on the core target, Ubiquitin-Specific Protease 30 (USP30) , and the therapeutic strategy of its inhibition, using data from known inhibitors as illustrative examples.

Executive Summary

Mitochondrial dysfunction is a central pathological feature in a range of neurodegenerative diseases, including Parkinson's disease (PD) and potentially others like Alzheimer's disease.[1][2] Mitophagy, the selective autophagic clearance of damaged or dysfunctional mitochondria, is a critical quality control process for maintaining neuronal health.[1] The deubiquitinase (DUB) USP30 acts as a key negative regulator of this process.[3][4] By removing ubiquitin tags from damaged mitochondria, USP30 counteracts the pro-mitophagy signaling of the PINK1/Parkin pathway, thereby inhibiting the disposal of faulty mitochondria.[4][5]

Pharmacological inhibition of USP30 has emerged as a promising therapeutic strategy to enhance mitophagy, reduce oxidative stress, and protect neurons.[5][6][7] This technical guide provides an in-depth overview of the role of USP30 in neurological disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and workflows.

The Role of USP30 in Mitophagy and Neurodegeneration

In healthy neurons, damaged mitochondria are marked for degradation by the PINK1 kinase and Parkin E3 ubiquitin ligase, which attach ubiquitin chains to outer mitochondrial membrane (OMM) proteins.[4] These ubiquitin tags serve as a signal for the autophagy machinery to engulf and clear the damaged organelle.

USP30, a deubiquitinase localized to the mitochondrial outer membrane, opposes this action.[4][5] It removes these ubiquitin marks, effectively "rescuing" damaged mitochondria from degradation.[3] In neurodegenerative diseases, this braking mechanism can become detrimental, leading to the accumulation of dysfunctional, reactive oxygen species (ROS)-producing mitochondria, which contributes to neuronal stress and death.[2][6]

Inhibiting USP30 is hypothesized to shift the balance towards mitochondrial clearance, promoting the removal of damaged organelles and improving overall cellular health.[6][7] This approach is particularly compelling for Parkinson's disease, where mutations in Parkin (PARK2) are a frequent cause of the autosomal recessive form of the disease.[6] Studies show that USP30 inhibition can promote mitophagy even in the absence of functional Parkin, suggesting its potential relevance for both genetic and sporadic forms of PD.[6]

Signaling Pathway and Mechanism of Action

The core mechanism involves the modulation of the PINK1/Parkin pathway. When mitochondrial membrane potential is lost (a sign of damage), the kinase PINK1 accumulates on the OMM and recruits the E3 ligase Parkin, which then ubiquitinates various OMM proteins. USP30 directly counteracts this by cleaving these ubiquitin chains. A USP30 inhibitor blocks this cleavage, leading to an accumulation of ubiquitinated mitochondrial proteins and enhanced mitophagy.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin Parkin Recruitment PINK1->Parkin Ubiquitination OMM Protein Ubiquitination Parkin->Ubiquitination Deubiquitination Deubiquitination Ubiquitination->Deubiquitination Mitophagy Mitophagy (Clearance) Ubiquitination->Mitophagy Promotes USP30 USP30 USP30->Deubiquitination Catalyzes Deubiquitination->Ubiquitination Inhibits Neuronal_Health Improved Neuronal Health Mitophagy->Neuronal_Health USP30_Inhibitor USP30 Inhibitor (e.g., ML315) USP30_Inhibitor->USP30 Blocks

Caption: The USP30-mediated regulation of PINK1/Parkin mitophagy.

Quantitative Data from Preclinical Models

The efficacy of USP30 inhibitors has been quantified in various cellular and in vivo models. The following tables summarize key findings from studies on representative USP30 inhibitors.

Table 1: In Vitro Efficacy of USP30 Inhibitors

Compound Cell Type Model Endpoint Measured Result Reference
USP30i-37 / USP30i-3 Human iPSC-derived dopaminergic neurons (Control & PARK2 KO) CCCP-induced mitochondrial damage Mitophagy levels Accelerated mitophagy post-damage; induced basal mitophagy in PARK2 KO neurons. [6]
USP30i-37 / USP30i-3 Human iPSC-derived neurons (PARK2 KO) Basal and CCCP-induced stress Reactive Oxygen Species (ROS) Reduced excessive ROS production, balancing oxidative stress. [6]
Generic USP30i Isolated human neurons - Mitophagy enhancement Enhanced mitophagy. [7]

| USP30 Knockdown | Dopaminergic neurons (fly model) | Paraquat-induced toxicity | Dopamine levels, motor function, survival | Conferred protection against toxicity, enhancing all measured parameters. |[5] |

Table 2: In Vivo Effects of USP30 Inhibitor ST-539

Compound Animal Model Administration Tissue-Specific Mitophagy Induction Cardiac Function Reference
ST-539 mt-Keima mice 25 mg/kg (i.p.) Significant increase in cardiac mitophagy. No detriment to cardiac function. [4]

| ST-539 | mt-Keima mice | 25 mg/kg (i.p.) | No significant mitophagy activation in brain tissue (at this dose). | - |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the evaluation of USP30 inhibitors.

In Vitro Mitophagy Assay in iPSC-Derived Neurons

This protocol is adapted from studies evaluating mitophagy in response to USP30 inhibition.[6]

  • Cell Culture: Human induced pluripotent stem cells (iPSCs), both healthy control and isogenic PARK2 knockout (KO), are differentiated into dopaminergic neurons using established protocols.

  • Mitochondrial Damage Induction: To induce mitochondrial damage and trigger mitophagy, neurons are treated with Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a mitochondrial uncoupler. A typical concentration is 10 µM.

  • USP30 Inhibition: Test compounds (e.g., USP30i-37, USP30i-3) are added to the culture medium at various concentrations, either concurrently with CCCP or as a pre-treatment, to assess their effect on the mitophagic response.

  • Imaging and Quantification:

    • Neurons are fixed and immunostained for mitochondrial markers (e.g., TOMM20) and ubiquitin (to assess mitochondrial ubiquitination).

    • Confocal microscopy is used to visualize mitochondria.

    • Mitophagy is quantified by measuring the colocalization of mitochondrial markers with lysosomal markers (e.g., LAMP1) or by using fluorescent reporter systems like mt-Keima.

  • Analysis: The percentage of mitochondrial volume cleared over time is calculated and compared between control, PARK2 KO, and inhibitor-treated groups.

In Vivo Mitophagy Assessment using mt-Keima Mice

This protocol is based on the in vivo evaluation of compound ST-539.[4]

  • Animal Model: Transgenic mt-Keima mice are used. These mice express a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In neutral pH (healthy mitochondria), it emits light at one wavelength (excitation 440 nm), and in acidic pH (mitolysosomes), it shifts to another (excitation 586 nm). The ratio of these signals provides a direct measure of mitophagic flux.

  • Compound Administration: The USP30 inhibitor (e.g., ST-539) is administered to the mice, typically via intraperitoneal (i.p.) injection. A dose of 25 mg/kg was used in the cited study.

  • Tissue Collection and Preparation: At specified time points post-administration, mice are euthanized, and tissues of interest (e.g., brain, heart, skeletal muscle) are harvested. Tissues are then fixed, sectioned, and prepared for microscopy.

  • Imaging and Analysis:

    • Tissue sections are imaged using a confocal microscope with dual-excitation laser lines (e.g., 458 nm and 561 nm).

    • Image analysis software is used to quantify the ratio of the acidic (mitolysosome) to neutral (mitochondria) signal.

    • An increase in this ratio in the treated group compared to the vehicle control group indicates an induction of mitophagy.

Experimental and Drug Development Workflow

The development of a USP30 inhibitor for neurological diseases follows a structured preclinical workflow, from initial screening to in vivo validation.

Drug_Dev_Workflow cluster_Discovery Phase 1: Discovery & In Vitro Screening cluster_Validation Phase 2: Preclinical In Vivo Validation cluster_IND Phase 3: IND-Enabling Studies HTS High-Throughput Screen (Biochemical Assay for USP30 Activity) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Cell_Assay Cell-Based Mitophagy Assay (e.g., iPSC-derived neurons) Lead_Opt->Cell_Assay Tox_Screen In Vitro Toxicity Screening Cell_Assay->Tox_Screen PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) in Mice Tox_Screen->PKPD Candidate Selection Mitophagy_Mouse In Vivo Mitophagy Assessment (mt-Keima Mouse Model) PKPD->Mitophagy_Mouse PD_Model Efficacy in Parkinson's Disease Model (e.g., Paraquat) Mitophagy_Mouse->PD_Model Neuroprotection Assessment of Neuroprotection & Motor Function PD_Model->Neuroprotection IND_Studies IND-Enabling Toxicology & Safety Studies Neuroprotection->IND_Studies

Caption: Preclinical development workflow for a USP30 inhibitor.

Conclusion and Future Directions

The inhibition of USP30 represents a highly specific and promising therapeutic strategy for neurological disorders characterized by mitochondrial dysfunction, most notably Parkinson's disease. By removing a key brake on the mitochondrial quality control system, USP30 inhibitors can enhance the clearance of damaged organelles, thereby reducing oxidative stress and improving neuronal viability.[6]

Key challenges remain, including optimizing brain penetrance and determining the long-term consequences of systemic mitophagy induction.[4] As demonstrated with ST-539, achieving sufficient compound exposure in the brain to modulate mitophagy is a critical hurdle that requires further investigation into detailed pharmacokinetic and pharmacodynamic relationships.[4] Nonetheless, the robust preclinical data supporting this mechanism provide a strong rationale for the continued development of USP30 inhibitors as a novel, disease-modifying approach for devastating neurological conditions.

References

In Vitro Exploratory Studies of ML315: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective dual inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families. These kinase families play crucial roles in the regulation of pre-mRNA splicing, a fundamental process in eukaryotic gene expression. Dysregulation of splicing is implicated in a variety of diseases, including cancer and neurological disorders, making the precise modulation of this process by small molecules like ML315 a significant area of therapeutic interest. This technical guide provides an in-depth overview of in vitro exploratory studies involving ML315, focusing on its biochemical activity, cellular effects, and the underlying signaling pathways.

Data Presentation

Biochemical Inhibitory Activity of ML315

ML315 has been characterized as a potent inhibitor of several CLK and DYRK kinase isoforms. The half-maximal inhibitory concentration (IC50) values, determined through in vitro kinase assays, are summarized in the table below.

Kinase TargetML315 IC50 (nM)
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK1BNot Reported
DYRK21156

Data sourced from Coombs et al., 2013.

Cellular Activity of ML315

The cellular activity of ML315 is primarily attributed to its inhibition of CLK and DYRK kinases, leading to downstream effects on pre-mRNA splicing. While specific quantitative data on the effects of ML315 on alternative splicing of endogenous genes in various cell lines are dispersed across literature, studies with similar CLK inhibitors have demonstrated significant alterations in splicing patterns. For example, treatment of cells with CLK inhibitors has been shown to induce exon skipping and the generation of alternatively spliced mRNA isoforms. The potency of these effects is often correlated with the growth inhibition of cancer cell lines.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This protocol describes a general method for determining the IC50 of ML315 against a target kinase, such as CLK1 or DYRK1A, using a luminescence-based assay (e.g., ADP-Glo™).

Materials:

  • Recombinant human CLK1 or DYRK1A enzyme

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ML315 (serially diluted in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Prepare serial dilutions of ML315 in DMSO. The final DMSO concentration in the assay should be kept at ≤1%. Prepare the kinase, substrate, and ATP solutions in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the ML315 dilution or DMSO (vehicle control) to the wells of the microplate.

    • Add 10 µL of a solution containing the kinase and its substrate.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each ML315 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the ML315 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Alternative Splicing (Reporter-Based)

This protocol describes a cell-based reporter assay to assess the effect of ML315 on alternative splicing.

Materials:

  • Mammalian cells (e.g., HEK293T or a cancer cell line)

  • A splicing reporter plasmid (e.g., a dual-luciferase reporter containing an alternative exon).

  • ML315

  • Cell culture medium and reagents

  • Transfection reagent

  • Luciferase assay system

Procedure:

  • Cell Culture and Transfection:

    • Seed the cells in a 96-well plate.

    • Transfect the cells with the splicing reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of ML315 or DMSO (vehicle control).

  • Luciferase Assay:

    • After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure the activities of the two luciferases (e.g., Firefly and Renilla) using a dual-luciferase assay system.

  • Data Analysis:

    • Calculate the ratio of the two luciferase activities for each treatment condition. A change in this ratio indicates a shift in the alternative splicing of the reporter pre-mRNA.

    • Normalize the results to the vehicle control and plot the data to determine the effect of ML315 on splicing.

Western Blot Analysis of SR Protein Phosphorylation

This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of SR proteins in cells treated with ML315.

Materials:

  • Mammalian cells

  • ML315

  • Cell lysis buffer containing phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phosphorylated SR proteins (e.g., mAb104)

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with ML315 or DMSO for the desired time.

    • Lyse the cells in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against phosphorylated SR proteins.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Re-probe the membrane with the loading control antibody.

    • Quantify the band intensities for the phosphorylated SR proteins and the loading control.

    • Normalize the phospho-SR protein signal to the loading control to compare the effects of different ML315 concentrations.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of ML315 and a typical experimental workflow for its in vitro characterization.

ML315_Mechanism_of_Action cluster_cell Cell ML315 ML315 CLK_DYRK CLK/DYRK Kinases ML315->CLK_DYRK Inhibition SR_proteins SR Proteins (unphosphorylated) CLK_DYRK->SR_proteins Phosphorylation (Blocked by ML315) Spliceosome Spliceosome pSR_proteins SR Proteins (phosphorylated) pSR_proteins->Spliceosome Recruitment & Regulation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Alt_mRNA Alternatively Spliced mRNA pre_mRNA->Alt_mRNA Alternative Splicing

Caption: Mechanism of action of ML315 in regulating pre-mRNA splicing.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) ic50 Determine IC50 values kinase_assay->ic50 cell_culture Cell Culture & Treatment with ML315 ic50->cell_culture Inform concentration range for cellular studies splicing_reporter Splicing Reporter Assay cell_culture->splicing_reporter western_blot Western Blot (p-SR Proteins) cell_culture->western_blot phenotypic_assay Phenotypic Assays (e.g., Cell Viability) cell_culture->phenotypic_assay splicing_analysis Analysis of Alternative Splicing splicing_reporter->splicing_analysis western_blot->splicing_analysis

Caption: Experimental workflow for the in vitro characterization of ML315.

ML315: A Technical Guide to a Dual CLK/DYRK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 is a potent and selective small molecule inhibitor of the cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. This document provides a comprehensive technical overview of ML315, including its chemical properties, mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates. Its utility as a chemical probe in cancer and neurological disease research is also discussed.

Chemical Properties

ML315 is a synthetic organic compound belonging to the pyrimidine (B1678525) class.[1]

PropertyValueSource
Chemical Formula C₁₈H₁₃Cl₂N₃O₂PubChem CID: 46926514[1]
Molecular Weight 374.2 g/mol PubChem CID: 46926514[1]
IUPAC Name 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-aminePubChem CID: 46926514
Synonyms ML-315, 5-(benzo[d][1][2]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-aminePubChem CID: 46926514
Cell Permeability Adequate for cell-based studiesCoombs et al., 2013
Stability Low microsomal stabilityCoombs et al., 2013

Mechanism of Action and Quantitative Data

ML315 functions as a dual inhibitor of the CLK and DYRK kinase families, which are involved in the regulation of pre-mRNA splicing and other cellular processes.[1][3] The inhibitory activity of ML315 has been quantified against several kinase isoforms, demonstrating low nanomolar potency for specific targets.

Target KinaseIC₅₀ (nM)Source
CLK1 68Probechem
CLK2 231Probechem
CLK3 >10,000Probechem
CLK4 68Probechem
DYRK1A 282Probechem
DYRK1B Low-nanomolarCoombs et al., 2013
DYRK2 1156Probechem

ML315 exhibits high selectivity for the CLK and DYRK kinase families. Kinome scans using 442 kinases revealed its high specificity, with PRKCE identified as a potential off-target showing less than 10% residual activity at a 10 µM concentration. Further screening in a 67-assay panel by Ricerca LeadProfiling identified adrenergic α2A, dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET) as potential off-targets with greater than 50% inhibition at a 10 µM concentration.

Signaling Pathways

ML315's inhibitory action on CLK and DYRK kinases can impact cellular signaling pathways crucial for cell cycle regulation, RNA processing, and neuronal function. The diagram below illustrates a simplified representation of the signaling cascades affected by ML315.

ML315_Signaling_Pathway ML315 Signaling Pathway Inhibition cluster_ML315 Inhibitor cluster_Kinases Target Kinases cluster_Downstream Downstream Processes ML315 ML315 CLKs CLK1, CLK2, CLK4 ML315->CLKs Inhibits DYRKs DYRK1A, DYRK1B ML315->DYRKs Inhibits Splicing Pre-mRNA Splicing (SR Protein Phosphorylation) CLKs->Splicing Regulates Neuronal Neuronal Development (e.g., Tau Phosphorylation) DYRKs->Neuronal Regulates CellCycle Cell Cycle Progression DYRKs->CellCycle Regulates

Caption: Inhibition of CLK and DYRK kinases by ML315.

Experimental Protocols

The following are generalized protocols for in vitro kinase assays to characterize the inhibitory activity of compounds like ML315.

Radiometric Kinase Assay (for CLK1 and DYRK1A)

This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate peptide.

Materials:

  • Recombinant human CLK1 or DYRK1A

  • ML315 (or test inhibitor)

  • Substrate peptide (e.g., RS-peptide for CLK1, DYRKtide for DYRK1A)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

Procedure:

  • Prepare serial dilutions of ML315 in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Reaction Buffer.

  • In a reaction tube, combine the recombinant kinase with the diluted ML315 or vehicle control. Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the substrate peptide and [γ-³²P]ATP solution.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of ML315 relative to the vehicle control to determine the IC₅₀ value.

Radiometric_Assay_Workflow Radiometric Kinase Assay Workflow A Prepare Reagents (Kinase, Inhibitor, Substrate, [γ-³²P]ATP) B Pre-incubate Kinase and Inhibitor A->B C Initiate Reaction (Add Substrate & [γ-³²P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction (Spot on P81 paper) D->E F Wash P81 Paper E->F G Quantify Radioactivity F->G

Caption: Workflow for a radiometric kinase assay.

Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human CLK1 or DYRK1A

  • ML315 (or test inhibitor)

  • Substrate (e.g., Myelin Basic Protein for CLK1)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plate

  • Luminometer

Procedure:

  • Add inhibitor (or vehicle) and kinase to the wells of a 384-well plate.

  • Add the substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Record the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

  • Calculate the IC₅₀ from the dose-response curve.

ADPGlo_Assay_Workflow ADP-Glo™ Kinase Assay Workflow A Add Inhibitor and Kinase to Plate B Initiate Reaction (Add Substrate/ATP) A->B C Incubate at RT (60 min) B->C D Add ADP-Glo™ Reagent (Incubate 40 min) C->D E Add Kinase Detection Reagent (Incubate 30 min) D->E F Read Luminescence E->F

Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.

Applications in Research

ML315's potent and selective inhibition of CLK and DYRK kinases makes it a valuable tool for investigating the roles of these kinases in various disease states.

  • Cancer Research: The dysregulation of RNA splicing is a hallmark of many cancers. As CLK kinases are key regulators of this process, ML315 can be used to probe the therapeutic potential of targeting the spliceosome in cancer cells.

  • Neurological Disease Research: DYRK1A is implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease, where it is thought to contribute to the hyperphosphorylation of tau protein. ML315 provides a means to study the consequences of DYRK1A inhibition in models of these disorders.

Conclusion

ML315 is a well-characterized, potent, and selective dual inhibitor of CLK and DYRK kinases. Its defined chemical properties, mechanism of action, and the availability of robust assay protocols make it an excellent chemical probe for elucidating the biological functions of these kinases and exploring their potential as therapeutic targets in oncology and neuroscience. Researchers using ML315 should consider its pharmacokinetic properties, such as its low microsomal stability, and be aware of its potential off-target effects at higher concentrations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthesis of ML315

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML315, a potent and selective inhibitor of the cdc2-like (Clk) and dual-specificity tyrosine phosphorylation-regulated (Dyrk) kinase families.

Discovery of ML315

ML315, also known as compound 35, was identified through a focused medicinal chemistry effort aimed at developing inhibitors for the Clk and Dyrk kinase families. The discovery process was initiated based on the established precedent of quinazoline-based compounds as ATP-competitive kinase inhibitors. This led to the exploration of several pyrimidine-based chemotypes.

The identification of ML315 was facilitated by a quantitative high-throughput screening (qHTS) campaign of the National Institutes of Health's National Center for Advancing Translational Sciences (NCATS) chemical library collection. This screening utilized a bioluminescent luciferase-based Kinase-Glo® assay to monitor ATP consumption, thereby identifying compounds that inhibit kinase activity. Through extensive structure-activity relationship (SAR) studies, the aminopyrimidine scaffold of ML315 emerged as a highly promising chemotype, demonstrating potent and selective inhibition of both Clk and Dyrk kinases.[1]

Synthesis of ML315

The chemical synthesis of ML315, with the IUPAC name 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine, is a multi-step process. While a detailed, step-by-step protocol from the primary literature is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of 4-amino-5-arylpyrimidines.

Proposed Synthetic Pathway:

A likely synthetic approach involves the condensation of a suitable 3-aminopropenal derivative with a substituted amidine. The key steps would be:

  • Formation of a pyrimidine (B1678525) precursor: A common method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For ML315, a plausible precursor would be a derivative of malondialdehyde or a related three-carbon electrophile bearing the 1,3-benzodioxole (B145889) moiety.

  • Introduction of the amine: The 4-amino group of the pyrimidine ring is likely introduced via a nucleophilic substitution reaction, where a 4-chloro or other suitable leaving group on the pyrimidine ring is displaced by 3,5-dichlorobenzylamine.

Conceptual Synthesis Workflow Diagram:

G cluster_start Starting Materials cluster_synthesis Synthesis Steps 1_3_benzodioxole 1,3-Benzodioxole derivative step1 Pyrimidine Ring Formation 1_3_benzodioxole->step1 pyrimidine_precursor Pyrimidine precursor with leaving group pyrimidine_precursor->step1 amine 3,5-Dichlorobenzylamine step2 Nucleophilic Substitution amine->step2 step1->step2 final_product ML315 step2->final_product

Caption: Conceptual workflow for the synthesis of ML315.

Quantitative Biological Data

ML315 has been characterized as a potent inhibitor of several Clk and Dyrk kinase isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays.

Kinase TargetIC50 (nM)
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK21156

Data sourced from Probechem Biochemicals and MedchemExpress.[2][3]

Further studies involving kinome scans against a panel of 442 kinases have demonstrated that ML315 is a highly selective inhibitor for the Clk and Dyrk families.[1][4]

Experimental Protocols

The primary assay used for the discovery and characterization of ML315 was the Kinase-Glo® Luminescent Kinase Assay.

Kinase-Glo® Assay Protocol (General)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. A decrease in ATP corresponds to an increase in kinase activity.

Materials:

  • Kinase-Glo® Reagent

  • Kinase of interest (e.g., CLK1, DYRK1A)

  • Substrate specific to the kinase

  • ATP at a concentration near the Km for the kinase

  • Test compound (ML315) serially diluted in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the kinase/substrate mixture.

  • Initiation: Start the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This terminates the kinase reaction and initiates the luminescence reaction.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

Experimental Workflow Diagram:

G start Start reagents Prepare reagents: - Kinase - Substrate - ATP - ML315 dilutions start->reagents plate Dispense reagents into 384-well plate reagents->plate incubate_reaction Incubate at room temperature (e.g., 60 min) plate->incubate_reaction add_kinase_glo Add Kinase-Glo® Reagent incubate_reaction->add_kinase_glo incubate_luminescence Incubate for 10 min add_kinase_glo->incubate_luminescence read Read luminescence incubate_luminescence->read end End read->end

Caption: Workflow for the Kinase-Glo® assay.

Mechanism of Action and Signaling Pathway

ML315 functions as an ATP-competitive inhibitor of CLK and DYRK kinases. These kinases play a crucial role in the regulation of pre-mRNA splicing, a fundamental process for generating protein diversity. They phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome. By inhibiting CLK and DYRK kinases, ML315 disrupts the phosphorylation of SR proteins, leading to alterations in alternative splicing patterns. This mechanism of action makes ML315 a valuable tool for studying the role of these kinases in various cellular processes and a potential starting point for the development of therapeutics for diseases associated with aberrant splicing, such as certain cancers and neurological disorders.

Signaling Pathway Diagram:

G ML315 ML315 CLK_DYRK CLK/DYRK Kinases ML315->CLK_DYRK Inhibition ADP ADP CLK_DYRK->ADP p_SR_proteins Phosphorylated SR Proteins CLK_DYRK->p_SR_proteins Phosphorylation ATP ATP ATP->CLK_DYRK SR_proteins SR Proteins SR_proteins->p_SR_proteins Spliceosome Spliceosome Assembly and Function p_SR_proteins->Spliceosome Splicing Alternative Splicing Spliceosome->Splicing

Caption: ML315 inhibits CLK/DYRK kinases, affecting splicing.

References

Methodological & Application

Application Notes and Protocols for ML315 in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and experimental use of ML315, a small molecule of interest in drug discovery and chemical biology. The following sections offer guidance on preparing solutions in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), conducting cell-based assays, and long-term storage.

ML315 Solubility

It is recommended to experimentally determine the solubility of ML315 for your specific experimental needs. A general protocol for this is provided below.

Table 1: Solubility and Stock Solution Parameters for ML315
ParameterDMSOEthanol
Quantitative Solubility Data not available. Recommended to test empirically up to desired stock concentration (e.g., 10-50 mM).Data not available. Recommended to test empirically.
Recommended Stock Conc. 10 mM (Higher concentrations may be possible)To be determined experimentally.
Storage of Stock Solution -20°C or -80°C for long-term storage.-20°C or -80°C for long-term storage.
Notes DMSO is hygroscopic; store desiccated. Minimize freeze-thaw cycles.Use anhydrous ethanol for best results.

Experimental Protocols

Protocol for Determining ML315 Solubility

Objective: To determine the practical solubility of ML315 in DMSO and ethanol for the preparation of a concentrated stock solution.

Materials:

  • ML315 powder

  • Anhydrous DMSO

  • 200 proof (100%) Ethanol

  • Vortex mixer

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Weigh out a small, known amount of ML315 powder (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, precise volume of the desired solvent (DMSO or ethanol) to achieve a high target concentration (e.g., 50 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound has fully dissolved, it is soluble at that concentration. You can proceed to test a higher concentration or use this as your stock.

  • If particulate matter is visible, add a known, incremental volume of solvent to decrease the concentration.

  • Repeat steps 3-6 until the compound is fully dissolved. The concentration at which it fully dissolves is the empirical solubility limit under these conditions.

Protocol for Preparation of ML315 Stock Solution

Objective: To prepare a concentrated stock solution of ML315 in DMSO for use in biological experiments.

Materials:

  • ML315 powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Pipettes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of ML315.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial containing the ML315 powder.

  • Vortex until the ML315 is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol for a Cell-Based Viability Assay (MTT Assay)

Objective: To assess the effect of ML315 on the viability of a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • ML315 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the ML315 stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of ML315. Include wells with medium and vehicle (DMSO) only as controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the vehicle control to determine the percentage of cell viability.

Visualizations

Signaling Pathway Diagram

The specific signaling pathway modulated by ML315 should be determined from relevant literature for your research. Below is a generalized diagram of a common receptor tyrosine kinase (RTK) signaling cascade that is often a target in drug discovery. This can be adapted based on the known mechanism of action of ML315.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ligand Ligand Ligand->RTK ML315 ML315 Raf Raf ML315->Raf Inhibition (example) Ras Ras Grb2_Sos->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Nucleus Nucleus

Caption: Example of an RTK signaling pathway often targeted in drug discovery.

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with ML315 and Controls A->C B Prepare Serial Dilutions of ML315 B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate Cell Viability H->I

References

Application Notes and Protocols for ML315 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective small molecule inhibitor of the CDC2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. These kinase families, particularly CLK2 and DYRK2, have emerged as critical regulators of processes integral to breast cancer metastasis, including epithelial-to-mesenchymal transition (EMT), cell migration, and invasion. As such, ML315 presents a valuable chemical probe for investigating the roles of these kinases in cancer progression and for the potential development of novel anti-metastatic therapeutics.

These application notes provide a comprehensive guide for the utilization of ML315 in various cell culture assays to assess its effects on breast cancer cells. Detailed protocols for key experiments are provided, along with guidelines for data interpretation and visualization of the associated signaling pathways.

Mechanism of Action

ML315 exerts its biological effects by inhibiting the kinase activity of CLK and DYRK family members.

  • CLK Inhibition: CLK2, a key member of the CLK family, is an oncogenic kinase and a crucial regulator of alternative splicing. In breast cancer, downregulation of CLK2 has been shown to induce EMT, a fundamental process in metastasis, by altering the splicing of genes such as ENAH (Mena), which is involved in cell motility.[1][2][3] By inhibiting CLK2, ML315 can potentially modulate these splicing events and thereby influence the metastatic potential of cancer cells.

  • DYRK Inhibition: DYRK2 plays a critical role in controlling EMT by promoting the degradation of Snail, a key transcriptional repressor of E-cadherin.[4][5][6] Snail degradation is a multi-step process involving phosphorylation by DYRK2, which primes it for subsequent ubiquitination and proteasomal degradation.[7] Inhibition of DYRK2 by ML315 can lead to the stabilization and accumulation of Snail, potentially promoting an EMT phenotype.

The dual inhibition of both CLK and DYRK kinases by ML315 suggests a complex mechanism of action that may involve a fine-tuned modulation of splicing and protein stability to impact cancer cell behavior.

Quantitative Data

The following table summarizes the inhibitory activity of ML315 against various kinase targets. Researchers should note that IC50 values can vary depending on the specific assay conditions and cell lines used.

Kinase TargetIC50 (nM)Reference
CLK168[8]
CLK2231[8]
CLK3>10,000[8]
CLK468[8]
DYRK1A282[8]
DYRK1BNot available
DYRK21156[8]

Experimental Protocols

Cell Culture

Breast cancer cell lines such as the triple-negative MDA-MB-231 (highly invasive) and the estrogen receptor-positive MCF-7 (less invasive) are suitable models for studying the effects of ML315.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of ML315 Stock Solution
  • Dissolve ML315 powder in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

  • For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Breast cancer cells (e.g., MDA-MB-231, MCF-7)

  • 96-well plates

  • ML315

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of ML315 concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO only).

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well and incubate at 37°C.

  • After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • Breast cancer cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • ML315

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of ML315 or vehicle control.

  • Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • Breast cancer cells

  • 24-well Transwell inserts with 8 µm pore size

  • Matrigel basement membrane matrix

  • Serum-free medium

  • Medium with FBS (as a chemoattractant)

  • ML315

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Protocol:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend serum-starved breast cancer cells in serum-free medium containing different concentrations of ML315 or vehicle control.

  • Seed the cells into the upper chamber of the Transwell inserts (5 x 10^4 cells/well).

  • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_CLK2 CLK2 Signaling Pathway CLK2 CLK2 SR_proteins SR Proteins CLK2->SR_proteins Phosphorylates Alternative_Splicing Alternative Splicing (e.g., ENAH) SR_proteins->Alternative_Splicing Regulates EMT Epithelial-Mesenchymal Transition (EMT) Alternative_Splicing->EMT Metastasis Metastasis EMT->Metastasis ML315_clk ML315 ML315_clk->CLK2 Inhibits G cluster_DYRK2 DYRK2 Signaling Pathway DYRK2 DYRK2 Snail Snail DYRK2->Snail Phosphorylates (primes for degradation) Ubiquitination Ubiquitination & Proteasomal Degradation Snail->Ubiquitination E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin Represses Transcription Ubiquitination->Snail Degrades EMT_dyrk Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT_dyrk Loss promotes Metastasis_dyrk Metastasis EMT_dyrk->Metastasis_dyrk ML315_dyrk ML315 ML315_dyrk->DYRK2 Inhibits G cluster_workflow Experimental Workflow for ML315 in Cell Culture start Start: Breast Cancer Cell Culture (e.g., MDA-MB-231, MCF-7) treatment Treatment with ML315 (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability migration Migration Assay (e.g., Wound Healing) treatment->migration invasion Invasion Assay (e.g., Transwell) treatment->invasion analysis Data Analysis & Interpretation viability->analysis migration->analysis invasion->analysis end End: Assess Anti-Metastatic Potential analysis->end

References

Application Notes and Protocols for ML315 (Ceramide Analog 315) in In Vivo Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315, also referred to as ceramide analog 315, is a novel synthetic ceramide analog that has demonstrated potent anti-cancer properties. As a member of the bioactive sphingolipid family, ceramide is known to be a critical mediator of cellular stress responses, including apoptosis, cell cycle arrest, and autophagy. In many cancer cells, the signaling pathways regulated by ceramide are often dysregulated, contributing to tumor growth and therapeutic resistance. ML315 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical mouse models, making it a promising candidate for further investigation in cancer therapy.[1][2]

These application notes provide a summary of the currently available data on the use of ML315 in in vivo mouse models of cancer, including recommended dosages, experimental protocols, and a putative mechanism of action.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and administration routes for ML315 in mouse models of cancer.

Cancer ModelMouse StrainDosage (mg/kg)Administration RouteDosing ScheduleEfficacy
Breast Cancer (Triple Negative)Nude Mice10Intraperitoneal (IP)Daily for 3 weeksA 45% reduction in tumor size and an 80% decrease in tumor volume were observed. The treatment also showed anti-metastatic effects.[3]
Breast Cancer (Chemo-resistant)Mice (unspecified)25Intraperitoneal (IP)Daily for 7 daysReduced chemo-resistant tumor burden (volume and weight). Liver metastasis was observed in control mice but not in the treated animals.[2][4]

Experimental Protocols

In Vivo Xenograft Mouse Model of Breast Cancer

This protocol is based on studies using human breast cancer cell lines to establish tumors in immunodeficient mice.

1. Cell Culture:

  • Culture human breast cancer cells (e.g., MDA-MB-231 for triple-negative or MCF-7TN-R for chemo-resistant models) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells during the exponential growth phase for tumor implantation.

2. Tumor Implantation:

  • Resuspend the harvested cancer cells in a mixture of phosphate-buffered saline (PBS) and Matrigel (typically a 1:1 or 1:2 ratio).
  • Anesthetize the mice (e.g., using a Ketamine/Xylazine mixture).
  • Inject approximately 5 x 10^6 cells in a volume of 150 µL orthotopically into the mammary fat pads of each mouse. To increase tumor take rate, bilateral injections can be performed.[3]
  • Allow tumors to grow to a palpable size (e.g., approximately 300 mm³) before initiating treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

3. ML315 (Ceramide Analog 315) Administration:

  • Prepare the ML315 solution by dissolving it in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO).
  • For the control group, administer the vehicle (e.g., 25 µL of DMSO) via intraperitoneal (IP) injection.
  • For the treatment group, administer ML315 at the desired dosage (e.g., 10 mg/kg or 25 mg/kg) in the same volume of vehicle via IP injection.[4][5]
  • Follow the specified dosing schedule (e.g., daily for 7 days or 3 weeks).[4][5]

4. Monitoring and Endpoint Analysis:

  • Monitor the health and body weight of the mice regularly (e.g., weekly).
  • Measure tumor dimensions with calipers at regular intervals to track tumor growth.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Measure the final tumor weight and volume.
  • Tissues can be collected for further analysis, such as histology (e.g., H&E staining to assess necrosis), immunohistochemistry (e.g., Ki-67 to assess proliferation), and analysis of metastasis in organs like the lungs, liver, and spleen.[3]

Mechanism of Action and Signaling Pathway

ML315 is a ceramide analog and is reported to exert its anti-cancer effects by inducing apoptosis.[1][2] While the precise molecular targets of ML315 are still under investigation, it is hypothesized to function by mimicking the actions of endogenous ceramide, a known tumor-suppressor lipid.

Ceramides can trigger apoptosis through multiple pathways, primarily converging on the mitochondria. The proposed signaling cascade involves the following key steps:

  • Induction of Mitochondrial Stress: Ceramide can directly interact with mitochondrial membranes, leading to the formation of channels that increase mitochondrial outer membrane permeability.

  • Release of Pro-Apoptotic Factors: This permeabilization results in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytosolic cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which leads to the activation of caspase-9.

  • Execution of Apoptosis: Activated caspase-9 then activates downstream executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

  • Regulation of Bcl-2 Family Proteins: Ceramides can also influence the activity of the Bcl-2 family of proteins, which are key regulators of apoptosis. They can promote the activity of pro-apoptotic members (e.g., Bax, Bak) and inhibit the function of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

Diagrams

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cell_culture Cancer Cell Culture (e.g., MDA-MB-231) tumor_implantation Orthotopic Implantation in Mammary Fat Pad cell_culture->tumor_implantation tumor_growth Tumor Growth to ~300 mm³ tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization control_group Control Group (Vehicle - IP Injection) randomization->control_group treatment_group Treatment Group (ML315 - IP Injection) randomization->treatment_group monitoring Monitor Tumor Volume & Body Weight control_group->monitoring treatment_group->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Tumor Weight/Volume Analysis Histology & IHC endpoint->analysis

Caption: Experimental workflow for in vivo efficacy testing of ML315.

ceramide_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade ML315 ML315 (Ceramide Analog) Bax_Bak Bax/Bak Activation ML315->Bax_Bak Bcl2 Bcl-2/Bcl-xL Inhibition ML315->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Bax_Bak->Mitochondrion Permeabilization Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for ML315-induced apoptosis.

References

Preparation of ML315 Stock Solution for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of ML315, a selective dual inhibitor of cyclin-dependent kinases (CDK) and dual-specificity tyrosine-regulated kinases (DYRK). Accurate preparation of this stock solution is critical for ensuring reproducible results in downstream biological assays.

Introduction

ML315 is a small molecule inhibitor with significant potential in cancer and neurological disease research. It selectively targets CDK and DYRK families of kinases. For in vitro and in vivo studies, it is essential to prepare a concentrated stock solution that can be accurately diluted to the desired final concentration for various experimental assays. This protocol outlines the necessary steps to prepare a stable and reliable ML315 stock solution.

Quantitative Data Summary

The following table summarizes the key quantitative data for ML315 hydrochloride, the commonly used form of this compound.

PropertyValueSource
Molecular Weight 374.2 g/mol (free base), 410.68 g/mol (hydrochloride salt)[1][2]
Solubility in DMSO 50 mg/mL (121.75 mM) or 37.42 mg/mL (100 mM)[1][2]
Solubility in Ethanol 18.71 mg/mL (50 mM)[2]
Appearance Solid[3]
Storage of Powder 4°C, sealed storage, away from moisture[1]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1][4]

Experimental Protocol: Preparation of a 10 mM ML315 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of ML315 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). This is a commonly used concentration for laboratory research.

Materials
  • ML315 hydrochloride powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions
  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Avoid inhalation of the powder and direct contact with skin and eyes.[3]

  • Consult the Safety Data Sheet (SDS) for ML315 hydrochloride for complete safety information.[3]

Protocol Steps
  • Calculate the required mass of ML315 hydrochloride:

    • To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 410.68 g/mol = 4.1068 mg

  • Weigh the ML315 hydrochloride powder:

    • Carefully weigh out approximately 4.11 mg of ML315 hydrochloride powder using a calibrated analytical balance. It is recommended to weigh the powder onto a piece of weighing paper or directly into a sterile microcentrifuge tube.

  • Dissolve the powder in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed ML315 hydrochloride.

    • To aid dissolution, the solution can be gently warmed to 60°C and sonicated.[1]

  • Ensure complete dissolution:

    • Vortex the tube thoroughly until the powder is completely dissolved and the solution is clear. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and store the stock solution:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4]

Visualizations

Experimental Workflow

ML315_Stock_Preparation cluster_prep Preparation cluster_storage Storage start Start weigh Weigh ML315 HCl (e.g., 4.11 mg) start->weigh add_dmso Add DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex / Sonicate / Warm to 60°C add_dmso->dissolve check Visually Inspect for complete dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into single-use tubes check->aliquot Dissolved store Store at -20°C (1 month) or -80°C (6 months) aliquot->store

Caption: Workflow for preparing ML315 stock solution.

Signaling Pathway Inhibition

ML315_Inhibition_Pathway ML315 ML315 CDK CDK ML315->CDK DYRK DYRK ML315->DYRK CellCycle Cell Cycle Progression CDK->CellCycle NeuronalProcesses Neuronal Processes DYRK->NeuronalProcesses

Caption: ML315 inhibits CDK and DYRK signaling pathways.

References

application of ML 315 in high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. These kinases are crucial regulators of various cellular processes, including mRNA splicing, cell cycle progression, and neuronal development. Dysregulation of CLK and DYRK activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for the use of ML315 in high-throughput screening (HTS) campaigns to identify and characterize modulators of CLK and DYRK kinase activity.

Mechanism of Action

ML315 acts as a dual inhibitor, targeting the ATP-binding sites of both CLK and DYRK kinases. By competitively inhibiting these kinases, ML315 prevents the phosphorylation of their downstream substrates, thereby modulating key signaling pathways. The primary molecular targets of ML315 are CLK1, CLK2, CLK4, DYRK1A, and DYRK1B. Its inhibitory activity against these kinases makes it a valuable tool for dissecting their roles in cellular signaling and disease pathogenesis.

Data Presentation

The inhibitory activity of ML315 against various CLK and DYRK isoforms has been quantified, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. This data provides a clear overview of the potency and selectivity profile of ML315, which is essential for designing and interpreting HTS experiments.

Kinase TargetIC50 (nM)
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK1B1156

Signaling Pathways

ML315 modulates signaling pathways primarily through the inhibition of CLK and DYRK kinases. These kinases have a broad range of substrates and are involved in multiple interconnected signaling cascades.

CLK-Mediated Splicing Regulation

Cdc2-like kinases are key regulators of pre-mRNA splicing, a critical step in gene expression. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. Inhibition of CLKs by ML315 disrupts this process, leading to alterations in alternative splicing patterns. This can affect the expression of proteins involved in cell proliferation, survival, and other cancer-related pathways.

CLK_Splicing_Pathway ML315 ML315 CLKs CLK1/2/4 ML315->CLKs Inhibition SR_Proteins SR Proteins (e.g., SRSF1) CLKs->SR_Proteins Phosphorylation Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome Protein Protein Isoforms mRNA->Protein Cell_Function Altered Cellular Function Protein->Cell_Function

CLK-Mediated Splicing Regulation Pathway
DYRK-Modulated Neurodevelopmental and Cell Cycle Pathways

DYRK kinases, particularly DYRK1A, play a critical role in neurodevelopment and are implicated in neurodegenerative diseases like Alzheimer's. DYRK1A phosphorylates a variety of substrates, including transcription factors (e.g., NFAT) and proteins involved in cell cycle control (e.g., Cyclin D1). By inhibiting DYRK1A, ML315 can influence neuronal differentiation, cell proliferation, and apoptosis.

DYRK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NFAT_active Active NFAT (Nuclear) Gene_Expression Gene Expression (e.g., Proliferation, Apoptosis) NFAT_active->Gene_Expression ML315 ML315 DYRK1A DYRK1A ML315->DYRK1A Inhibition DYRK1A->NFAT_active Phosphorylation & Nuclear Export CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylation NFAT_inactive Inactive NFAT (Cytoplasmic) NFAT_inactive->NFAT_active Activation Degradation Proteasomal Degradation CyclinD1->Degradation CellCycle G1/S Transition Inhibition Degradation->CellCycle

DYRK1A Signaling in Cell Fate Determination

Experimental Protocols

The following protocols are provided as a guide for utilizing ML315 in high-throughput screening assays. These can be adapted based on specific experimental needs and available instrumentation.

Biochemical HTS Protocol for CLK1 Inhibition (Fluorescence-Based)

This protocol is adapted from a one-step, enzyme-coupled fluorescence assay for ADP detection, a universal product of kinase reactions.

Objective: To identify and quantify inhibitors of CLK1 kinase activity in a high-throughput format.

Materials:

  • Recombinant human CLK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ML315 (as a positive control)

  • DMSO (as a negative control)

  • ADP detection solution (containing enzymes for a coupled reaction that produces a fluorescent signal)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black plates

Workflow:

HTS_Workflow_CLK1 start Start dispense_compounds Dispense Compounds (ML315, Test Compounds, DMSO) to 384-well plate start->dispense_compounds add_enzyme_substrate Add CLK1 Enzyme and MBP Substrate Mix dispense_compounds->add_enzyme_substrate add_atp Initiate Reaction by Adding ATP add_enzyme_substrate->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction add_adp_detection Stop Reaction and Initiate Detection by Adding ADP Detection Solution incubate_reaction->add_adp_detection incubate_detection Incubate at RT add_adp_detection->incubate_detection read_fluorescence Read Fluorescence (Ex/Em appropriate for resorufin) incubate_detection->read_fluorescence analyze_data Data Analysis (IC50 determination) read_fluorescence->analyze_data end End analyze_data->end

Biochemical HTS Workflow for CLK1 Inhibitors

Procedure:

  • Compound Plating: Dispense test compounds, ML315 (positive control), and DMSO (negative control) into a 384-well plate. The final concentration of DMSO should be kept constant across all wells (e.g., 1%).

  • Enzyme and Substrate Addition: Prepare a master mix of CLK1 enzyme and MBP substrate in assay buffer. Add the mix to each well of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its Km for CLK1.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Stop the kinase reaction and initiate the detection reaction by adding the ADP detection solution.

  • Incubation for Detection: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the fluorescent signal to develop.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore generated in the coupled reaction (e.g., resorufin).

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Cell-Based HTS Protocol for DYRK1A Inhibition (TR-FRET)

This protocol is based on a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the engagement of an inhibitor with DYRK1A within a cellular context.

Objective: To identify and characterize compounds that bind to and inhibit DYRK1A in living cells.

Materials:

  • Cells overexpressing a tagged DYRK1A (e.g., GST-DYRK1A)

  • LanthaScreen™ Eu Kinase Binding Assay components (or similar), including:

    • Europium-labeled anti-tag antibody (e.g., anti-GST)

    • A fluorescently labeled, ATP-competitive kinase tracer

  • ML315 (as a positive control)

  • Staurosporine (as a non-selective kinase inhibitor control)

  • DMSO (as a negative control)

  • Cell culture medium

  • 384-well, low-volume, black plates suitable for cell culture

Workflow:

HTS_Workflow_DYRK1A start Start seed_cells Seed Cells Expressing Tagged-DYRK1A into 384-well plates start->seed_cells incubate_cells Incubate Cells Overnight seed_cells->incubate_cells add_compounds Add Test Compounds, ML315, and DMSO incubate_cells->add_compounds incubate_compounds Incubate with Compounds add_compounds->incubate_compounds add_reagents Add TR-FRET Reagents (Eu-Ab and Tracer) incubate_compounds->add_reagents incubate_reagents Incubate at RT add_reagents->incubate_reagents read_trfret Read TR-FRET Signal incubate_reagents->read_trfret analyze_data Data Analysis (IC50 determination) read_trfret->analyze_data end End analyze_data->end

Cell-Based HTS Workflow for DYRK1A Inhibitors

Procedure:

  • Cell Seeding: Seed cells engineered to overexpress a tagged version of DYRK1A (e.g., GST-DYRK1A) into 384-well assay plates and incubate overnight to allow for cell attachment.

  • Compound Addition: Treat the cells with a dilution series of test compounds, ML315 (positive control), and DMSO (negative control).

  • Compound Incubation: Incubate the plates for a sufficient period to allow the compounds to enter the cells and engage with the target kinase.

  • Reagent Addition: Add a mixture of the Europium-labeled anti-tag antibody and the fluorescent kinase tracer to the wells.

  • Incubation: Incubate the plates at room temperature to allow the antibody and tracer to bind to the intracellular DYRK1A.

  • TR-FRET Measurement: Measure the time-resolved fluorescence energy transfer signal using a plate reader capable of TR-FRET measurements. The signal is generated when the tracer binds to the kinase, bringing the Europium donor and the fluorescent acceptor into close proximity.

  • Data Analysis: An active inhibitor will displace the tracer from the kinase, leading to a decrease in the TR-FRET signal. Calculate the ratio of the acceptor and donor fluorescence intensities and normalize the data. Determine IC50 values by fitting the dose-response curves.

Conclusion

ML315 is a valuable chemical probe for studying the biological functions of CLK and DYRK kinases. The provided application notes and protocols offer a framework for the use of ML315 in high-throughput screening campaigns aimed at discovering novel modulators of these important kinase families. The quantitative data, signaling pathway diagrams, and detailed experimental workflows are intended to facilitate the design and execution of robust and informative HTS assays for researchers in academia and the pharmaceutical industry.

Application Notes and Protocols for Studying Cell Cycle Progression Using ML315

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective chemical probe that targets the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1] These kinases are crucial regulators of cellular processes, including mRNA splicing and cell cycle progression.[2][3] Dysregulation of CLK and DYRK activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[4][5] This document provides detailed application notes and experimental protocols for utilizing ML315 to investigate cell cycle progression.

Mechanism of Action: ML315 exerts its effects by inhibiting the kinase activity of CLK and DYRK isoforms. CLK kinases (CLK1, CLK2, CLK3, CLK4) are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[6] By inhibiting CLKs, ML315 can alter the splicing of numerous genes, including those critical for cell cycle control, leading to the production of non-functional proteins or the degradation of mRNA transcripts.[7][8] DYRK kinases (DYRK1A, DYRK1B, DYRK2) are involved in a variety of cellular processes, including the regulation of protein stability of key cell cycle regulators like cyclin D1 and c-Myc.[9] Inhibition of DYRKs by ML315 can therefore lead to cell cycle arrest by modulating the levels of these critical proteins.[9]

Data Presentation

The inhibitory activity of ML315 against various CLK and DYRK isoforms has been quantitatively determined, providing a basis for its use as a selective chemical probe.

Kinase IsoformIC50 (nM)
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK1B<10
DYRK21156

Table 1: Inhibitory Potency of ML315 against CLK and DYRK Kinase Isoforms. This table summarizes the half-maximal inhibitory concentration (IC50) values of ML315 for various CLK and DYRK kinases.[10][11] The data demonstrates the high potency of ML315 against CLK1, CLK4, and DYRK1B.

While ML315 is a well-characterized inhibitor of CLK and DYRK kinases, specific quantitative data on its direct effect on cell cycle phase distribution is not extensively published. However, studies with other CLK inhibitors have shown an induction of apoptosis (sub-G1 peak) rather than a specific cell cycle phase arrest in some cell lines.[7] The expected outcome of ML315 treatment would be a dose- and time-dependent alteration in cell cycle progression, potentially leading to G1 or G2/M arrest or an increase in the sub-G1 population, depending on the cellular context and the specific dependencies of the cell line on CLK/DYRK activities. Researchers are encouraged to perform dose-response and time-course experiments to determine the specific effects of ML315 on their cell model of interest.

Experimental Protocols

Cell Culture and Treatment with ML315

This protocol describes the general procedure for treating cultured mammalian cells with ML315.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • ML315 (dissolved in DMSO to a stock concentration of 10 mM)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Seed cells at a density that will allow for logarithmic growth during the experiment.

  • Incubate the cells overnight to allow for attachment and recovery.

  • Prepare the desired concentrations of ML315 by diluting the 10 mM stock solution in complete cell culture medium. It is recommended to perform a dose-response curve (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the optimal concentration for the desired effect. A DMSO vehicle control should be included in all experiments.

  • Remove the existing medium from the cells and replace it with the medium containing ML315 or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell type and the specific endpoint being measured.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry after treatment with ML315.

Materials:

  • ML315-treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes how to analyze the expression and phosphorylation status of key cell cycle regulatory proteins by Western blotting following ML315 treatment.

Materials:

  • ML315-treated and control cells

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., Cyclin D1, p21, p27, phospho-Rb, total Rb, cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways

ML315_Cell_Cycle_Pathway ML315 ML315 CLKs CLK1/2/4 ML315->CLKs Inhibits DYRKs DYRK1A/1B/2 ML315->DYRKs Inhibits SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylates CyclinD1 Cyclin D1 DYRKs->CyclinD1 Phosphorylates for Degradation cMyc c-Myc DYRKs->cMyc Phosphorylates for Degradation Splicing pre-mRNA Splicing SR_Proteins->Splicing Regulates Cell_Cycle_Regulators_mRNA Cell Cycle Regulator mRNAs (e.g., Cyclins, CDKs) Splicing->Cell_Cycle_Regulators_mRNA Alters Cell_Cycle_Regulators_Protein Cell Cycle Regulator Proteins Cell_Cycle_Regulators_mRNA->Cell_Cycle_Regulators_Protein Translation Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Regulators_Protein->Cell_Cycle_Progression Drives Proteasomal_Degradation Proteasomal Degradation CyclinD1->Proteasomal_Degradation cMyc->Proteasomal_Degradation Proteasomal_Degradation->Cell_Cycle_Progression Inhibits

Caption: ML315 inhibits CLK and DYRK kinases to disrupt cell cycle progression.

Experimental Workflow

Experimental_Workflow Start Start: Seed Cells Treatment Treat with ML315 (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Harvest->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Harvest->Western_Blot Analysis Data Analysis & Interpretation Flow_Cytometry->Analysis Western_Blot->Analysis

References

Application Notes and Protocols for ML315 Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective dual inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families.[1][2] These kinase families are implicated in a variety of cellular processes, and their dysregulation has been linked to several diseases, including cancer and neurological disorders.[1][3] In the context of neuroscience, both CLK and DYRK kinases play crucial roles in neuronal development, differentiation, and survival.[4][5][6] Notably, DYRK1A, a key target of ML315, is located in the Down syndrome critical region and is implicated in the pathogenesis of neurodegenerative conditions like Alzheimer's disease.[7][8][9] Inhibition of DYRK1A has demonstrated neuroprotective effects in preclinical models, suggesting that ML315 could be a valuable tool for studying neurodegenerative processes and a potential starting point for therapeutic development.[7][10][11]

These application notes provide a detailed protocol for the treatment of primary neuron cultures with ML315, including methodologies for assessing its effects on neuronal viability and relevant signaling pathways.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of ML315 against various CLK and DYRK isoforms. This data is crucial for determining the appropriate concentration range for cell-based assays.

Kinase TargetIC50 (nM)Reference
CLK168[2]
CLK2231[2]
CLK3>10,000[2]
CLK468[2]
DYRK1A282[2]
DYRK21156[2]

Experimental Protocols

Preparation of Primary Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rodents.

Materials:

  • Timed-pregnant rodent (rat or mouse)

  • Dissection medium (e.g., Hibernate-A)

  • Enzyme solution (e.g., Papain or Trypsin)

  • Enzyme inhibitor (e.g., Trypsin inhibitor)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Culture plates or coverslips coated with a suitable substrate (e.g., Poly-D-lysine or Poly-L-lysine and laminin)

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the uterine horn containing the embryos and place it in ice-cold dissection medium.

  • Isolate the embryonic brains and dissect the cortices.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in the enzyme solution at 37°C for the recommended time (e.g., 15-30 minutes for papain) with gentle agitation.

  • Neutralize the enzyme by adding the inhibitor and gently wash the tissue with plating medium.

  • Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density (e.g., 1 x 10^5 to 5 x 10^5 cells/cm²) onto coated culture vessels.

  • Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.

  • Perform a half-medium change every 3-4 days.

ML315 Treatment Protocol

This protocol outlines the procedure for treating primary neuron cultures with ML315.

Materials:

  • Primary neuron cultures (e.g., 7-10 days in vitro, DIV)

  • ML315 stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed neuronal culture medium

Procedure:

  • Prepare a series of ML315 working solutions by diluting the stock solution in pre-warmed culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the IC50 values (e.g., 100 nM to 10 µM).

  • Include a vehicle control (DMSO) at the same final concentration as in the highest ML315 treatment group.

  • Carefully remove half of the medium from each well of the neuronal culture.

  • Add an equal volume of the prepared ML315 working solutions or vehicle control to the respective wells.

  • Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically based on the experimental endpoint.

  • Proceed with downstream assays to evaluate the effects of ML315.

Assessment of Neuronal Viability (MTT Assay)

This protocol describes a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • ML315-treated primary neuron cultures in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following ML315 treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the dark at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Immunocytochemistry for Neuronal Morphology

This protocol allows for the visualization of neuronal morphology and the assessment of neurite outgrowth.

Materials:

  • ML315-treated primary neuron cultures on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the neurons using a fluorescence microscope and analyze neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).

Signaling Pathways and Visualizations

ML315's inhibitory action on CLK and DYRK kinases can modulate several downstream signaling pathways critical for neuronal function and survival.

CLK Signaling Pathway in Neurons

CLKs are involved in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[12][13] Dysregulation of splicing is implicated in various neurodegenerative diseases.[12] By inhibiting CLKs, ML315 can alter splicing patterns of key neuronal genes.[12]

CLK_Signaling ML315 ML315 CLKs CLKs (CLK1, CLK2, CLK4) ML315->CLKs Inhibits SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylates Phospho_SR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly & Function Phospho_SR->Spliceosome mRNA_Splicing Alternative mRNA Splicing Spliceosome->mRNA_Splicing Neuronal_Proteins Neuronal Protein Isoforms mRNA_Splicing->Neuronal_Proteins Neuronal_Function Neuronal Function & Survival Neuronal_Proteins->Neuronal_Function

Caption: ML315 inhibits CLK-mediated phosphorylation of SR proteins, affecting mRNA splicing.

DYRK1A Signaling Pathways in Neurodegeneration

DYRK1A is a multifaceted kinase that phosphorylates several substrates involved in neuronal function and pathology. Its inhibition by ML315 can have neuroprotective effects by modulating pathways related to amyloid precursor protein (APP) processing and Tau hyperphosphorylation, both hallmarks of Alzheimer's disease.[7][9][14]

DYRK1A_Signaling cluster_app APP Processing cluster_tau Tau Pathology cluster_survival Neuronal Survival APP APP Abeta Amyloid-β (Aβ) Production APP->Abeta Tau Tau pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Survival_Factors Pro-survival Pathways Apoptosis Apoptosis ML315 ML315 DYRK1A DYRK1A ML315->DYRK1A Inhibits DYRK1A->APP Phosphorylates DYRK1A->Tau Phosphorylates DYRK1A->Survival_Factors Inhibits

Caption: ML315 inhibits DYRK1A, potentially reducing Aβ production and Tau hyperphosphorylation.

Experimental Workflow for Assessing ML315 Effects

The following diagram illustrates a typical experimental workflow for evaluating the impact of ML315 on primary neuron cultures.

Experimental_Workflow Culture Primary Neuron Culture (DIV 7-10) Treatment ML315 Treatment (various concentrations and durations) Culture->Treatment Viability Neuronal Viability (e.g., MTT, LDH assay) Treatment->Viability Morphology Neuronal Morphology (Immunocytochemistry for MAP2, β-III tubulin) Treatment->Morphology Signaling Signaling Pathway Analysis (Western Blot for p-Tau, etc.) Treatment->Signaling Data Data Analysis and Interpretation Viability->Data Morphology->Data Signaling->Data

Caption: Workflow for evaluating ML315's effects on primary neurons.

References

Application Notes and Protocols for the Preclinical Evaluation of ML315 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a small molecule inhibitor targeting the CDC-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1] These kinase families are implicated in the regulation of cellular processes critical to cancer cell proliferation and survival, including mRNA splicing and cell cycle control. Dysregulation of CLK and DYRK kinases has been observed in various malignancies, making them attractive targets for therapeutic intervention. This document provides a comprehensive guide for the preclinical evaluation of ML315 in xenograft models, outlining experimental designs, detailed protocols, and data presentation strategies to assess its anti-tumor efficacy and mechanism of action.

Data Presentation

Quantitative data from xenograft studies should be meticulously recorded and organized to facilitate clear interpretation and comparison between treatment groups. The following tables provide a template for summarizing key findings.

Table 1: Tumor Growth Inhibition (TGI) of ML315 in [Cancer Cell Line] Xenografts

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day X (mm³) ± SEMPercent TGI (%)P-value vs. Vehicle
Vehicle Control-DailyN/AN/A
ML31510Daily
ML31530Daily
ML315100Daily
Positive Control

Table 2: Pharmacokinetic (PK) Parameters of ML315 in Tumor-Bearing Mice

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)t½ (h)
ML315IV10
ML315PO30

Table 3: Pharmacodynamic (PD) Biomarker Modulation by ML315 in Tumor Tissues

Treatment GroupDose (mg/kg)Time Point (h)p-[Target Protein] Levels (Normalized to Vehicle)% InhibitionP-value vs. Vehicle
Vehicle Control-241.0N/AN/A
ML315304
ML315308
ML3153024

Signaling Pathway

The signaling pathway diagram below illustrates the putative mechanism of action of ML315. By inhibiting CLK and DYRK kinases, ML315 is hypothesized to disrupt downstream signaling cascades that are crucial for cancer cell survival and proliferation.

ML315_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinase_cascade Kinase Cascade cluster_cellular_processes Cellular Processes cluster_cellular_outcomes Cellular Outcomes Growth_Factors Growth Factors CLK_DYRK CLK / DYRK Kinases Growth_Factors->CLK_DYRK Stress_Signals Stress Signals Stress_Signals->CLK_DYRK Downstream_Kinases Downstream Kinases CLK_DYRK->Downstream_Kinases mRNA_Splicing mRNA Splicing Downstream_Kinases->mRNA_Splicing Cell_Cycle_Progression Cell Cycle Progression Downstream_Kinases->Cell_Cycle_Progression Reduced_Proliferation Reduced Proliferation mRNA_Splicing->Reduced_Proliferation Cell_Cycle_Progression->Reduced_Proliferation Apoptosis Apoptosis Reduced_Proliferation->Apoptosis ML315 ML315 ML315->CLK_DYRK

Putative signaling pathway of ML315.

Experimental Workflow

The following diagram outlines the general workflow for a preclinical xenograft study of ML315.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select appropriate cancer cell line) start->cell_culture animal_model 2. Animal Model (Immunocompromised mice) cell_culture->animal_model tumor_implantation 3. Tumor Implantation (Subcutaneous injection of cancer cells) animal_model->tumor_implantation tumor_growth 4. Tumor Growth Monitoring (Calipers, imaging) tumor_implantation->tumor_growth randomization 5. Randomization (Group animals when tumors reach ~100-150 mm³) tumor_growth->randomization treatment 6. Treatment Administration (Vehicle, ML315, Positive Control) randomization->treatment efficacy_studies 7. Efficacy Studies (Tumor volume, body weight) treatment->efficacy_studies pk_studies 8. Pharmacokinetic (PK) Studies (Blood sample collection) treatment->pk_studies pd_studies 9. Pharmacodynamic (PD) Studies (Tumor harvesting for biomarker analysis) treatment->pd_studies data_analysis 10. Data Analysis efficacy_studies->data_analysis pk_studies->data_analysis pd_studies->data_analysis end End data_analysis->end

General workflow for a preclinical xenograft study.

Experimental Protocols

Cell Culture and Tumor Implantation

Objective: To establish subcutaneous xenograft tumors in immunocompromised mice.

Materials:

  • Selected human cancer cell line

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Culture cancer cells in appropriate medium to ~80-90% confluency.

  • Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1x10⁷ to 5x10⁷ cells/mL.

  • (Optional) Mix the cell suspension 1:1 with Matrigel on ice.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor the animals for tumor growth.

Tumor Growth Inhibition (TGI) Study

Objective: To evaluate the anti-tumor efficacy of ML315.

Protocol:

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, ML315 at different doses, positive control).

  • Administer ML315 or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Tumor Volume = (Length × Width²)/2.

  • Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.

  • Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a set duration.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of ML315 in tumor-bearing mice.

Protocol:

  • Administer a single dose of ML315 to a cohort of tumor-bearing mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentrations of ML315 using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Biomarker Study

Objective: To assess the in vivo target engagement and downstream effects of ML315.

Protocol:

  • Treat tumor-bearing mice with a single or multiple doses of ML315.

  • At selected time points after the last dose, euthanize the mice and harvest the tumors.

  • Process the tumor tissue for various analyses:

    • Western Blotting: To measure the phosphorylation status of downstream targets of CLK/DYRK kinases.

    • Immunohistochemistry (IHC): To visualize the localization and expression of key proteins within the tumor microenvironment.

    • RNA Sequencing: To identify global changes in gene expression and alternative splicing events induced by ML315.

  • Quantify the changes in biomarker levels relative to the vehicle-treated control group.

Toxicology Assessment

Objective: To evaluate the safety and tolerability of ML315.

Protocol:

  • During the TGI study, monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • At the end of the study, perform a gross necropsy and collect major organs (e.g., liver, kidney, spleen, heart, lungs).

  • Fix the organs in formalin and embed in paraffin (B1166041) for histopathological analysis to identify any treatment-related toxicities.

  • Collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.

References

Application Notes and Protocols for the Proper Storage of ML315 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

ML315 hydrochloride is a potent inhibitor of cdc2-like kinases (Clk) and DYRK kinases, playing a crucial role in various research applications. To ensure the integrity, potency, and reliability of experimental results, proper storage and handling of this compound are paramount. These application notes provide detailed guidelines and protocols for the storage and stability assessment of ML315 hydrochloride.

2. Compound Information

PropertyValue
Chemical Name 5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochloride
Molecular Formula C₁₈H₁₃Cl₂N₃O₂・HCl[1]
Molecular Weight 410.68 g/mol [1][2]
CAS Number 1440251-53-5[1][2][3]
Appearance Solid[4]
Purity ≥98% (HPLC)[2]

3. Recommended Storage Conditions

To maintain the stability and activity of ML315 hydrochloride, the following storage conditions are recommended. These conditions are summarized in the table below for both the solid compound and solutions.

FormStorage TemperatureDurationPackaging and Handling Notes
Solid (Lyophilized Powder) 4°CShort-termKeep container tightly sealed and protected from moisture.[4]
-20°CLong-termKeep container tightly sealed and protected from moisture.[2]
Stock Solution in Solvent -20°CUp to 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Keep vials tightly sealed and protected from moisture.[4]
-80°CUp to 6 monthsAliquot into single-use volumes. This is the preferred condition for long-term storage of solutions. Keep vials tightly sealed and protected from moisture.[4]

Note: ML315 hydrochloride can be shipped at ambient temperature for periods of less than two weeks.[4]

4. Solubility

Proper dissolution is critical for preparing accurate stock solutions. The solubility of ML315 hydrochloride in common laboratory solvents is provided below.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO 10041.07
Ethanol 5020.53

Data derived from a molecular weight of 410.68 g/mol .[2]

5. Experimental Protocols

5.1. Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • ML315 hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate the ML315 hydrochloride container to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of ML315 hydrochloride powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh 4.11 mg.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C for short-term or -80°C for long-term storage.

G cluster_prep Stock Solution Preparation Workflow A Equilibrate Compound to Room Temperature B Weigh ML315 Hydrochloride Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Amber Vials D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing ML315 hydrochloride stock solutions.

5.2. Protocol for a Forced Degradation Study

Forced degradation studies help to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

5.2.1. General Procedure

  • Prepare a stock solution of ML315 hydrochloride (e.g., 1 mg/mL in a suitable solvent like a mixture of water and acetonitrile (B52724) or methanol).

  • Expose aliquots of the solution to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method, comparing them to a non-degraded control sample.

5.2.2. Stress Conditions

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. Neutralize with 1 M HCl before analysis. Note that ML315 hydrochloride is incompatible with strong alkalis, so significant degradation is expected.[4]

  • Oxidative Degradation: Mix the drug solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature for a defined period, protected from light.

  • Thermal Degradation: Expose the solid powder and a solution of ML315 hydrochloride to dry heat (e.g., 70°C) for an extended period.

  • Photostability: Expose the solid powder and a solution of ML315 hydrochloride to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.

G cluster_forced_degradation Forced Degradation Experimental Design Start ML315 Hydrochloride (Solid and Solution) Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 1M NaOH, 40°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 70°C) Start->Thermal Photo Photostability (ICH Q1B Light) Start->Photo Analysis Analysis by Stability- Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Overview of a forced degradation study for ML315 hydrochloride.

6. Incompatible Materials and Safety Precautions

  • Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4]

  • Personal Protective Equipment (PPE): When handling ML315 hydrochloride, wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7] Avoid direct contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

7. Signaling Pathway

ML315 is an inhibitor of the Clk and DYRK kinase families. The diagram below illustrates its inhibitory action on these signaling pathways.

G cluster_pathway ML315 Mechanism of Action ML315 ML315 Hydrochloride Clk Clk Kinases (Clk1, Clk2, Clk4) ML315->Clk Dyrk DYRK Kinases (Dyrk1A, Dyrk1B) ML315->Dyrk Splicing Alternative Splicing Regulation Clk->Splicing Signaling Downstream Signaling Dyrk->Signaling

Caption: ML315 hydrochloride inhibits Clk and DYRK kinases.

References

Application Notes and Protocols for Measuring ML315 Activity in Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective biochemical tool compound that exhibits inhibitory activity against the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1] Understanding the activity and mechanism of action of ML315 in a cellular context is crucial for its application in research and drug discovery. These application notes provide detailed protocols for measuring the activity of ML315 in cell lysates using both biochemical and cell-based assay formats. Additionally, we present a summary of its known signaling pathways and quantitative data on its inhibitory potency.

Data Presentation

The inhibitory activity of ML315 against its primary kinase targets has been characterized using various biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Kinase TargetML315 IC50 (nM)Assay TypeReference
CLK168Biochemical Kinase Assay[1]
CLK2231Biochemical Kinase Assay[1]
CLK468Biochemical Kinase Assay[1]
DYRK1A282Biochemical Kinase Assay[1]

Signaling Pathways

ML315 exerts its effects by inhibiting CLK and DYRK kinases, which are involved in multiple critical cellular signaling pathways.

CLK-Mediated Signaling Pathway

Cdc2-like kinases (CLKs) are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Inhibition of CLKs by ML315 is expected to disrupt the normal splicing process. Additionally, CLKs have been implicated in the regulation of the Wnt signaling pathway.

CLK_Signaling cluster_nucleus Nucleus ML315 ML315 CLKs CLKs (CLK1, CLK2, CLK4) ML315->CLKs Inhibition SR_Proteins SR Proteins (e.g., SRSF1) CLKs->SR_Proteins Phosphorylation Wnt_Pathway Wnt Signaling Pathway CLKs->Wnt_Pathway Regulation p_SR_Proteins Phosphorylated SR Proteins Pre_mRNA Pre-mRNA p_SR_Proteins->Pre_mRNA Regulation mRNA_Splicing Alternative Splicing Pre_mRNA->mRNA_Splicing Wnt_Modulation Modulation of Wnt Targets Wnt_Pathway->Wnt_Modulation

Caption: ML315 inhibits CLK-mediated signaling pathways.

DYRK-Mediated Signaling Pathway

Dual-specificity tyrosine-regulated kinases (DYRKs), particularly DYRK1A, are involved in a broader range of cellular processes. They act as "priming" kinases, where their phosphorylation of a substrate is a prerequisite for subsequent phosphorylation by other kinases like GSK3. DYRK1A has been shown to regulate the cell cycle, apoptosis through p53 phosphorylation, and the activity of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).

DYRK_Signaling cluster_cell Cellular Processes ML315 ML315 DYRK1A DYRK1A ML315->DYRK1A Inhibition p53 p53 DYRK1A->p53 Phosphorylation NFAT NFAT (cytoplasmic) DYRK1A->NFAT Priming Phosphorylation Cell_Cycle Cell Cycle Proteins DYRK1A->Cell_Cycle Phosphorylation p_p53 Phosphorylated p53 (Serine sites) Apoptosis Apoptosis p_p53->Apoptosis p_NFAT Phosphorylated NFAT (cytoplasmic, inactive) NFAT_active NFAT (nuclear, active) p_NFAT->NFAT_active Dephosphorylation (Calcineurin) Gene_Expression Gene Expression NFAT_active->Gene_Expression Cell_Cycle_Regulation Cell Cycle Regulation Cell_Cycle->Cell_Cycle_Regulation

Caption: ML315 inhibits DYRK1A-mediated signaling pathways.

Experimental Protocols

Measuring the activity of ML315 in cell lysates can be approached through two main strategies: directly measuring the inhibition of its target kinases (biochemical assay) or assessing the downstream consequences of this inhibition within the cell (cell-based assay).

Protocol 1: In Vitro Kinase Assay in Cell Lysates (Biochemical)

This protocol describes a method to measure the direct inhibitory effect of ML315 on its target kinases (CLKs or DYRKs) present in a cell lysate. The principle is to immunoprecipitate the kinase of interest from the lysate and then perform an in vitro kinase assay in the presence of varying concentrations of ML315.

Workflow:

Biochemical_Workflow A Cell Lysis & Protein Quantification B Immunoprecipitation of Target Kinase A->B C In Vitro Kinase Assay (with ML315) B->C D Detection of Substrate Phosphorylation C->D E Data Analysis (IC50 determination) D->E

Caption: Workflow for in vitro kinase assay in cell lysates.

Materials:

  • Cell line expressing the target kinase (e.g., HEK293T, HeLa)

  • ML315 (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific for the target kinase (for immunoprecipitation)

  • Protein A/G magnetic beads or agarose

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Recombinant substrate protein or peptide (e.g., for CLKs, a substrate rich in serine/arginine repeats; for DYRKs, a specific peptide like DYRKtide)

  • [γ-³²P]ATP or ATP and a phospho-specific antibody for detection

  • Microplate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Incubate 500 µg to 1 mg of protein lysate with the primary antibody against the target kinase for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours or overnight at 4°C.

    • Wash the beads 3-4 times with Lysis Buffer and once with Kinase Assay Buffer.

  • In Vitro Kinase Assay:

    • Resuspend the beads in Kinase Assay Buffer.

    • Prepare a serial dilution of ML315 in Kinase Assay Buffer (e.g., from 1 nM to 10 µM). Include a DMSO vehicle control.

    • In a 96-well plate, combine the immunoprecipitated kinase, the substrate, and the different concentrations of ML315.

    • Initiate the reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Radiometric: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated ATP, and measure radioactivity using a scintillation counter.

    • Non-Radiometric (ELISA-based): Stop the reaction and transfer the supernatant to a plate coated with an antibody that captures the substrate. Detect the phosphorylated substrate using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric or chemiluminescent substrate. Read the signal on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity at each ML315 concentration relative to the DMSO control.

    • Plot the percentage of activity against the log of the ML315 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot-Based Analysis of Downstream Substrate Phosphorylation (Cell-Based)

This protocol assesses the activity of ML315 within intact cells by measuring the phosphorylation status of a known downstream substrate of its target kinases.

Materials:

  • Cell line expressing the target kinase and substrate

  • ML315 (dissolved in DMSO)

  • Cell culture medium and supplements

  • Lysis Buffer (as in Protocol 1)

  • Primary antibodies: phospho-specific for the substrate, total substrate, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting equipment

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of ML315 (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1-24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them directly in the wells with Lysis Buffer.

    • Collect the lysates, clarify by centrifugation, and determine the protein concentration as described in Protocol 1.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies for the total substrate and a loading control to ensure equal protein loading.

    • Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate and the loading control.

    • Determine the effect of ML315 on the phosphorylation of the downstream target.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure the activity of ML315 in cell lysates. By employing both biochemical and cell-based assays, a thorough understanding of the potency, mechanism of action, and cellular effects of this valuable chemical probe can be achieved. The provided signaling pathway diagrams serve as a visual aid to conceptualize the molecular context in which ML315 functions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ML315 Concentration for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML315, a potent inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families.[1] This guide is intended for researchers, scientists, and drug development professionals to optimize experimental conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of ML315?

A1: ML315 is a small molecule inhibitor that primarily targets the cdc2-like (Clk) and dual-specificity tyrosine phosphorylation-regulated (Dyrk) kinase families.[1] It exhibits low nanomolar inhibitory activity against several isoforms within these families.

Q2: What are the recommended starting concentrations for ML315 in biochemical and cell-based assays?

A2: For biochemical assays, a starting concentration range of 10-100 nM is recommended, based on its IC50 values. For cell-based assays, a higher concentration range, typically 1-10 µM, is often necessary to account for factors like cell permeability and intracellular ATP concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store ML315 stock solutions?

A3: ML315 is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the assay buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (ideally ≤0.1%) to minimize solvent-induced cytotoxicity.[3][4]

Q4: I'm observing a discrepancy between the IC50 values from my biochemical assay and my cell-based assay. Why is this happening?

A4: Discrepancies between biochemical and cellular assay results are common.[5] Several factors can contribute to this:

  • ATP Concentration: Biochemical assays are often performed at low, sometimes sub-physiological, ATP concentrations, which can make ATP-competitive inhibitors appear more potent.[5] Cellular assays have much higher intracellular ATP levels, which can outcompete the inhibitor.[5]

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[5]

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its effective intracellular concentration.[5]

  • Target Expression and Activity: The expression level and basal activity of the target kinase can vary significantly between different cell lines, affecting the observed potency of the inhibitor.[5]

Q5: How can I confirm that the observed cellular phenotype is a result of on-target ML315 activity?

A5: To validate on-target effects, consider the following approaches:

  • Rescue Experiments: Overexpress a drug-resistant mutant of the target kinase. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by ML315 with that of another well-characterized, structurally distinct inhibitor of the same target kinase(s).[6]

  • Dose-Response Correlation: A clear dose-response relationship between ML315 concentration and the observed phenotype is essential.

  • Downstream Signaling Analysis: Analyze the phosphorylation status of known downstream substrates of the target kinase to confirm engagement and inhibition of the signaling pathway.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no inhibitory activity in a biochemical assay - Inactive enzyme- Incorrect assay conditions (pH, temperature)- Substrate or ATP concentration too high- ML315 degradation- Verify enzyme activity with a positive control inhibitor.- Optimize assay buffer pH and incubation temperature.- Determine the Km for ATP and substrate and use concentrations at or near the Km.- Prepare fresh ML315 solutions and minimize freeze-thaw cycles.
High background signal in a biochemical assay - Autophosphorylation of the kinase- Non-specific binding to the plate- Contaminated reagents- Include a "no substrate" control to assess autophosphorylation.- Use low-binding plates and consider adding a non-ionic detergent (e.g., Tween-20) to the wash buffer.- Use fresh, high-quality reagents.
High cell toxicity in a cell-based assay - Off-target effects of ML315- High DMSO concentration- Perform a dose-response curve to determine the lowest effective concentration.- Ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%).[3] Include a vehicle control (DMSO only).
Inconsistent results between experiments - Variability in cell passage number or density- Inconsistent ML315 preparation- Instability of ML315 in assay buffer- Use cells within a consistent passage number range and ensure consistent seeding density.- Prepare fresh dilutions of ML315 for each experiment from a validated stock.- Assess the stability of ML315 in your experimental buffer over the time course of the experiment. The stability of compounds in aqueous solutions can be influenced by pH, buffer type, and temperature.[5][7]
Precipitation of ML315 upon dilution in aqueous buffer - Low solubility of ML315 in the final buffer- Increase the volume of the aqueous buffer for dilution.- Vortex the solution during dilution.- Gentle heating or sonication may aid dissolution, but be cautious of potential degradation.[2]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of ML315 against Target Kinases

KinaseIC50 (nM)
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK1B1156

Data sourced from Probechem Biochemicals.

Table 2: Off-Target Pharmacology of ML315

TargetAssay TypeConcentration (µM)% Inhibition
Adenosine A1 ReceptorRadioligand Binding1067
Adenosine A3 ReceptorRadioligand Binding1083
Adrenergic α1A ReceptorRadioligand Binding1058
Adrenergic α2A ReceptorRadioligand Binding1064
Dopamine D1 ReceptorRadioligand Binding1052
Muscarinic M1 ReceptorRadioligand Binding1051
Serotonin 5-HT1A ReceptorRadioligand Binding1056
Serotonin 5-HT2A ReceptorRadioligand Binding1060
Serotonin 5-HT7 ReceptorRadioligand Binding1050
Sigma σ1 ReceptorRadioligand Binding1055

% Inhibition ≥ 50% are highlighted. Data from NIH Molecular Libraries Program.

Experimental Protocols

Detailed Methodology: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for determining the IC50 of ML315 against CLK or DYRK family kinases using a luminescence-based ADP detection assay.

Materials:

  • Recombinant human CLK or DYRK kinase

  • Appropriate peptide substrate (e.g., Myelin Basic Protein for CLK1)

  • ML315

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • ML315 Preparation: Prepare a serial dilution of ML315 in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from 1 mM.

  • Assay Plate Preparation: Add 1 µL of each ML315 dilution or DMSO (for vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and substrate in Kinase Assay Buffer.

  • Initiate Reaction: Add 10 µL of the kinase/substrate master mix to each well. Pre-incubate for 15 minutes at room temperature.

  • Start Phosphorylation: Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each ML315 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Methodology: Cell-Based Assay for Kinase Inhibition

This protocol provides a general workflow for assessing the effect of ML315 on a cellular process regulated by CLK or DYRK kinases.

Materials:

  • Cell line with known expression and activity of the target kinase

  • Complete cell culture medium

  • ML315 stock solution in DMSO

  • Assay-specific reagents (e.g., antibodies for Western blotting or immunofluorescence, reagents for cell viability assays)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment. Allow cells to adhere and recover overnight.

  • Compound Treatment: Prepare serial dilutions of ML315 in complete cell culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.[3][4] Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Treat the cells with the ML315 dilutions for a predetermined duration. The incubation time will depend on the specific cellular process being investigated and should be optimized.

  • Assay Readout: Perform the desired assay to measure the effect of ML315. This could include:

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of a known downstream substrate of the target kinase.

    • Immunofluorescence: Fix and permeabilize the cells, then stain with antibodies to visualize changes in protein localization or phosphorylation.

    • Cell Viability/Proliferation Assay: Use a commercially available kit (e.g., MTT, CellTiter-Glo®) to assess the impact of ML315 on cell viability or proliferation.

  • Data Analysis: Quantify the results from your chosen readout and plot them against the ML315 concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

G cluster_workflow Experimental Workflow: Optimizing ML315 Concentration prep Prepare ML315 Stock (10 mM in DMSO) biochem_dilute Serial Dilution (Biochemical Assay) prep->biochem_dilute Dilute in Assay Buffer cell_dilute Serial Dilution (Cell-Based Assay) prep->cell_dilute Dilute in Culture Medium biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo™) biochem_dilute->biochem_assay cell_assay Cell-Based Assay (e.g., Western Blot, Viability) cell_dilute->cell_assay ic50 Determine IC50 biochem_assay->ic50 ec50 Determine EC50 cell_assay->ec50 analyze Analyze and Compare Results ic50->analyze ec50->analyze

Caption: A logical workflow for determining the optimal concentration of ML315.

G ML315 ML315 CLK_DYRK CLK/DYRK Kinases ML315->CLK_DYRK Inhibition SR_Proteins SR Proteins (Splicing Factors) CLK_DYRK->SR_Proteins Phosphorylation Alternative_Splicing Alternative mRNA Splicing SR_Proteins->Alternative_Splicing Regulation Altered_Protein_Isoforms Altered Protein Isoforms Alternative_Splicing->Altered_Protein_Isoforms Cellular_Processes Cellular Processes (e.g., Gene Expression, Cell Cycle) Altered_Protein_Isoforms->Cellular_Processes

Caption: Signaling pathway inhibited by ML315.

G start Start: Inconsistent Results check_reagents Check Reagent Preparation (Fresh ML315, Buffer pH) start->check_reagents check_cells Verify Cell Health & Passage start->check_cells check_protocol Review Protocol Execution (Incubation times, concentrations) start->check_protocol stability_test Test ML315 Stability in Assay Buffer check_reagents->stability_test optimize_dmso Optimize Final DMSO Concentration check_cells->optimize_dmso end End: Consistent Results check_protocol->end stability_test->end optimize_dmso->end

References

Technical Support Center: Troubleshooting ML 315 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of ML 315 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is causing the observed precipitation after adding this compound to my cell culture media?

Precipitation in cell culture media upon the addition of a new compound like this compound can be triggered by several factors. These can include the compound's inherent solubility, interactions with media components, temperature shifts, and pH changes. High concentrations of salts, proteins, and metals in the media can also contribute to this issue.[1][2]

Q2: Could the precipitation be something other than this compound?

Yes, the precipitate may not be the compound itself but rather a result of its interaction with the media. The addition of this compound could be altering the media's chemical environment, causing other components like salts (e.g., calcium phosphate), proteins, or metals to fall out of solution.[1][3]

Q3: Is the precipitate harmful to my cells?

Precipitates can be detrimental to cell health. They can alter the composition of the media by removing essential nutrients and other components through processes like chelation.[1][2] Additionally, the precipitate itself might be toxic to cells or interfere with assays that rely on imaging.

Q4: How can I confirm the identity of the precipitate?

Identifying the precipitate can be crucial for effective troubleshooting. Analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-ray Fluorescence (XRF) can be used to identify the elemental composition of the precipitate, particularly if metal ions are suspected to be involved.[3]

Troubleshooting Guide

If you are observing precipitation of this compound in your media, follow these steps to diagnose and resolve the issue.

Step 1: Initial Assessment & Observation

Before making any changes, carefully document the conditions under which the precipitation occurs.

  • Timing: When does the precipitation appear (e.g., immediately upon addition, after incubation)?

  • Appearance: Describe the precipitate (e.g., crystalline, amorphous, colored).

  • Location: Is the precipitation throughout the media or localized (e.g., at the bottom of the flask)?

This information will provide valuable clues to the underlying cause.

Step 2: Common Causes and Solutions

Work through the following potential causes, starting with the most common and simplest to address.

Troubleshooting Flowchart

cluster_0 Troubleshooting this compound Precipitation Start Precipitation Observed Check_Conc Is this compound concentration too high? Start->Check_Conc Check_Temp Were there temperature shifts? Check_Conc->Check_Temp No Sol_Conc Reduce this compound concentration or use a solubilizing agent. Check_Conc->Sol_Conc Yes Check_pH Was media pH checked after adding this compound? Check_Temp->Check_pH No Sol_Temp Pre-warm media and this compound stock. Avoid freeze-thaw cycles. Check_Temp->Sol_Temp Yes Check_Mixing How was this compound added to the media? Check_pH->Check_Mixing No Sol_pH Adjust media pH after adding this compound. Check_pH->Sol_pH Yes Check_Media Is the media formulation contributing? Check_Mixing->Check_Media No Sol_Mixing Add this compound dropwise while gently stirring. Check_Mixing->Sol_Mixing Yes Sol_Media Test different media formulations or prepare fresh media. Check_Media->Sol_Media Yes End Precipitation Resolved Check_Media->End No, consult further. Sol_Conc->End Sol_Temp->End Sol_pH->End Sol_Mixing->End Sol_Media->End

Caption: A flowchart outlining the troubleshooting steps for this compound precipitation in media.

1. This compound Concentration and Solubility

  • Problem: The concentration of this compound may exceed its solubility limit in the specific media formulation.

  • Solution:

    • Reduce Concentration: Determine the lowest effective concentration of this compound for your experiments.

    • Solubility Test: Perform a simple solubility test by preparing serial dilutions of this compound in your media to find the concentration at which it remains in solution.

    • Use of Solubilizing Agents: If the experimental design requires a high concentration, consider using a biocompatible solubilizing agent. The choice of agent will depend on the chemical properties of this compound.

2. Temperature Effects

  • Problem: Temperature fluctuations, such as adding cold this compound stock solution to warm media or repeated freeze-thaw cycles of the stock, can cause precipitation of both the compound and media components.[1][2]

  • Solution:

    • Pre-warm Components: Allow both the media and the this compound stock solution to reach their working temperature (e.g., 37°C) before mixing.

    • Minimize Freeze-Thaw Cycles: Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

3. pH of the Media

  • Problem: The addition of a stock solution of this compound, which may be acidic or basic, can alter the pH of the cell culture media, leading to the precipitation of media components like phosphate (B84403) salts.

  • Solution:

    • Check and Adjust pH: After adding this compound, check the pH of the final media solution. If necessary, adjust it back to the optimal physiological range (typically 7.2-7.4) using sterile HCl or NaOH.

4. Mixing and Addition Technique

  • Problem: Localized high concentrations of this compound can occur if it is added too quickly or without proper mixing, leading to immediate precipitation.

  • Solution:

    • Gradual Addition: Add the this compound stock solution dropwise to the media while gently stirring or swirling.

    • Dilution Series: For very insoluble compounds, consider preparing an intermediate dilution of this compound in a smaller volume of media before adding it to the final culture volume.

5. Media Formulation and Components

  • Problem: Certain components in the media, such as high concentrations of calcium, phosphate, or serum proteins, can interact with this compound and cause precipitation.[1][2]

  • Solution:

    • Test Different Media: If possible, test the solubility of this compound in different basal media formulations.

    • Serum-Free Media: If using serum-containing media, test the solubility in the same media without serum to determine if serum proteins are involved.

    • Order of Addition: When preparing media from individual components, the order of addition can be critical. For instance, calcium chloride should be added separately and with thorough mixing to avoid precipitation with phosphate salts.[1][2]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

  • Prepare a series of dilutions of your this compound stock solution in your complete cell culture media.

  • Start with your desired final concentration and prepare at least five two-fold dilutions below it.

  • Also, prepare a "no compound" control of the media.

  • Incubate all tubes under the same conditions as your cell cultures (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation at regular intervals (e.g., 1, 4, and 24 hours).

  • The highest concentration that remains clear after 24 hours is the maximum soluble concentration under these conditions.

Protocol 2: pH Adjustment of Media after this compound Addition

  • Prepare your complete media with all supplements except this compound.

  • Measure and record the initial pH of the media using a calibrated pH meter in a sterile biosafety cabinet.

  • Add the desired volume of your this compound stock solution.

  • Gently mix the solution thoroughly.

  • Measure the final pH of the media.

  • If the pH has shifted outside the optimal range (e.g., below 7.0 or above 7.6), adjust it back using sterile, low-concentration HCl or NaOH. Add the acid/base dropwise while continuously monitoring the pH.

Data Presentation

Table 1: Solubility of this compound in Different Media Formulations

Media FormulationThis compound Concentration (µM)Observation (after 24h)
DMEM + 10% FBS100Clear
DMEM + 10% FBS200Slight Precipitate
RPMI-1640 + 10% FBS100Clear
RPMI-1640 + 10% FBS200Clear
Serum-Free Medium X100Heavy Precipitate
Serum-Free Medium X50Clear

Table 2: Effect of Temperature on this compound Precipitation in DMEM + 10% FBS

ConditionThis compound Concentration (µM)Observation (after 1h)
Cold this compound stock added to 37°C Media200Immediate Precipitate
Pre-warmed this compound stock added to 37°C Media200Clear
Media with this compound after one freeze-thaw cycle200Slight Precipitate

Logical Relationship Diagram

cluster_1 Factors Influencing this compound Solubility ML315 This compound Properties (hydrophobicity, pKa) Precipitation Precipitation ML315->Precipitation influences Media Media Components (salts, proteins, pH) Media->Precipitation influences Environment Environmental Factors (temperature, light) Environment->Precipitation influences

Caption: Key factors that can influence the precipitation of this compound in cell culture media.

References

Technical Support Center: Enhancing Cell Permeability of ML315

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of ML315, a small molecule inhibitor of the CLK and DYRK kinase families.

Frequently Asked Questions (FAQs)

Q1: What is ML315 and what are its cellular targets?

ML315 is a small molecule inhibitor with the chemical formula C₁₈H₁₃Cl₂N₃O₂. It is known to inhibit the activity of Cdc2-like kinases (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). These kinase families play crucial roles in regulating mRNA splicing and other cellular processes.

Q2: Where are the primary cellular locations of CLK and DYRK kinases?

Both CLK and DYRK kinase families are predominantly found within the cell nucleus, where they phosphorylate serine/arginine-rich (SR) proteins involved in pre-mRNA splicing.[1][2][3] However, some isoforms of these kinases have also been observed in the cytoplasm under certain conditions.[1][3] Therefore, for ML315 to be effective, it must be able to cross the cell membrane and, in many cases, the nuclear membrane.

Q3: What are the common initial indicators of poor cell permeability for a compound like ML315?

Common indicators of poor cell permeability include:

  • A significant discrepancy between the compound's potency in biochemical assays (using purified enzymes) and cell-based assays.

  • High IC50 values in cell-based assays despite low IC50 values in enzymatic assays.

  • Inconsistent results between different cell lines or experimental setups.

  • Low apparent permeability coefficient (Papp) values in in vitro permeability assays like the Caco-2 or PAMPA assays.

Troubleshooting Guide: Improving ML315 Cell Permeability

This guide provides a structured approach to troubleshooting and improving the cellular uptake of ML315 in your experiments.

Issue 1: High Discrepancy Between Biochemical and Cellular Assay Results

If ML315 shows high potency against purified CLK/DYRK kinases but weak activity in cell-based assays, poor cell permeability is a likely culprit.

  • Question: How can I confirm that low cell permeability is the issue? Answer: The most direct way is to perform a cell permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a quick assessment of passive diffusion, while the Caco-2 cell monolayer assay can offer insights into both passive permeability and the potential for active efflux.

  • Question: What physicochemical properties of ML315 might predict poor permeability? Answer: While specific experimental data for ML315 is not readily available, you can assess its properties against general guidelines for good cell permeability (related to Lipinski's Rule of Five). Key parameters to consider are:

    • Lipophilicity (LogP/LogD): A LogD at pH 7.4 between 1 and 3 is often considered optimal for passive permeability.

    • Polar Surface Area (PSA): A topological polar surface area (TPSA) of less than 140 Ų is generally preferred for good cell permeability.

    • Molecular Weight: A molecular weight under 500 Da is favorable.

    • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors (HBD ≤ 5) and acceptors (HBA ≤ 10) is generally better for crossing the lipid bilayer.

Issue 2: Low Intracellular Concentration of ML315

Even if ML315 can cross the cell membrane to some extent, its intracellular concentration may not be sufficient to inhibit its targets effectively.

  • Question: What strategies can I use to increase the intracellular concentration of ML315 without chemically modifying it? Answer:

    • Use of Permeation Enhancers: Non-toxic, temporary permeation enhancers can be used in your in vitro experiments. These include agents like mild detergents or solvents (e.g., a low concentration of DMSO) that can transiently increase membrane fluidity.

    • Formulation Strategies: For in vitro studies, consider using formulation approaches to improve the solubility and delivery of ML315.

      • Liposomal Formulations: Encapsulating ML315 in liposomes can facilitate its entry into cells.

      • Nanoparticle-Based Delivery: Polymeric nanoparticles can be used to encapsulate ML315, potentially improving its stability and cellular uptake.[4][5][6][7][8]

  • Question: Are there chemical modification strategies that could be explored to improve ML315's permeability? Answer: Yes, if you have the capability for chemical synthesis, several strategies can be employed:

    • Prodrug Approach: A prodrug is an inactive form of a drug that is converted to the active form in the body. This approach can be used to temporarily mask polar functional groups on ML315 that may be hindering its ability to cross the cell membrane.[9][10]

    • Modulating Lipophilicity: Systematically modifying the structure of ML315 to optimize its LogP/LogD value can enhance its permeability. This could involve adding or removing lipophilic or polar groups.

Quantitative Data Summary

Due to the limited publicly available experimental data on ML315's permeability, this table provides calculated physicochemical properties from PubChem and illustrative examples of how experimental data would be presented. Researchers are encouraged to determine these values experimentally for their specific batches of ML315.

PropertyCalculated Value (for ML315)Ideal Range for Good PermeabilityExperimental Data (Example)
Molecular Weight ( g/mol ) 374.2< 500To be determined (TBD)
XLogP3 4.71 - 3TBD
Topological Polar Surface Area (Ų) 56.3< 140TBD
Hydrogen Bond Donors 1≤ 5TBD
Hydrogen Bond Acceptors 5≤ 10TBD
Papp (Caco-2) (x 10⁻⁶ cm/s) Not Available> 10 (High)TBD
Efflux Ratio (Caco-2) Not Available< 2TBD

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of ML315 across an artificial lipid membrane.

  • Methodology:

    • Prepare the Donor Plate: Coat the filter of a 96-well donor plate with a solution of lipid (e.g., 2% lecithin (B1663433) in dodecane).

    • Prepare Solutions:

      • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

      • Donor Plate: Prepare a dosing solution of ML315 in buffer (e.g., 10 µM in PBS). Add this solution to the coated donor plate.

    • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).

    • Quantification: After incubation, measure the concentration of ML315 in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Data Calculation: Calculate the effective permeability (Pe) using the following formula: Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t))) where V_A is the volume of the acceptor well, C_A(t) and C_D(t) are the concentrations in the acceptor and donor wells at time t, and Area is the surface area of the membrane.

2. Caco-2 Cell Permeability Assay

  • Objective: To determine the apparent permeability (Papp) and efflux ratio of ML315 across a Caco-2 cell monolayer, which models the human intestinal epithelium.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell® plate for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a healthy monolayer.

    • Permeability Measurement (Apical to Basolateral - A-B):

      • Add fresh transport buffer to the basolateral (bottom) chamber.

      • Add the ML315 dosing solution to the apical (top) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points, take samples from the basolateral chamber and analyze the concentration of ML315.

    • Permeability Measurement (Basolateral to Apical - B-A):

      • Add fresh transport buffer to the apical chamber.

      • Add the ML315 dosing solution to the basolateral chamber.

      • Incubate and sample from the apical chamber as described above.

    • Data Calculation:

      • Calculate the apparent permeability (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

      • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

CLK_DYRK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade DYRK_cyto DYRK (some isoforms) Signaling_Cascade->DYRK_cyto CLK_cyto CLK (some isoforms) Signaling_Cascade->CLK_cyto DYRK_nuc DYRK DYRK_cyto->DYRK_nuc translocation CLK_nuc CLK CLK_cyto->CLK_nuc translocation SR_Proteins SR Proteins DYRK_nuc->SR_Proteins Phosphorylation CLK_nuc->SR_Proteins Phosphorylation pre_mRNA pre_mRNA SR_Proteins->pre_mRNA Binding mRNA_Splicing Alternative Splicing pre_mRNA->mRNA_Splicing ML315 ML315 ML315->DYRK_cyto Inhibition ML315->CLK_cyto Inhibition ML315->DYRK_nuc Inhibition ML315->CLK_nuc Inhibition

Caption: Simplified signaling pathway of CLK and DYRK kinases and the inhibitory action of ML315.

Permeability_Enhancement_Workflow cluster_problem Problem Identification cluster_assessment Permeability Assessment cluster_strategies Improvement Strategies cluster_evaluation Re-evaluation A Poor cellular activity of ML315 C Perform PAMPA Assay A->C D Perform Caco-2 Assay A->D B High biochemical potency B->C B->D E Formulation Approaches (Liposomes, Nanoparticles) C->E F Chemical Modification (Prodrugs) C->F G Use of Permeation Enhancers C->G D->E D->F D->G H Re-assess in cell-based assays E->H F->H G->H

Caption: Workflow for troubleshooting and improving the cell permeability of ML315.

References

Technical Support Center: Addressing Off-Target Effects of ML315 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the small molecule inhibitor, ML315.

Frequently Asked Questions (FAQs)

Q1: What is ML315 and what are its primary targets?

ML315 is a biochemical tool compound known to exhibit inhibitory activity against the CDC-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families of protein kinases.[1] It is often used in research to probe the functions of these kinases in various biological processes.

Q2: What are "off-target" effects and why are they a concern when using ML315?

Off-target effects occur when a drug or small molecule, like ML315, interacts with proteins other than its intended therapeutic or experimental target.[2] These unintended interactions can lead to misleading experimental results, unexpected cellular phenotypes, or toxicity, making it crucial to identify and control for them.[2][3]

Q3: My experimental results with ML315 are inconsistent with the known function of its primary targets. Could this be due to off-target effects?

Yes, observing an unexpected cellular phenotype that doesn't align with the known function of the primary target is a common indicator of potential off-target effects.[4] It is essential to perform validation experiments to determine if the observed effects are a result of ML315 binding to unintended proteins.

Q4: What are some general strategies to minimize off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of ML315 that elicits the desired on-target effect.[3]

  • Employ structurally distinct inhibitors: Use another inhibitor with a different chemical scaffold that targets the same primary protein to see if it reproduces the same phenotype.

  • Perform rescue experiments: If ML315's effect is on-target, you should be able to reverse the phenotype by overexpressing a drug-resistant mutant of the target protein.

  • Conduct counter-screening: Test ML315 against a panel of related and unrelated proteins (e.g., a kinase panel) to identify potential off-target interactions.[3]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You are observing a cellular response that cannot be readily explained by the inhibition of CLK or DYRK kinases.

Possible Cause: ML315 is interacting with one or more off-target proteins, leading to the activation or inhibition of unintended signaling pathways.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Phenotype start Unexpected Phenotype Observed with ML315 step1 Validate On-Target Engagement (e.g., CETSA, Western Blot for phospho-target) start->step1 step2 Use Structurally Distinct CLK/DYRK Inhibitor step1->step2 step3 Perform Rescue Experiment (Overexpress drug-resistant mutant) step1->step3 step4 Phenotype Reproduced? step2->step4 step5 Phenotype Rescued? step3->step5 step6 Identify Potential Off-Targets (e.g., Kinase Profiling, Proteome-wide CETSA) step4->step6 No end_on_target Phenotype is likely ON-TARGET step4->end_on_target Yes step5->step6 No step5->end_on_target Yes end_off_target Phenotype is likely OFF-TARGET step6->end_off_target

Caption: A logical workflow for determining if an unexpected phenotype is due to on-target or off-target effects of ML315.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of ML315 to its target proteins in a cellular context.[5][6] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[6]

  • Kinase Profiling: This involves screening ML315 against a broad panel of kinases to identify unintended interactions. This can help to pinpoint potential off-target signaling pathways.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

You observe potent inhibition of a purified CLK or DYRK kinase in a biochemical assay, but much higher concentrations of ML315 are required to see an effect in cells.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Poor Cell Permeability Assess the physicochemical properties of ML315. Consider using cell lines with varying membrane compositions or employing permeabilizing agents (with appropriate controls).
Compound Efflux Utilize cell lines that overexpress or lack specific efflux pumps (e.g., P-glycoprotein) to determine if ML315 is being actively transported out of the cell.
Cellular Metabolism Incubate ML315 with cell lysates or liver microsomes and analyze for degradation products using LC-MS to assess its metabolic stability.
Low Target Expression Confirm the expression levels of the target kinase in your cell line using techniques like Western blotting or qPCR.

Key Experimental Methodologies

Cellular Thermal Shift Assay (CETSA) Protocol for Target Engagement

CETSA is a powerful technique to verify that ML315 is engaging its intended target within the cell.[5][6][7] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[6]

Experimental Workflow:

G cluster_0 CETSA Experimental Workflow step1 Treat cells with ML315 or vehicle control step2 Heat cells at a range of temperatures step1->step2 step3 Lyse cells and separate soluble and aggregated proteins step2->step3 step4 Quantify soluble target protein (e.g., Western Blot, ELISA) step3->step4 step5 Plot protein abundance vs. temperature to generate 'melting curves' step4->step5 step6 Compare curves between ML315 and control step5->step6

Caption: A simplified workflow for performing a Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of ML315 or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3 minutes). A no-heat control should be included.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., CLK1 or DYRK1A) using a method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the ML315-treated samples compared to the control indicates target engagement.

Potential Off-Target Signaling Pathways

While specific off-target pathways for ML315 are not extensively documented in the public domain, kinase inhibitors can frequently interact with pathways that share structural similarities in their kinase domains. Researchers should be aware of potential crosstalk with major signaling cascades.

G cluster_0 Potential Off-Target Signaling Crosstalk ML315 ML315 CLK_DYRK CLK/DYRK Family (On-Target) ML315->CLK_DYRK Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway ML315->PI3K_AKT Potential Off-Target Interaction MAPK MAPK/ERK Pathway ML315->MAPK Potential Off-Target Interaction JAK_STAT JAK/STAT Pathway ML315->JAK_STAT Potential Off-Target Interaction Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) CLK_DYRK->Cellular_Response PI3K_AKT->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response

Caption: Potential for ML315 to interact with common signaling pathways beyond its primary targets.

Researchers should consider investigating the phosphorylation status of key downstream effectors in these pathways (e.g., Akt, ERK, STATs) when unexpected phenotypes are observed with ML315 treatment. This can provide clues as to which off-target pathways may be affected.

References

ML 315 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ML315 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is ML315 and what is its mechanism of action?

ML315 is a potent and selective small-molecule inhibitor of the Cdc2-like kinase (CLK) and Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) families.[1][2][3][4] Specifically, it shows inhibitory activity against CLK1, CLK2, CLK4, DYRK1A, and DYRK1B.[2] These kinase families are involved in the regulation of pre-mRNA splicing through the phosphorylation of serine- and arginine-rich (SR) proteins.[2][3] By inhibiting these kinases, ML315 can modulate alternative splicing, a process critical in various cellular functions and disease states.[2]

Q2: What is the chemical structure of ML315?

The chemical name for ML315 is 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine. Its structure contains an aminopyrimidine core, a benzodioxole ring, and a dichlorophenyl group.

Q3: What are the primary stability concerns for ML315 in aqueous solutions?

While specific stability data for ML315 is limited in publicly available literature, its chemical structure as an aminopyrimidine derivative suggests potential susceptibility to:

  • Hydrolysis: The aminopyrimidine ring may be susceptible to hydrolysis, especially under acidic or alkaline conditions.

  • Oxidation: The molecule could be prone to oxidation, although no specific labile sites are immediately obvious without experimental data.

  • Precipitation: As with many small molecules, ML315 may have limited aqueous solubility, leading to precipitation, especially when diluting from a concentrated organic stock solution.

One publication notes that ML315 has adequate solubility and stability for cell-based biological studies, suggesting it is reasonably stable under typical cell culture conditions.[5]

Q4: How should I prepare and store ML315 stock solutions?

To ensure the integrity of your ML315 stock solution, follow these guidelines:

  • Solvent Selection: Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the container in foil.

  • Working Solutions: Prepare fresh aqueous working solutions daily from the frozen stock. Allow the stock solution to fully thaw and vortex gently before dilution.

Troubleshooting Guide

This guide addresses common issues encountered when working with ML315 in aqueous solutions.

Issue Potential Cause Recommended Action
Loss of biological activity in an aqueous assay buffer. Compound degradation due to hydrolysis or oxidation.- Prepare fresh working solutions for each experiment.- Assess the stability of ML315 in your specific assay buffer using the protocol below.- Adjust the pH of your buffer to a neutral range (pH 7.0-7.4) if possible.- Consider adding antioxidants like DTT or ascorbic acid if oxidation is suspected, ensuring they are compatible with your assay.
Precipitate forms upon dilution of DMSO stock into aqueous buffer. Poor aqueous solubility.- Decrease the final concentration of ML315 in the aqueous solution.- Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experimental system).- Use a sonicator to aid dissolution after dilution.- Evaluate the kinetic solubility of ML315 in your specific buffer.
Inconsistent results between experiments. Instability of stored aqueous solutions or variability in solution preparation.- Always prepare fresh aqueous solutions from a frozen DMSO stock.- Ensure the DMSO stock is fully thawed and mixed before each use.- Standardize the dilution protocol to ensure consistent final concentrations.
Appearance of new peaks in HPLC or LC-MS analysis over time. Compound degradation.- Identify the degradation products to understand the degradation pathway.- Implement mitigation strategies based on the suspected degradation mechanism (e.g., adjust pH, protect from light, de-gas solvents).

Experimental Protocols

Protocol 1: General Stability Assessment of ML315 in Aqueous Buffer

This protocol provides a framework for evaluating the stability of ML315 in your experimental buffer.

1. Materials:

  • ML315
  • Anhydrous DMSO
  • Your aqueous buffer of interest (e.g., PBS, cell culture medium)
  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of ML315 in anhydrous DMSO.
  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in your aqueous buffer.
  • Time Points: Aliquot the working solution into separate, sealed vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Incubation: Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C). Protect from light.
  • Sample Analysis: At each time point, analyze a sample by HPLC or LC-MS.
  • Data Analysis: Quantify the peak area of the parent ML315 compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Signaling Pathway of ML315 Inhibition

ML315_Pathway ML315 Mechanism of Action ML315 ML315 CLKs CLKs (CLK1, CLK2, CLK4) ML315->CLKs inhibition DYRKs DYRKs (DYRK1A, DYRK1B) ML315->DYRKs inhibition SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation DYRKs->SR_Proteins Phosphorylation Pre_mRNA pre-mRNA SR_Proteins->Pre_mRNA Regulates Splicing Alternative Splicing Pre_mRNA->Splicing Mature_mRNA Mature mRNA Splicing->Mature_mRNA Stability_Workflow ML315 Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute to 10 µM in Aqueous Buffer Stock->Working Aliquots Aliquot for Time Points Working->Aliquots Incubate Incubate at Desired Temperatures (e.g., 4°C, 25°C, 37°C) Aliquots->Incubate Analyze Analyze Samples at Time Points (e.g., 0, 1, 2, 4, 8, 24h) Incubate->Analyze Quantify Quantify ML315 Peak Area (HPLC/LC-MS) Analyze->Quantify Assess Assess Degradation Quantify->Assess

References

Technical Support Center: Refining Compound-X Treatment Duration for Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to determine the optimal treatment duration of a hypothetical apoptosis-inducing agent, Compound-X (analogous to ML-315), in apoptosis assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal treatment time for Compound-X in an apoptosis assay?

The initial step is to perform a time-course experiment. This involves treating your target cell line with a fixed concentration of Compound-X and harvesting cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Analyzing apoptosis at each time point will reveal the kinetics of apoptosis induction by Compound-X.

Q2: Why am I not observing a significant increase in apoptosis at my early time points?

Apoptosis is a dynamic and complex process. The early events of apoptosis, such as phosphatidylserine (B164497) (PS) externalization (detected by Annexin V), may not be detectable until a certain threshold of cellular commitment to apoptosis is reached.[1] It's possible that your early time points are too soon to observe a measurable effect. Conversely, if the assay is performed too late, the targeted apoptotic event may no longer be detectable.[2]

Q3: My results show a high percentage of necrotic cells at later time points. What does this indicate?

Observing a significant increase in necrosis (often measured by propidium (B1200493) iodide or 7-AAD staining) at later time points suggests that the cells may be progressing from apoptosis to secondary necrosis. This is a common phenomenon in in vitro experiments. It is crucial to identify a time point where the apoptotic population is maximal before significant secondary necrosis occurs.

Q4: Can the optimal treatment duration for Compound-X vary between different cell lines?

Yes, absolutely. The sensitivity and response to an apoptosis-inducing agent can vary significantly between different cell types due to differences in their genetic makeup, signaling pathways, and metabolism. Therefore, it is essential to optimize the treatment duration for each cell line you are investigating.

Q5: How do I differentiate between apoptosis and necrosis in my assay?

Most apoptosis assays, particularly those using flow cytometry, employ a dual-staining strategy.[1] For instance, in an Annexin V/Propidium Iodide (PI) assay:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative[3]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[1]

  • Necrotic cells: Annexin V-negative and PI-positive

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No significant apoptosis detected at any time point. Insufficient drug concentration or treatment duration. [3]Perform a dose-response experiment to determine the optimal concentration of Compound-X. Extend the time-course to later time points (e.g., 72 hours).
The compound is not an effective apoptosis inducer in the chosen cell line. Test the compound in a different cell line known to be sensitive to similar compounds. Consider using an alternative assay that measures a different hallmark of apoptosis (e.g., caspase activity).[4]
Issues with assay reagents. [2]Use a positive control (e.g., staurosporine) to ensure the assay is working correctly. Check the expiration dates and storage conditions of your reagents.[3]
High background in untreated control cells. Suboptimal cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or starved cells can undergo spontaneous apoptosis.[3]
Harsh sample preparation. Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.[3]
Inconsistent results between replicates. Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well or flask.
Inaccurate timing of treatment and harvesting. Use a timer to ensure precise and consistent treatment durations for all samples.
Early time points show high cell death, but it is primarily necrosis. The compound may be cytotoxic at the concentration used. Perform a dose-response experiment to find a concentration that induces apoptosis with minimal immediate cytotoxicity.
The mechanism of action may be non-apoptotic cell death. Investigate alternative cell death pathways, such as necroptosis or pyroptosis.

Experimental Protocols

Protocol: Time-Course Annexin V/PI Apoptosis Assay

This protocol outlines a typical experiment to determine the optimal treatment duration of Compound-X using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Compound-X

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a predetermined concentration of Compound-X. Include an untreated control (vehicle only).

  • Incubation and Harvesting: Incubate the cells for various durations (e.g., 0, 4, 8, 12, 24, 48 hours). At each time point, harvest the cells. For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the trypsinized adherent cells.[1]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.[1]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Quantitative Data Summary

The following table is an example of how to present the data from a time-course experiment.

Treatment Time (hours)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control) 95.2 ± 1.52.1 ± 0.52.7 ± 0.8
4 88.5 ± 2.18.3 ± 1.23.2 ± 0.9
8 75.4 ± 3.518.9 ± 2.85.7 ± 1.3
12 52.1 ± 4.235.6 ± 3.912.3 ± 2.1
24 25.8 ± 3.840.2 ± 4.534.0 ± 3.7
48 10.3 ± 2.515.7 ± 3.174.0 ± 5.2

Data are represented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Apoptotic Stimulus (e.g., Compound-X) receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage p53 p53 dna_damage->p53 bax Bax/Bak p53->bax mito Mitochondria bax->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting start Select Cell Line & Compound-X Concentration timepoints Define Time Points (e.g., 0, 4, 8, 12, 24, 48h) start->timepoints treat Treat Cells harvest Harvest Cells at Each Time Point treat->harvest stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow quantify Quantify % Apoptotic Cells flow->quantify optimal Determine Optimal Time Point quantify->optimal review Review Data & Troubleshoot optimal->review refine Refine Time Points or Concentration review->refine refine->start

References

Technical Support Center: Overcoming Resistance to VCP/p97 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for VCP/p97 inhibitors in tumor cells?

A1: VCP/p97 is a critical AAA+ ATPase chaperone protein essential for maintaining protein homeostasis (proteostasis) in cells.[1][2] In cancer cells, which have high rates of protein synthesis, VCP/p97 function is vital.[1] It plays a key role in several cellular processes, including:

  • Endoplasmic Reticulum-Associated Degradation (ERAD): VCP/p97 extracts misfolded or unassembled proteins from the ER, targeting them for degradation by the proteasome.[1][2]

  • Ubiquitin-Proteasome System (UPS): It facilitates the processing of ubiquitinated proteins for degradation.[1]

  • Autophagy: VCP/p97 is essential for the maturation of autophagosomes, which clear damaged organelles and protein aggregates.[3][4][5]

Inhibition of VCP/p97's ATPase activity disrupts these processes, leading to an accumulation of misfolded and ubiquitinated proteins.[1][6] This induces severe proteotoxic stress, triggers the Unfolded Protein Response (UPR), and ultimately leads to cancer cell death (apoptosis).[1][6]

Q2: My tumor cells are no longer responding to the VCP/p97 inhibitor. What are the likely mechanisms of resistance?

A2: The most common mechanism of acquired resistance to VCP/p97 inhibitors, particularly ATP-competitive ones, is the development of missense mutations within the VCP gene itself.[6][7][8] These mutations often occur in the D1-D2 linker region or the D2 ATPase domain.[6][9] They can confer resistance by:

  • Reducing Inhibitor Binding: Altering the conformation of the ATP-binding pocket, which lowers the affinity of ATP-competitive inhibitors.[9]

  • Enhancing ATPase Activity: Some mutations can increase the intrinsic ATPase activity of VCP/p97, requiring a higher concentration of the inhibitor to achieve the same level of suppression.[9]

  • Altering Allosteric Communication: Mutations can interfere with the communication between the D1 and D2 domains, affecting the enzyme's response to inhibitors.[9]

Q3: How can I confirm that my cells have developed resistance?

A3: You can confirm resistance through a combination of phenotypic and molecular biology assays:

  • Cell Viability Assays: A significant increase (e.g., >10-fold) in the IC50 value of the inhibitor compared to the parental (sensitive) cell line is a strong indicator of resistance.[6]

  • Western Blot Analysis: In resistant cells, treatment with the inhibitor may fail to induce key downstream biomarkers of VCP/p97 inhibition. Look for a lack of increase in ER stress markers like ATF4 and CHOP, and a reduced accumulation of K48-linked ubiquitinated proteins compared to sensitive cells under the same treatment conditions.[6]

  • Gene Sequencing: Sequence the coding region of the VCP gene in your resistant cell line to identify potential mutations that are absent in the parental line.

Q4: What are the primary strategies to overcome resistance to a VCP/p97 inhibitor?

A4: Several strategies can be employed to combat resistance:

  • Switch to a Different Class of Inhibitor: If resistance has developed to an ATP-competitive inhibitor, switching to an allosteric inhibitor (e.g., NMS-873) or a covalent inhibitor can be effective.[6][7][8] These compounds bind to different sites on the VCP/p97 protein and can bypass resistance caused by mutations in the ATP-binding pocket.[6][7]

  • Combination Therapy: Combining the VCP/p97 inhibitor with other anti-cancer agents can create synthetic lethality and overcome resistance.[10] Synergistic effects have been observed with proteasome inhibitors, chemotherapy agents like docetaxel, or targeted therapies like trastuzumab.[9][11]

  • Targeting Downstream Pathways: Explore inhibitors of pathways that become activated as a compensatory mechanism in resistant cells, such as apoptosis or cell cycle regulators.[12]

Troubleshooting Guides

Issue 1: A sharp increase in the IC50 value for my VCP/p97 inhibitor.

Potential Cause Troubleshooting Step
Development of Resistance Perform a Western blot to check for the induction of ER stress markers (ATF4, CHOP) and ubiquitin accumulation. If these markers are no longer induced upon treatment, it suggests target-related resistance. Sequence the VCP gene to check for mutations.[6][9]
Compound Degradation Ensure the inhibitor is stored correctly (check manufacturer's instructions for temperature and light sensitivity) and that the stock solution is not expired. Prepare fresh dilutions for each experiment.
Cell Line Contamination/Drift Confirm the identity of your cell line via short tandem repeat (STR) profiling. Over time, cell lines can drift genetically or become contaminated, altering their drug sensitivity.

Issue 2: No significant increase in ER stress or ubiquitinated proteins after treatment.

Potential Cause Troubleshooting Step
Acquired Resistance This is a classic sign of on-target resistance. The resistant VCP/p97 mutant may no longer be effectively inhibited, preventing the downstream cascade of proteotoxic stress.[6] Confirm with IC50 assays and sequencing.
Suboptimal Drug Concentration The concentration used may be too low for the specific cell line. Perform a dose-response experiment and collect lysates at multiple concentrations above and below the expected IC50.
Incorrect Timepoint The induction of these markers is time-dependent. Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal timepoint for observing the maximum effect.[9]
Poor Antibody Quality Verify your primary antibodies for ATF4, CHOP, and Ubiquitin (K48-specific) using positive controls (e.g., treating sensitive cells with a known ER stress inducer like tunicamycin (B1663573) or a proteasome inhibitor like bortezomib).[9]

Quantitative Data Summary

Table 1: Example IC50 Values in Sensitive vs. Resistant Cell Lines for VCP/p97 Inhibitors

This table illustrates the typical shift in potency observed once resistance develops. Data is generalized from published results for compounds like CB-5083.[6]

Cell Line Compound Class Parental IC50 (μM) Resistant IC50 (μM) Fold Resistance
HCT116 Colorectal CancerATP-Competitive (e.g., CB-5083)0.2531.8~127
Ovarian Cancer (OVSAHO)ATP-Competitive (e.g., CB-5083)0.3510.5~30
HCT116 (CB-5083 Resistant)Allosteric (e.g., NMS-873)0.50.6~1.2 (No cross-resistance)

Table 2: Comparison of VCP/p97 Inhibitor Classes for Overcoming Resistance

Inhibitor Class Mechanism of Action Example Advantage in Resistant Cells
ATP-Competitive Competes with ATP for binding in the D2 ATPase domain.[8]CB-5083Initial high potency in sensitive cells.
Allosteric Binds to a site distinct from the ATP pocket, inducing a conformational change that inhibits activity.[8]NMS-873Effective against cells with mutations in the ATP-binding site that confer resistance to ATP-competitive inhibitors.[6]
Covalent Forms an irreversible covalent bond with a specific residue (e.g., Cys522) in the D2 domain.[7]TQ-1Irreversible binding can overcome resistance mutations that rely on reducing reversible inhibitor affinity.[7]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

  • Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of the VCP/p97 inhibitor in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a luminometer or spectrophotometer.

  • Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC50 value.[13]

Protocol 2: Western Blotting for Proteostasis Markers

  • Cell Treatment: Seed cells in 6-well plates. The next day, treat them with the VCP/p97 inhibitor at various concentrations (e.g., 0.5x, 1x, 2x IC50) and for different durations (e.g., 6 and 24 hours).[8] Include vehicle control and a positive control (e.g., 1 µM bortezomib).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-K48-linkage specific Ubiquitin, anti-VCP, anti-β-Actin) overnight at 4°C.[8]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: VCP/p97 ATPase Activity Assay

  • Reaction Setup: In a 96-well plate, add purified recombinant VCP/p97 protein to a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the VCP/p97 inhibitor or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for binding.[8]

  • Initiate Reaction: Start the reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a malachite green-based detection reagent.[8]

  • Analysis: Read the absorbance at ~630 nm. The amount of Pi generated is proportional to the ATPase activity. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 for enzyme inhibition.

Visualizations and Workflows

VCP_Inhibition_Pathway cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ub_Protein Ubiquitinated Protein Misfolded_Protein->Ub_Protein Ubiquitination Ub Ubiquitin (Ub) VCP VCP/p97 Complex Ub_Protein->VCP Extraction from ER Proteasome Proteasome VCP->Proteasome Delivery to Proteasome Stress Proteotoxic Stress (UPR Activation) VCP->Stress Blocked Degradation Protein Fragments Proteasome->Degradation Degradation ML315 ML315 (VCP Inhibitor) ML315->VCP Inhibition Apoptosis Apoptosis Stress->Apoptosis

Caption: VCP/p97 pathway inhibition leading to apoptosis.

Resistance_Workflow Start Start: Decreased Efficacy of ML315 Observed IC50 1. Determine IC50 in Suspected Resistant vs. Parental Cells Start->IC50 Check_IC50 Is IC50 Significantly Increased (>10-fold)? IC50->Check_IC50 Biomarkers 2. Assess Downstream Biomarkers (Western Blot for ATF4, CHOP, Ub-Proteins) Check_IC50->Biomarkers Yes No_Resistance Resistance Unlikely. Troubleshoot Assay (Compound, Cell Line) Check_IC50->No_Resistance No Check_Biomarkers Are Biomarkers Not Induced? Biomarkers->Check_Biomarkers Sequencing 3. Sequence VCP/p97 Gene in Resistant and Parental Cells Check_Biomarkers->Sequencing Yes Check_Biomarkers->No_Resistance No Mutation Mutation Found? Sequencing->Mutation Strategy 4. Implement Strategy to Overcome Resistance Mutation->Strategy Yes Mutation->No_Resistance No (Explore other mechanisms)

Caption: Experimental workflow for identifying ML315 resistance.

Troubleshooting_Tree Start Problem: Cells are surviving ML315 treatment IC50_Check Did IC50 increase? Start->IC50_Check Seq_Check Does VCP/p97 gene have a mutation? IC50_Check->Seq_Check Yes Sol_Assay Action: Re-evaluate experiment (compound stability, cell health) IC50_Check->Sol_Assay No Sol_Allosteric Solution: Switch to an allosteric or covalent inhibitor Seq_Check->Sol_Allosteric Yes Sol_OffTarget Action: Investigate off-target resistance mechanisms (e.g., drug efflux, apoptosis evasion) Seq_Check->Sol_OffTarget No Sol_Combo Solution: Use combination therapy (e.g., + Proteasome Inhibitor) Sol_Allosteric->Sol_Combo

Caption: Decision tree for troubleshooting ML315 resistance.

References

Technical Support Center: Improving the In Vivo Therapeutic Window of ML315

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with ML315, a selective inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK). Given the physicochemical properties of ML315, particularly its low aqueous solubility, this guide focuses on strategies to enhance its therapeutic window by improving formulation, bioavailability, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the known in vitro properties of ML315 that might predict in vivo challenges?

A1: ML315 has been characterized with very low aqueous solubility and high plasma protein binding. These properties can often lead to poor absorption and low bioavailability when administered in vivo, which are significant hurdles to achieving a therapeutic concentration at the target site.

Q2: What is the mechanism of action of ML315?

A2: ML315 is an ATP-competitive inhibitor of the CLK and DYRK families of kinases. These kinases are involved in the regulation of pre-mRNA splicing. By inhibiting these kinases, ML315 can modulate the splicing of essential genes, which has shown potential as an anti-cancer strategy.[1]

Q3: Are there any known in vivo efficacy data for ML315?

A3: As of now, publicly available in vivo efficacy, pharmacokinetic, or toxicity data specifically for ML315 are limited. However, other CLK/DYRK inhibitors have demonstrated in vivo anti-tumor efficacy in various preclinical models, suggesting the therapeutic potential of this class of inhibitors.[2][3]

Q4: What are the primary challenges in translating the in vitro potency of a kinase inhibitor like ML315 to in vivo efficacy?

A4: The primary challenges for kinase inhibitors, especially those with poor solubility like ML315, include:

  • Low Oral Bioavailability: This can be due to poor dissolution in the gastrointestinal tract and high first-pass metabolism.[4]

  • High Inter-individual Variability: Inconsistent absorption can lead to variable drug exposure between subjects.[4]

  • Off-Target Effects: At higher doses required to compensate for poor bioavailability, the risk of off-target toxicities increases, narrowing the therapeutic window.

  • Formulation Difficulties: The hydrophobic nature of many kinase inhibitors makes them challenging to formulate for consistent in vivo delivery.[5]

Troubleshooting Guides

Issue 1: Suboptimal Anti-tumor Efficacy at Well-Tolerated Doses

Possible Cause 1: Poor Bioavailability Due to Low Solubility.

  • Troubleshooting: The low aqueous solubility of ML315 is a primary suspect for inadequate exposure. Improving the formulation is a critical first step.

    • Formulation Optimization: Experiment with various formulation strategies to enhance solubility and dissolution. Common approaches for poorly soluble kinase inhibitors include:

      • Lipid-Based Formulations: Formulating ML315 as a lipophilic salt and incorporating it into lipid-based delivery systems can significantly improve oral absorption.[6]

      • Nanosuspensions: Reducing the particle size of ML315 to the nanoscale increases the surface area for dissolution.[7]

      • Amorphous Solid Dispersions: Dispersing ML315 in a polymer matrix can prevent crystallization and improve dissolution rate.

    • Route of Administration: If oral administration proves challenging, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass absorption barriers, at least in initial efficacy studies.

Possible Cause 2: Insufficient Target Engagement.

  • Troubleshooting: Even with adequate systemic exposure, the drug may not be reaching its target in sufficient concentrations or for a sufficient duration.

    • Pharmacodynamic (PD) Studies: Conduct studies to measure the modulation of downstream biomarkers of CLK/DYRK activity in tumor tissue and surrogate tissues. This will help correlate drug exposure with target inhibition.[8][9]

    • Dose Escalation Studies: Carefully designed dose-escalation studies in animal models can help determine the dose required to achieve and maintain target engagement.[10][11][12]

Issue 2: High Variability in Efficacy or Toxicity Between Animals

Possible Cause 1: Inconsistent Drug Formulation and Administration.

  • Troubleshooting: For suspensions or other complex formulations, ensure homogeneity and consistent dosing.

    • Formulation Stability: Assess the stability of your ML315 formulation over the duration of the experiment.

    • Administration Technique: Standardize the administration technique (e.g., oral gavage, IP injection) to minimize variability between animals.

Possible Cause 2: Biological Variability in the Animal Model.

  • Troubleshooting: The choice of animal model and its inherent biological variability can impact results.

    • Model Selection: Use well-characterized and appropriate animal models for your study.[13][14][15][16][17]

    • Group Size: Ensure an adequate number of animals per group to achieve statistical power.

Issue 3: Unexpected Toxicity at Doses Required for Efficacy

Possible Cause 1: Off-Target Kinase Inhibition.

  • Troubleshooting: While ML315 is reported to be selective, high concentrations might lead to inhibition of other kinases, causing toxicity.

    • In Vitro Kinase Profiling: A broad kinase screen can identify potential off-target activities of ML315.

    • Dosing Regimen Optimization: Explore intermittent dosing schedules (e.g., dosing every other day or for a few days followed by a drug holiday) to reduce cumulative toxicity while maintaining therapeutic efficacy.

Possible Cause 2: On-Target Toxicity in Normal Tissues.

  • Troubleshooting: Inhibition of CLK/DYRK kinases in healthy tissues may lead to adverse effects.

    • Histopathological Analysis: Conduct thorough histopathological examination of major organs in toxicity studies to identify any on-target liabilities.

    • Combination Therapy: Consider combining a lower, better-tolerated dose of ML315 with another agent that has a different mechanism of action to achieve a synergistic anti-tumor effect with reduced toxicity.

Data Presentation

Table 1: In Vitro ADME Properties of ML315

PropertyValueImplication for In Vivo Studies
Aqueous Solubility 0.43 µg/mLVery low solubility is a major barrier to oral absorption.
Plasma Protein Binding >99%High protein binding means a very small fraction of the drug is free to exert its therapeutic effect.
Plasma Stability (Human/Mouse) 85.50% / 86.67% remaining at 3 hrRelatively stable in plasma.
Hepatic Microsome Stability (Human/Mouse) 1.3% / 0.54% remaining at 1 hrSuggests rapid metabolism in the liver, which could contribute to low oral bioavailability.
PAMPA Pe (x10-6 cm/s) HighHigh passive permeability suggests the molecule can cross cell membranes once dissolved.
Hepatic Toxicity LC50 >50 µMLow potential for direct hepatotoxicity at the cellular level.

Table 2: Hypothetical Pharmacokinetic Parameters of ML315 in Mice with Different Formulations

FormulationRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Bioavailability (%)
Suspension in 0.5% CMC Oral5050 ± 154200 ± 50~5%
Lipid-Based Formulation Oral50250 ± 7021200 ± 300~30%
Nanosuspension Oral50300 ± 8021500 ± 400~38%
Solution in PEG400/Ethanol/Saline IV51500 ± 3000.084000 ± 800100%

Note: This table presents hypothetical data for illustrative purposes to demonstrate how different formulations can impact pharmacokinetic parameters.

Experimental Protocols

Protocol 1: Formulation Development and Optimization
  • Solubility Screening:

    • Screen the solubility of ML315 in a panel of pharmaceutically acceptable solvents, co-solvents, surfactants, and lipids.

  • Formulation Preparation:

    • Lipid-Based Formulation: Prepare a self-emulsifying drug delivery system (SEDDS) by dissolving ML315 in a mixture of oils, surfactants, and co-solvents.

    • Nanosuspension: Use wet milling or high-pressure homogenization to reduce the particle size of ML315 in an aqueous vehicle with stabilizers.

  • In Vitro Dissolution Testing:

    • Perform dissolution studies on the different formulations in simulated gastric and intestinal fluids to predict in vivo dissolution behavior.

Protocol 2: Murine Pharmacokinetic Study
  • Animal Model: Use a common mouse strain such as C57BL/6 or BALB/c.[14][18]

  • Dosing:

    • Administer different formulations of ML315 via oral gavage.

    • Include an intravenous (IV) dosing group with a solubilized formulation to determine absolute bioavailability.[19][20][21]

  • Blood Sampling:

    • Collect serial blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis:

    • Quantify the concentration of ML315 in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.[22]

Protocol 3: In Vivo Efficacy and Tolerability Study
  • Tumor Model:

    • Establish xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively.

  • Dose-Finding Study:

    • Conduct a dose-escalation study with the optimized formulation to determine the maximum tolerated dose (MTD).

  • Efficacy Study:

    • Randomize tumor-bearing mice into treatment groups (vehicle control, ML315 at different doses).

    • Administer the treatment according to the determined schedule.

    • Monitor tumor growth and animal body weight regularly.

  • Pharmacodynamic Assessment:

    • At the end of the study, collect tumor and other relevant tissues to assess target engagement by measuring the phosphorylation status of CLK/DYRK substrates.[23]

Mandatory Visualizations

G cluster_0 CLK/DYRK Signaling Pathway cluster_1 Mechanism of ML315 CLK/DYRK CLK/DYRK SR Proteins (inactive) SR Proteins (inactive) CLK/DYRK->SR Proteins (inactive) Phosphorylation SR Proteins (active) SR Proteins (active) SR Proteins (inactive)->SR Proteins (active) Pre-mRNA Pre-mRNA Splicing Splicing Mature mRNA Mature mRNA Splicing->Mature mRNA SR Proteins (active)Pre-mRNA SR Proteins (active)Pre-mRNA SR Proteins (active)Pre-mRNA->Splicing ML315 ML315 ML315->CLK/DYRK Inhibition G cluster_0 Experimental Workflow In Vitro ADME In Vitro ADME (Solubility, Permeability, Metabolism) Formulation Formulation Development (Lipid-based, Nanosuspension) In Vitro ADME->Formulation PK Study Pharmacokinetic Study (Mouse) Formulation->PK Study Efficacy Study Efficacy & Tolerability Study (Xenograft/Syngeneic Model) PK Study->Efficacy Study PD Analysis Pharmacodynamic Analysis (Target Engagement) Efficacy Study->PD Analysis G Start Start Poor Efficacy Poor Efficacy Start->Poor Efficacy Check Formulation Improve Formulation Poor Efficacy->Check Formulation Yes Check PK Conduct PK Study Check Formulation->Check PK Low Exposure Low Exposure Check PK->Low Exposure Low Exposure->Check Formulation Yes Check PD Assess Target Engagement Low Exposure->Check PD No Low Engagement Low Engagement Check PD->Low Engagement Increase Dose Dose Escalation Low Engagement->Increase Dose Yes Success Success Low Engagement->Success No Toxicity Toxicity Increase Dose->Toxicity Optimize Schedule Optimize Dosing Schedule Toxicity->Optimize Schedule Yes Toxicity->Success No Efficacy Study Efficacy Study Optimize Schedule->Efficacy Study

References

Technical Support Center: Minimizing ML315 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the use of ML315 in animal studies. ML315 is a potent dual inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). While a valuable tool for research, careful experimental design and monitoring are crucial to mitigate potential adverse effects.

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the responsible and effective use of ML315 in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is ML315 and what are its primary targets?

A1: ML315 is a small molecule inhibitor that targets two families of protein kinases: the Cdc2-like kinases (Clk1, Clk2, and Clk4) and the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A and DYRK1B). These kinases are involved in regulating various cellular processes, including mRNA splicing and cell cycle control.

Q2: What are the potential on-target toxicities of ML315?

A2: By inhibiting Clk and DYRK kinases, ML315 can disrupt normal cellular functions. On-target toxicities may arise from the inhibition of these kinases in non-target tissues. For instance, since these kinases play roles in cell cycle regulation and proliferation, tissues with high cell turnover, such as the gastrointestinal tract and bone marrow, may be susceptible to adverse effects. Cardiovascular toxicity has also been noted as a concern with some kinase inhibitors.[1][2][3]

Q3: What are the general signs of toxicity to monitor in animals treated with ML315?

A3: General indicators of toxicity in animal models include, but are not limited to:

  • Behavioral Changes: Lethargy, altered gait, tremors, or convulsions.

  • Physical Appearance: Ruffled fur, hunched posture, and changes in body weight.

  • Physiological Signs: Changes in food and water consumption, altered respiration, and changes in urine or feces.

Q4: How can I determine a safe starting dose for my animal experiments?

A4: A dose-range finding (DRF) study is essential to determine the maximum tolerated dose (MTD) and to identify a safe starting dose for your efficacy studies.[4][5] This involves administering escalating doses of ML315 to small groups of animals and closely monitoring for signs of toxicity.

Q5: What should I do if I observe unexpected toxicity in my study?

A5: If unexpected toxicity is observed, it is crucial to:

  • Immediately document all clinical signs and, if necessary, euthanize animals exhibiting severe distress.

  • Consider reducing the dose or altering the dosing schedule.

  • Collect blood and tissue samples for hematological, clinical chemistry, and histopathological analysis to identify the affected organ systems.

  • Review your formulation and vehicle to ensure they are not contributing to the toxicity.[6]

Troubleshooting Guides

This section provides a structured approach to common issues encountered during in vivo studies with ML315.

Issue 1: Excessive Body Weight Loss and Dehydration

Potential Cause Troubleshooting Steps
Gastrointestinal Toxicity 1. Reduce the dose of ML315. 2. Change the dosing frequency (e.g., from daily to every other day). 3. Provide supportive care, such as subcutaneous fluid administration, to combat dehydration. 4. Consider a different formulation to alter the pharmacokinetic profile.
Off-target Effects 1. Conduct a thorough literature search for known off-target effects of Clk/DYRK inhibitors. 2. Perform histopathology on the gastrointestinal tract to assess for tissue damage.
Vehicle Toxicity 1. Run a vehicle-only control group to rule out toxicity from the formulation excipients.

Issue 2: Neurological Side Effects (e.g., tremors, ataxia)

Potential Cause Troubleshooting Steps
Central Nervous System (CNS) Penetration and On-Target Effects 1. Perform a Functional Observational Battery (FOB) to systematically assess neurological function.[7][8][9][10][11] 2. Reduce the dose to determine if the effects are dose-dependent. 3. If possible, measure the concentration of ML315 in the brain tissue to confirm CNS exposure.
Off-target Kinase Inhibition 1. Profile ML315 against a broader panel of kinases to identify potential off-target interactions that could explain the neurotoxicity.

Issue 3: Abnormal Hematology or Clinical Chemistry

Potential Cause Troubleshooting Steps
Bone Marrow Suppression 1. Monitor complete blood counts (CBCs) regularly. Look for decreases in white blood cells, red blood cells, and platelets. 2. Reduce the dose or dosing frequency.
Hepatotoxicity or Nephrotoxicity 1. Monitor liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).[12][13][14][15] 2. Perform histopathological examination of the liver and kidneys.[16] 3. Consider dose reduction or discontinuation if significant organ damage is detected.

Experimental Protocols & Data Presentation

Dose-Range Finding (DRF) Study

A DRF study is crucial for establishing the safety profile of ML315 before proceeding to larger efficacy studies. A three-stage protocol can be employed to determine the maximum repeatable dose (MRD).[17][18]

Objective: To determine the Maximum Tolerated Dose (MTD) of ML315 in the selected animal model.

Methodology:

  • Animal Model: Use the same species and strain of animal that will be used in the main efficacy studies (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Size: Use a small number of animals per group (n=3-5 per sex).

  • Dose Escalation:

    • Stage A (Dose Incrementation): Administer single escalating doses of ML315 to different groups of animals. Start with a low dose (e.g., 1 mg/kg) and increase geometrically (e.g., 3, 10, 30, 100 mg/kg) until signs of toxicity are observed. This helps to provisionally determine the MRD.

    • Stage B (Repeat Dosing): Administer the provisionally determined MRD and one or two lower doses daily for 7 days. This substantiates the MRD for short-term studies.

    • Stage C (Pharmacokinetic Correlation): Administer single doses at the levels identified for the formal study to investigate the relationship between dose and exposure.

  • Observations:

    • Monitor animals daily for clinical signs of toxicity (see FAQ 3).

    • Record body weights at the start of the study and at least twice weekly.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.[16]

Data Presentation: Example DRF Study Summary Table

Dose Group (mg/kg)NMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle Control50/5+5.2No abnormalities observed
1050/5+3.1No abnormalities observed
3050/5-2.5Mild lethargy on Day 2
10052/5-12.8Severe lethargy, ruffled fur, hunched posture
General Toxicity Monitoring Protocol

This protocol outlines the key parameters to monitor during a typical in vivo study with ML315.

Methodology:

  • Clinical Observations: Conduct and record detailed clinical observations at least once daily. A Functional Observational Battery (FOB) is recommended for a more thorough assessment of neurobehavioral effects.[7][8][9][10][11]

  • Body Weight and Food/Water Consumption: Measure and record body weights at least twice weekly. Food and water consumption should be monitored, especially if significant weight loss is observed.

  • Hematology and Clinical Chemistry: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at the end of the study. Key parameters to analyze are presented in the tables below.

  • Histopathology: At the termination of the study, perform a full necropsy. Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, brain, gastrointestinal tract, etc.) in 10% neutral buffered formalin for histopathological analysis.[16][19][20]

Data Presentation: Key Hematological and Clinical Chemistry Parameters

Table 1: Hematological Parameters

ParameterAbbreviationPotential Indication of Toxicity
White Blood Cell CountWBCImmunosuppression or inflammation
Red Blood Cell CountRBCAnemia or erythrocytosis
HemoglobinHGBAnemia
HematocritHCTAnemia or dehydration
Platelet CountPLTThrombocytopenia or thrombocytosis

Table 2: Clinical Chemistry Parameters

ParameterAbbreviationOrgan SystemPotential Indication of Toxicity
Alanine AminotransferaseALTLiverHepatocellular injury
Aspartate AminotransferaseASTLiverHepatocellular injury
Alkaline PhosphataseALPLiver, BoneCholestasis, bone turnover
Blood Urea NitrogenBUNKidneyReduced kidney function
CreatinineCREAKidneyReduced kidney function

Reference ranges for these parameters can vary based on the species, strain, age, and sex of the animal. It is crucial to establish baseline values from control animals in your specific study.[12][15][21]

Signaling Pathway and Workflow Diagrams

CLK and DYRK Signaling Pathways

The following diagram illustrates the general role of Clk and DYRK kinases in cellular processes, which are the targets of ML315. Inhibition of these kinases can lead to downstream effects that may contribute to both efficacy and toxicity.

CLK_DYRK_Signaling cluster_0 ML315 Inhibition cluster_1 Kinase Targets cluster_2 Cellular Processes cluster_3 Potential Outcomes ML315 ML315 CLKs Clk Kinases (Clk1, Clk2, Clk4) ML315->CLKs Inhibits DYRKs DYRK Kinases (DYRK1A, DYRK1B) ML315->DYRKs Inhibits Splicing mRNA Splicing CLKs->Splicing Regulates CellCycle Cell Cycle Regulation DYRKs->CellCycle Regulates Other Other Cellular Processes DYRKs->Other Regulates Efficacy Therapeutic Effect (e.g., Anti-cancer) Splicing->Efficacy Toxicity Adverse Effects (e.g., GI toxicity, myelosuppression) Splicing->Toxicity CellCycle->Efficacy CellCycle->Toxicity Other->Toxicity

ML315 inhibits Clk and DYRK kinases, affecting downstream cellular processes.

Experimental Workflow for Toxicity Assessment

The following diagram outlines a logical workflow for assessing the in vivo toxicity of ML315.

Toxicity_Workflow start Start: In Vivo Study with ML315 drf Dose-Range Finding (DRF) Study start->drf define_mtd Define Maximum Tolerated Dose (MTD) drf->define_mtd efficacy_study Efficacy Study with Appropriate Doses define_mtd->efficacy_study monitoring In-life Monitoring: - Clinical Observations - Body Weight - Food/Water Intake efficacy_study->monitoring terminal_collection Terminal Sample Collection: - Blood (Hematology, Clin Chem) - Tissues (Histopathology) monitoring->terminal_collection data_analysis Data Analysis and Toxicity Profile terminal_collection->data_analysis end End: Determine Safety Profile data_analysis->end

A systematic workflow for assessing the toxicity of ML315 in animal studies.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting observed toxicity.

Troubleshooting_Logic start Toxicity Observed is_dose_dependent Is it dose-dependent? start->is_dose_dependent reduce_dose Reduce Dose / Alter Schedule is_dose_dependent->reduce_dose Yes check_vehicle Check Vehicle Toxicity is_dose_dependent->check_vehicle No reassess Re-assess Toxicity reduce_dose->reassess end Refine Protocol reassess->end is_vehicle_toxic Is vehicle toxic? check_vehicle->is_vehicle_toxic reformulate Reformulate ML315 is_vehicle_toxic->reformulate Yes detailed_analysis Detailed Analysis: - Hematology - Clinical Chemistry - Histopathology is_vehicle_toxic->detailed_analysis No reformulate->reassess identify_target_organ Identify Target Organ(s) detailed_analysis->identify_target_organ identify_target_organ->end

A decision tree for troubleshooting toxicity in ML315 animal studies.

References

Validation & Comparative

Data Presentation: Comparative Efficacy of DYRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of ML315 Efficacy Against Other DYRK Inhibitors

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for investigating the biological functions of kinases such as the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). ML315 has emerged as a notable inhibitor of the DYRK family. This guide provides a comprehensive comparison of ML315's efficacy with other known DYRK inhibitors, supported by experimental data and detailed protocols.

The following table summarizes the in vitro potency (IC50 values) of ML315 and a selection of other DYRK1A inhibitors. It is important to note that these values are compiled from various studies and assay formats, which may influence direct comparisons.

InhibitorDYRK1A IC50 (nM)Other Kinases Inhibited (IC50 in nM)Assay TypeReference
ML315 282CLK1 (68), CLK2 (231), CLK4 (68)Biochemical Assay[1]
Harmine33 - 107DYRK1B (166), MAO-AKinase Assay, ELISA[1][2]
Leucettine L4140CLK1 (15), DYRK2 (35), GSK3βBiochemical Assay[1]
INDY139DYRK1B (69.2), DYRK2 (27.7)In vitro kinase assay[1]
SM078831.6DYRK1B, CLK4, GSK3βKinase assay[1]
TG00312DYRK1B (130), CLK1, CLK4Biochemical Assay[1]
KH-CB1955CLK1 (20), CLK3 (530)Biochemical Assay[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of DYRK inhibitor efficacy.

Biochemical Kinase Assay (Radiometric)

This protocol measures the direct inhibition of DYRK1A activity by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate peptide.

Materials:

  • Recombinant DYRK1A enzyme

  • Inhibitor compound (e.g., ML315)

  • DYRKtide substrate (RRRFRPASPLRGPPK)[3]

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • P81 phosphocellulose paper

  • 5% Orthophosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in the kinase reaction buffer.

  • In a reaction tube, combine the recombinant DYRK1A enzyme with the diluted inhibitor or a vehicle control.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the DYRKtide substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture for 20-30 minutes at 30°C.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Wash the P81 paper multiple times with 5% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cellular Kinase Assay

This assay assesses the inhibitor's ability to block DYRK1A activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cell line expressing DYRK1A (e.g., HEK293T)

  • Inhibitor compound

  • Cell lysis buffer

  • Primary antibody specific for the phosphorylated substrate of DYRK1A (e.g., phospho-Tau)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Substrate for the secondary antibody's enzyme (e.g., TMB)

  • Plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor or vehicle control for a specified period.

  • Lyse the cells to release cellular proteins.

  • Perform an ELISA or Western blot using a phospho-specific antibody to detect the phosphorylation level of the DYRK1A substrate.

  • Quantify the signal and normalize it to the total protein concentration or a housekeeping protein.

  • Calculate the percentage of inhibition of substrate phosphorylation at each inhibitor concentration and determine the IC50 value.

Visualizations

DYRK1A Signaling Pathway in Alzheimer's Disease

DYRK1A is implicated in the pathology of Alzheimer's disease through its phosphorylation of Amyloid Precursor Protein (APP) and Tau protein.[4][5] Overexpression of DYRK1A can lead to increased production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of Tau, contributing to the formation of amyloid plaques and neurofibrillary tangles, respectively.[4]

DYRK1A_Signaling_Pathway cluster_0 DYRK1A Overexpression cluster_1 Amyloidogenic Pathway cluster_2 Tau Pathology DYRK1A DYRK1A APP APP DYRK1A->APP phosphorylates at Thr668 Tau Tau DYRK1A->Tau phosphorylates sAPPb sAPPβ APP->sAPPb β-secretase Ab Aβ Peptides sAPPb->Ab γ-secretase Plaques Amyloid Plaques Ab->Plaques pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 Selectivity Profiling A Compound Library B Biochemical Kinase Assay (e.g., Radiometric, ELISA) A->B C Determine IC50 Values B->C D Hit Compounds C->D E Cell-Based Assays (Phosphorylation of Substrates) D->E F Confirm On-Target Activity E->F G Lead Compounds F->G H Kinome-wide Screening G->H I Assess Off-Target Effects H->I

References

ML 315: A Comparative Guide to a Selective Clk4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML 315, a potent inhibitor of Cdc2-like kinase 4 (Clk4), with other known Clk4 inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical probes for studying the biological roles of Clk4 and for potential therapeutic development.

Introduction to Clk4 and its Inhibition

Cdc2-like kinase 4 (Clk4) is a member of the Clk family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Dysregulation of alternative splicing is implicated in various diseases, including cancer, making Clk4 an attractive target for therapeutic intervention.[2][3] this compound has emerged as a valuable chemical probe for investigating the function of Clk4 due to its demonstrated potency and selectivity.[4][5]

Comparative Analysis of Clk4 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and other notable Clk4 inhibitors against a panel of Clk and Dyrk kinases. This data allows for a direct comparison of the potency and selectivity profiles of these compounds.

InhibitorCLK1 (nM)CLK2 (nM)CLK3 (nM)CLK4 (nM)DYRK1A (nM)DYRK1B (nM)
This compound 68231-68282-
TG00320200>10,000152434
KH-CB1919.7-530Potent (no IC50)55.2-
SM08502822212-132-13
Compound 150441>300 (7.0% inh)>300 (9.1% inh)>300 (1.8% inh)21.4--

Data compiled from multiple sources.[2][3][4][6][7][8][9][10][11][12][13][14][15] Note: "-" indicates data not available. For Compound 150441, the reported values are percentage inhibition at 30 nM.

As the data indicates, this compound exhibits potent inhibition of both Clk1 and Clk4 with similar IC50 values of 68 nM.[4][14] It shows weaker activity against Clk2 and Dyrk1A.[4][14] In comparison, TG003 is a potent inhibitor of Clk1 and Clk4, but also potently inhibits Dyrk1A and Dyrk1B.[10] KH-CB19 is a potent inhibitor of Clk1 and Dyrk1A, with reported potent activity against Clk4, though a specific IC50 value is not consistently available.[8][13][15] SM08502 is a highly potent pan-Clk inhibitor, also showing strong inhibition of Dyrk kinases.[2][11] Compound 150441 demonstrates high selectivity for Clk4, with an IC50 of 21.4 nM and minimal inhibition of other Clk isoforms at 30 nM.[3][12]

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action and the methods used for its validation, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

Clk4_Signaling_Pathway Clk4 Signaling Pathway Clk4 Clk4 SR_proteins SR Proteins Clk4->SR_proteins Phosphorylates Spliceosome Spliceosome Assembly SR_proteins->Spliceosome Regulates pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Mature mRNA pre_mRNA->mRNA Splicing Alternative_Splicing Alternative Splicing mRNA->Alternative_Splicing Leads to

Caption: Role of Clk4 in regulating alternative splicing.

Kinase_Inhibition_Assay_Workflow Kinase Inhibition Assay Workflow cluster_0 Biochemical Assays Kinase Kinase (e.g., Clk4) Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate (e.g., SR protein peptide) Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Inhibitor (e.g., this compound) Inhibitor->Reaction_Mix Detection Detection Reaction_Mix->Detection IC50 IC50 Determination Detection->IC50

Caption: General workflow for biochemical kinase inhibition assays.

KinomeScan_Workflow KinomeScan Workflow Test_Compound Test Compound (e.g., this compound) Binding_Assay Competition Binding Assay Test_Compound->Binding_Assay Kinase_Panel Panel of 400+ Kinases Kinase_Panel->Binding_Assay Quantification Quantitative PCR Binding_Assay->Quantification Selectivity_Profile Selectivity Profile Generation Quantification->Selectivity_Profile

Caption: Workflow for assessing inhibitor selectivity using KINOMEscan.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and other Clk4 inhibitors.

Biochemical Kinase Assays

1. Kinase-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[16][17][18] A decrease in ATP is directly proportional to the kinase activity.

  • Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The luminescent signal is inversely correlated with kinase activity.

  • Protocol Outline:

    • Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.

    • Incubate the reaction to allow for phosphorylation.

    • Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Measure the luminescent signal using a luminometer.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

2. Radiometric Kinase Assay

This is a traditional and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.[19][20][21][22][23]

  • Principle: The kinase transfers the radiolabeled gamma-phosphate from ATP to its substrate. The amount of radioactivity incorporated into the substrate is a direct measure of kinase activity.

  • Protocol Outline:

    • Prepare a reaction mixture containing the kinase, substrate, [γ-³²P]ATP, and the test inhibitor.

    • Incubate the reaction to allow for phosphorylation.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps.

    • Quantify the radioactivity of the substrate using a scintillation counter or a phosphorimager.

    • Determine the IC50 value from the dose-response curve.

Selectivity Profiling

KINOMEscan® Competition Binding Assay

This high-throughput platform is used to determine the selectivity of a compound by measuring its binding affinity to a large panel of kinases.[24][25][26][27][28]

  • Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that binds to the solid support is quantified.

  • Protocol Outline:

    • A DNA-tagged kinase is incubated with the test compound and an immobilized ligand.

    • The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

    • A lower amount of bound kinase indicates stronger competition from the test compound.

    • The results are typically reported as the percentage of kinase remaining bound in the presence of the compound or as a dissociation constant (Kd).

Conclusion

This compound is a valuable tool for studying the roles of Clk1 and Clk4 in cellular processes. Its selectivity profile, particularly when compared to other inhibitors like TG003 and SM08502, allows for more targeted investigations. For researchers seeking high selectivity for Clk4, compound 150441 presents a promising alternative. The choice of inhibitor should be guided by the specific experimental context and the desired selectivity profile. The experimental protocols outlined in this guide provide a foundation for the in vitro validation and characterization of these and other kinase inhibitors.

References

ML315 Versus Other CDK Inhibitors in Leukemia Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ML315, a novel dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Dual-specificity Tyrosine-regulated Kinases (DYRKs), against other prominent CDK inhibitors in the context of leukemia cells. While direct experimental data on ML315 in leukemia cell lines is limited, this guide extrapolates its potential efficacy based on its unique target profile and compares it with established CDK inhibitors such as Palbociclib, Ribociclib, Abemaciclib, Dinaciclib, and Flavopiridol.

Introduction to ML315 and CDK Inhibition in Leukemia

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including leukemia.[1] CDK inhibitors have emerged as a promising therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells. ML315 is a selective dual inhibitor of CDKs and DYRKs, with IC50 values of 68 nM for CDC2-like kinases (CLKs) and 282 nM for DYRKs.[2] This dual-targeting mechanism distinguishes it from other CDK inhibitors and suggests a potentially broader spectrum of activity.

Recent research has highlighted the therapeutic potential of targeting CLK and DYRK kinases in hematological malignancies.[3][4] DYRK1A inhibitors have demonstrated anti-leukemic properties, and CLK inhibitors are under investigation for their efficacy in myeloid neoplasms.[5][6] This provides a strong rationale for investigating dual CLK/DYRK inhibitors like ML315 as a novel therapeutic approach in leukemia.

Comparative Analysis of Kinase Inhibition Profiles

The following table summarizes the kinase inhibition profiles of ML315 and other CDK inhibitors, highlighting their primary targets and corresponding IC50 values.

InhibitorPrimary TargetsIC50 (nM)Reference
ML315 CLK1/4, DYRK1A68 (CLK), 282 (DYRK)[2]
Palbociclib CDK4, CDK611 (CDK4), 16 (CDK6)[7]
Ribociclib CDK4, CDK610 (CDK4), 39 (CDK6)[1]
Abemaciclib CDK4, CDK62 (CDK4), 10 (CDK6)[1]
Dinaciclib CDK1, CDK2, CDK5, CDK93 (CDK1), 1 (CDK2), 1 (CDK5), 4 (CDK9)[1]
Flavopiridol Pan-CDK (CDK1, 2, 4, 6, 7, 9)41 (CDK1), 65 (CDK2), 70 (CDK4), 180 (CDK6), 60 (CDK7), 20 (CDK9)[1]

Efficacy of CDK Inhibitors in Leukemia Cell Lines

This table presents available data on the efficacy of various CDK inhibitors in different leukemia cell lines, focusing on their half-maximal inhibitory concentration (IC50) for cell growth inhibition.

InhibitorLeukemia Cell LineIC50 (µM)Reference
Palbociclib MOLM-13 (AML)0.6[8]
MV4-11 (AML)0.8[8]
Ribociclib HL-60 (AML)Not specified[9]
Abemaciclib HL-60 (AML)Not specified[9]
Dinaciclib MOLM-13 (AML)0.005-0.01[1]
MV4-11 (AML)0.005-0.01[1]
Flavopiridol U937 (AML)0.1-0.2[1]
HL-60 (AML)0.1-0.2[1]

Note: Direct IC50 values for ML315 in leukemia cell lines are not currently available in the public domain.

Signaling Pathways and Experimental Workflows

CDK4/6 Inhibition Pathway

CDK4_6_Pathway GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway GFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway GFR->PI3K_Akt_mTOR CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD PI3K_Akt_mTOR->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation pRb p-Rb CDK46_CyclinD->pRb E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes Palbociclib Palbociclib Ribociclib Abemaciclib Palbociclib->CDK46_CyclinD

Caption: Simplified signaling pathway of CDK4/6 inhibition.

Hypothetical Dual CLK/DYRK Inhibition Pathway in Leukemia

CLK_DYRK_Pathway ML315 ML315 CLKs CLKs (CLK1, CLK4) ML315->CLKs DYRKs DYRKs (DYRK1A) ML315->DYRKs SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation Cell_Cycle_Regulators Cell Cycle Regulators DYRKs->Cell_Cycle_Regulators Phosphorylation Transcription_Factors Transcription Factors (e.g., NFAT) DYRKs->Transcription_Factors Phosphorylation p_SR_Proteins Phosphorylated SR Proteins Splicing Alternative Splicing p_SR_Proteins->Splicing Oncogenic_Isoforms Oncogenic Protein Isoforms Splicing->Oncogenic_Isoforms Apoptosis_Genes Pro-apoptotic Genes Splicing->Apoptosis_Genes Leukemia_Cell_Survival Leukemia Cell Survival & Proliferation Oncogenic_Isoforms->Leukemia_Cell_Survival Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Cell_Cycle_Regulators->Leukemia_Cell_Survival Transcription_Factors->Leukemia_Cell_Survival

Caption: Hypothetical pathway of dual CLK/DYRK inhibition by ML315.

Experimental Workflow: In Vitro Screening of CDK Inhibitors

Experimental_Workflow start Start cell_culture Culture Leukemia Cell Lines start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_treatment Treat with Serial Dilutions of CDK Inhibitors cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay western_blot Perform Western Blot for Downstream Targets (p-Rb, Cyclin D1) incubation->western_blot facs Analyze Cell Cycle Distribution by FACS incubation->facs apoptosis_assay Measure Apoptosis (e.g., Annexin V staining) incubation->apoptosis_assay data_analysis Analyze Data and Calculate IC50 Values viability_assay->data_analysis end End data_analysis->end western_blot->end facs->end apoptosis_assay->end

Caption: Workflow for in vitro screening of CDK inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CDK inhibitors on the proliferation of leukemia cells.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • CDK inhibitors (ML315, Palbociclib, etc.) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Culture leukemia cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of medium.

  • Prepare serial dilutions of the CDK inhibitors in culture medium. The final concentration of DMSO should be less than 0.1%.

  • Add 100 µL of the diluted inhibitors to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Western Blot Analysis for Rb Phosphorylation

Objective: To assess the effect of CDK inhibitors on the phosphorylation of the Retinoblastoma (Rb) protein, a key downstream target of CDK4/6.

Materials:

  • Leukemia cells treated with CDK inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat leukemia cells with CDK inhibitors at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control (β-actin).

Conclusion

ML315 presents a novel approach to leukemia therapy through its dual inhibition of CLK and DYRK kinases. While direct evidence of its efficacy in leukemia cells is still needed, the established roles of its targets in hematological malignancies suggest significant potential. In comparison, other CDK inhibitors like Palbociclib, Ribociclib, and Abemaciclib have shown promise by targeting the well-defined CDK4/6-Rb pathway, while broader-spectrum inhibitors like Dinaciclib and Flavopiridol affect multiple stages of the cell cycle. Further preclinical studies are warranted to elucidate the specific effects of ML315 on leukemia cell proliferation, cell cycle progression, and apoptosis, and to identify potential biomarkers for sensitivity to this unique dual-kinase inhibitor.

References

Comparative Analysis of ML315 and Harmine as DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): the synthetic compound ML315 and the naturally occurring β-carboline, harmine (B1663883). DYRK1A is a critical kinase implicated in neurodevelopmental processes, the pathology of neurodegenerative diseases such as Alzheimer's, and cell proliferation, making it a significant target for therapeutic development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance, selectivity, and experimental validation of these two compounds.

Quantitative Data Presentation

The inhibitory activity and selectivity of ML315 and harmine have been characterized across various studies using different assay formats. The following tables summarize their biochemical potency. It is important to note that IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used).

Table 1: Comparative Inhibitory Potency against DYRK Family Kinases
CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)DYRK2 IC50 (nM)DYRK4 IC50 (nM)Primary Reference(s)
Harmine 33 - 80166900 - 190080000[5][6][7]
ML315 282Not Reported1156Not Reported[8][9]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Selectivity Profile against Other Kinase Families
CompoundPrimary Target(s)Key Off-Target(s)IC50 (nM) for Off-Target(s)Primary Reference(s)
Harmine DYRK1AMonoamine Oxidase A (MAO-A)Potent, comparable to DYRK1A[4][10][11]
ML315 DYRKs, CLKsCdc2-like Kinase 1 (CLK1)68[8][9]
Cdc2-like Kinase 4 (CLK4)68[9]
Cdc2-like Kinase 2 (CLK2)231[9]

Summary of Findings: Harmine is a more potent inhibitor of DYRK1A compared to ML315.[5][6][8][9] However, its utility as a specific chemical probe is limited by its potent inhibition of Monoamine Oxidase A (MAO-A).[4][11] ML315 is a dual-specificity inhibitor, showing significant activity against both the DYRK and CLK kinase families, making it a valuable tool for studying the combined effects of inhibiting these pathways.[8][9]

Experimental Protocols

The characterization of DYRK1A inhibitors relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This method directly measures the catalytic activity of DYRK1A by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

  • Objective: To determine the IC50 value of an inhibitor against purified DYRK1A.

  • Materials:

    • Purified recombinant DYRK1A enzyme.

    • DYRKtide peptide substrate (or other suitable substrate).

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100).

    • [γ-³³P]ATP (radiolabeled).

    • Non-radiolabeled ATP.

    • Test inhibitors (ML315, harmine) at various concentrations.

    • Phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid).

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, DYRKtide substrate, and the test inhibitor at the desired concentration.

    • Add the purified DYRK1A enzyme to the mixture and incubate briefly at 30°C.

    • Initiate the kinase reaction by adding a mix of [γ-³³P]ATP and non-radiolabeled ATP (final concentration typically near the Km for ATP).

    • Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with the phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and plot the data to determine the IC50 value.[10]

ELISA-Based Kinase Assay (Non-Radioactive)

This assay offers a non-radioactive alternative for measuring kinase activity using a phosphorylation site-specific antibody.[12]

  • Objective: To quantify DYRK1A activity and its inhibition in a non-radioactive format.

  • Materials:

    • Recombinant DYRK1A.

    • Substrate protein (e.g., a fragment of dynamin 1a) that can be coated onto an ELISA plate.

    • Kinase reaction buffer, ATP.

    • Primary antibody specific to the phosphorylated form of the substrate.

    • HRP-conjugated secondary antibody.

    • TMB substrate solution.

    • Stop solution (e.g., 1 M H₂SO₄).

    • Microplate reader.

  • Procedure:

    • Coat a 96-well microplate with the substrate protein and block non-specific binding sites.

    • Add the kinase reaction mixture, including DYRK1A, ATP, and the test inhibitor, to the wells.

    • Incubate the plate to allow the phosphorylation reaction to occur.

    • Wash the wells to remove the reaction components.

    • Add the primary antibody that specifically recognizes the phosphorylated substrate and incubate.

    • Wash away the unbound primary antibody.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash away the unbound secondary antibody.

    • Add the TMB substrate. The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the kinase activity.[12]

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the direct binding of an inhibitor to DYRK1A within living cells.[13]

  • Objective: To confirm target engagement and determine the apparent affinity of an inhibitor for DYRK1A in a cellular context.

  • Materials:

    • HEK293 cells (or other suitable cell line).

    • Expression vector for DYRK1A N-terminally fused to NanoLuc® luciferase.

    • NanoBRET™ fluorescent tracer that binds to the DYRK1A active site.

    • Nano-Glo® substrate.

    • Test inhibitors.

  • Procedure:

    • Transfect HEK293 cells with the DYRK1A-NanoLuc® fusion vector.

    • Plate the transfected cells in a 96-well plate.

    • Add the test inhibitor at various concentrations to the cells.

    • Add the NanoBRET™ fluorescent tracer.

    • Add the Nano-Glo® substrate to generate the bioluminescent donor signal.

    • Measure both the donor emission (from NanoLuc®) and the acceptor emission (from the tracer) using a plate reader equipped for BRET measurements.

    • Calculate the BRET ratio. In the absence of a competing inhibitor, energy is transferred from the donor to the acceptor, generating a high BRET signal. A competing inhibitor will displace the tracer, reducing the BRET signal.

    • Plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement.[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the action and evaluation of DYRK1A inhibitors. The following diagrams were generated using the DOT language.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A Kinase cluster_downstream Downstream Cellular Processes cluster_inhibitors Inhibitors Translation Translation & Autophosphorylation DYRK1A Active DYRK1A Translation->DYRK1A Activates Tau Tau Protein DYRK1A->Tau Phosphorylates (primes for GSK3β) NFAT NFAT Transcription Factors DYRK1A->NFAT Phosphorylates (inhibits nuclear translocation) APP Amyloid Precursor Protein DYRK1A->APP Phosphorylates CellCycle Cell Cycle Proteins (e.g., p27) DYRK1A->CellCycle Regulates Neurodegeneration Neurodegeneration (Alzheimer's Pathology) Tau->Neurodegeneration Neurodevelopment Neurodevelopment NFAT->Neurodevelopment APP->Neurodegeneration Proliferation β-Cell Proliferation CellCycle->Proliferation ML315 ML315 ML315->DYRK1A Harmine Harmine Harmine->DYRK1A

Caption: DYRK1A signaling pathways and points of inhibition.

Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_detection cluster_analysis A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B 2. Mix Enzyme, Substrate, and Inhibitor A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction & Detect Phosphorylated Substrate D->E F 6. Quantify Signal & Calculate IC50 E->F

Caption: General experimental workflow for an in vitro kinase assay.

Cellular_Assay_Workflow A 1. Culture & Plate Cells (e.g., HEK293) B 2. Transfect with DYRK1A construct (optional) A->B C 3. Treat cells with Inhibitor (ML315 or Harmine) B->C D 4. Incubate for specified time C->D E 5. Lyse Cells & Prepare Lysate D->E F 6. Analyze Target Phosphorylation (e.g., Western Blot for p-Tau) E->F G 7. Quantify Results & Determine Cellular IC50 F->G

Caption: Workflow for a cell-based phosphorylation assay.

References

Cross-Validation of ML364 Effects in Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the effects of ML364, a potent and selective inhibitor of the ubiquitin-specific protease USP2, across different cancer cell lines. The data presented here is compiled from published research and is intended for researchers, scientists, and drug development professionals interested in the cross-validation of this compound's biological activities.

Overview of ML364 and its Mechanism of Action

ML364 is a small molecule inhibitor of ubiquitin-specific peptidase 2 (USP2), an enzyme that plays a crucial role in the deubiquitination of proteins, thereby regulating their degradation.[1] One of the key substrates of USP2 is cyclin D1, a protein that is essential for cell cycle progression.[1] By inhibiting USP2, ML364 promotes the degradation of cyclin D1, leading to cell cycle arrest and a reduction in cancer cell proliferation.[1] This mechanism of action makes ML364 a promising candidate for cancer therapy.

The signaling pathway of ML364's action is depicted below:

ML364_Pathway ML364 ML364 USP2 USP2 ML364->USP2 Inhibits Ub_CyclinD1 Ubiquitinated Cyclin D1 USP2->Ub_CyclinD1 Deubiquitinates CyclinD1 Cyclin D1 Proteasome Proteasome Ub_CyclinD1->Proteasome Degradation CellCycle Cell Cycle Progression CyclinD1->CellCycle Promotes Degradation Degradation Products Proteasome->Degradation Arrest Cell Cycle Arrest

Figure 1: Simplified signaling pathway of ML364 action.

Comparative Efficacy of ML364 in Different Cell Lines

The cytotoxic and anti-proliferative effects of ML364 have been evaluated in multiple cancer cell lines. This section summarizes the key findings from comparative studies.

Table 1: Comparative IC₅₀ Values of ML364 in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Assay TypeReference
HCT116Colorectal Carcinoma1.1Biochemical Assay[1]
MinoMantle Cell LymphomaNot specifiedCell-based Assay[1]

Note: The available literature provides a specific biochemical IC₅₀ for ML364 against USP2, and demonstrates its anti-proliferative effects in both HCT116 and Mino cell lines, though a direct comparative cell-based IC₅₀ is not always detailed in the same study.

Studies have shown that ML364 induces cell cycle arrest in both HCT116 and Mino cancer cell lines.[1] This effect is consistent with its mechanism of action of targeting USP2 and promoting cyclin D1 degradation.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of compounds like ML364.

Cell Culture

Cancer cell lines (e.g., HCT116, Mino) are cultured in appropriate media (e.g., McCoy's 5A for HCT116, RPMI-1640 for Mino) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity and Cell Proliferation Assays

Several colorimetric assays can be used to determine the effect of ML364 on cell viability and proliferation.[2]

  • MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • SRB Assay: The sulforhodamine B (SRB) assay is a protein-staining assay where the dye binds to basic amino acids of cellular proteins.

  • CVE Assay: The crystal violet elution (CVE) assay is another protein-staining method where the dye binds to proteins and DNA.

A general workflow for these assays is as follows:

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow A 1. Seed cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of ML364 B->C D 4. Incubate for 48-72h C->D E 5. Add assay reagent (MTT, SRB, or Crystal Violet) D->E F 6. Incubate as per protocol E->F G 7. Solubilize formazan/ dissociate dye F->G H 8. Measure absorbance with a plate reader G->H I 9. Calculate IC₅₀ values H->I

Figure 2: General workflow for colorimetric cytotoxicity assays.
Western Blotting for Cyclin D1 Levels

  • Cell Lysis: Treat cells with ML364 for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Cyclin D1 and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment and Fixation: Treat cells with ML364, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Conclusion

The available data indicates that ML364 effectively inhibits the proliferation of different cancer cell lines, including colorectal carcinoma (HCT116) and mantle cell lymphoma (Mino), by inducing cell cycle arrest.[1] This is achieved through the inhibition of USP2 and the subsequent degradation of cyclin D1.[1] The cross-validation of these effects in different cell lines strengthens the rationale for further investigation of ML364 and other USP2 inhibitors as potential anti-cancer agents. Researchers should consider the specific characteristics of their cell line models when designing experiments to evaluate the efficacy of such compounds.

References

Confirming On-Target Engagement of Small Molecules in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a therapeutic compound binds to its intended target within the complex cellular environment is a cornerstone of drug discovery. This process, known as on-target engagement validation, provides critical evidence for a compound's mechanism of action and is a key predictor of its potential efficacy. This guide offers a comparative overview of prominent methodologies used to validate the cellular target engagement of small molecules, using the hypothetical inhibitor "ML315" as a case study. We will explore the principles, advantages, and limitations of several widely used techniques, present their typical quantitative outputs, and provide detailed experimental protocols.

Comparison of Target Engagement Validation Methods

Choosing the appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares the key features of four prominent methods: Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), Fluorescence Polarization (FP), and Mass Spectrometry (MS)-based Proteomics.[1]

FeatureCellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)Fluorescence Polarization (FP)Mass Spectrometry (MS)-Based Proteomics
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[1][2]Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity.[1]Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[1]Identifies and quantifies proteins that are stabilized or destabilized by compound binding on a proteome-wide scale.
Cellular Context Intact cells or cell lysates.[2]Live cells.Cell lysates.Intact cells or cell lysates.
Target Protein No modification required for the endogenous protein.Requires genetic fusion of the target protein to a luciferase donor.Requires a fluorescently labeled tracer that binds to the target.No modification required for endogenous proteins.
Compound Labeling Not required.Not required.Not required (uses a labeled tracer).Not required.
Throughput Moderate to high.[2]High.High.Low to moderate.
Data Output Thermal shift (ΔTagg) and Isothermal dose-response curves (EC50).[3]BRET ratio change, dose-response curves (IC50).[1]Change in millipolarization (mP), dose-response curves (IC50).Protein abundance changes, thermal stability shifts across the proteome.
Key Advantages Label-free, applicable to endogenous proteins in a native environment.[2]Real-time measurement in live cells, high sensitivity.Homogeneous assay, suitable for high-throughput screening.Unbiased, proteome-wide target identification and off-target analysis.
Key Limitations Not suitable for all membrane proteins, indirect measurement of binding.[2]Requires genetic engineering of cells, potential for steric hindrance from the tag.Requires a suitable fluorescent tracer, susceptible to interference from fluorescent compounds.Technically complex, lower throughput, may miss low-abundance targets.[2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment.[2][3][4] The underlying principle is that ligand binding increases the thermal stability of the target protein.[2][3]

Workflow:

cluster_0 CETSA Workflow A Cell Treatment with ML315 B Heat Shock A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Protein Quantification (e.g., Western Blot) D->E F Data Analysis (Melt Curve / ITDRF) E->F

CETSA experimental workflow.

Protocol for Isothermal Dose-Response Format (ITDRF):

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of ML315 concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Heat Challenge:

    • Heat the cell plates at a specific temperature (the Tagg of the target protein, determined from a prior melt curve experiment) for 3 minutes.

  • Cell Lysis:

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction:

    • Centrifuge the cell lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Quantify the amount of the soluble target protein in each sample using Western blotting or another specific protein detection method.

  • Data Analysis:

    • Plot the amount of soluble target protein against the concentration of ML315 to generate a dose-response curve and determine the EC50 value.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures the interaction between a luciferase-tagged target protein (donor) and a fluorescently labeled ligand or a second interacting protein (acceptor) in live cells.

Signaling Pathway:

cluster_0 BRET Principle Target Target Protein-Luciferase (Donor) Tracer Fluorescent Tracer (Acceptor) Target->Tracer Binding NoBRET No BRET Signal Target->NoBRET No Energy Transfer BRET BRET Signal Tracer->BRET Energy Transfer ML315 ML315 (Competitor) ML315->Target Binding

Principle of competitive BRET assay.

Protocol:

  • Cell Line Generation:

    • Generate a stable cell line expressing the target protein fused to a luciferase donor (e.g., NanoLuc).

  • Cell Plating and Treatment:

    • Plate the engineered cells in a white, opaque microplate.

    • Add a constant concentration of the fluorescent tracer to all wells.

    • Add a serial dilution of ML315 to the wells.

  • Signal Detection:

    • Add the luciferase substrate to all wells.

    • Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the concentration of ML315 to generate a dose-response curve and determine the IC50 value.[1]

Mass Spectrometry (MS)-Based Proteomics

MS-based proteomics can be used for unbiased, proteome-wide identification of protein targets of a small molecule. Thermal proteome profiling (TPP) is a powerful extension of CETSA that utilizes mass spectrometry for detection.

Workflow:

cluster_0 MS-Based Proteomics Workflow A Cell Treatment with ML315 B Heat Shock (Temperature Gradient) A->B C Cell Lysis & Protein Digestion B->C D LC-MS/MS Analysis C->D E Data Analysis (Protein Identification & Quantification) D->E

Workflow for thermal proteome profiling.

Protocol:

  • Cell Treatment and Heat Shock:

    • Treat cells with ML315 or a vehicle control.

    • Aliquot the cell suspension and heat each aliquot to a different temperature.

  • Protein Extraction and Digestion:

    • Lyse the cells and separate the soluble proteins by centrifugation.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis:

    • For each protein, plot its relative abundance as a function of temperature for both the ML315-treated and control samples.

    • A shift in the melting curve for a specific protein in the presence of ML315 indicates a direct interaction.

Conclusion

Confirming on-target engagement in a cellular context is a critical step in drug discovery that provides confidence in the mechanism of action of a compound.[1] The choice of method depends on the specific research question, the nature of the target, and available resources. Label-free methods like CETSA and MS-based proteomics are advantageous for studying endogenous proteins in their native environment.[2] In contrast, methods like BRET, while requiring genetic modification, offer high sensitivity and real-time measurements in live cells. A multi-faceted approach, employing two or more of these techniques, can provide a comprehensive and robust validation of on-target engagement for promising therapeutic candidates like ML315.

References

A Head-to-Head Comparison of ML 315 and TG003 for Cdc2-like Kinase 1/4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, precision and efficacy are paramount for researchers in drug discovery and development. Among the targets of significant interest are the Cdc2-like kinases (CLINICAL), particularly CLK1 and CLK4, which play crucial roles in the regulation of pre-mRNA splicing. Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders. This guide provides an in-depth, objective comparison of two prominent CLK1/4 inhibitors: ML 315 and TG003, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Potency and Selectivity

Both this compound and TG003 are potent inhibitors of CLK1 and CLK4. However, they exhibit distinct selectivity profiles against other related kinases, a critical consideration for attributing cellular effects to the inhibition of specific targets. The following table summarizes their in vitro inhibitory activities.

Kinase This compound IC50 (nM) TG003 IC50 (nM)
CLK168[1][2][3]20[4][5][6][7]
CLK468[1][2][3]15[4][5][7]
CLK2231[1][2][3]200[4][6][7]
CLK3>10,000[1][2]>10,000[7][8]
DYRK1A282[3][9]12[5][10]
DYRK1B1156[1][2][3]130[5][10]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from multiple sources.

As the data indicates, TG003 demonstrates higher potency for CLK1 and CLK4 compared to this compound. Notably, TG003 is also a potent inhibitor of DYRK1A, a member of the dual-specificity tyrosine-regulated kinase family, which should be considered when interpreting experimental results.[5][10] this compound, while less potent, shows a different selectivity pattern, with weaker inhibition of DYRK1A.[3][9]

Understanding the Mechanism: The CLK Signaling Pathway

CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins.[5][11] This phosphorylation event is a key step in the regulation of pre-mRNA splicing by influencing the assembly of the spliceosome.[5][11] Inhibition of CLK1 and CLK4 by small molecules like this compound and TG003 disrupts this process, leading to alterations in alternative splicing patterns.[5][8]

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors CLK1_4 CLK1 / CLK4 SR_Proteins SR Proteins (inactive) CLK1_4->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Mature mRNA pre_mRNA->mRNA Splicing Alternative_Splicing Alternative Splicing pre_mRNA->Alternative_Splicing Alternative Splicing ML315 This compound ML315->CLK1_4 Inhibit TG003 TG003 TG003->CLK1_4 Inhibit Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Selectivity_Panel Kinome Selectivity Profiling Kinase_Assay->Selectivity_Panel Splicing_Assay Alternative Splicing Reporter Assay Selectivity_Panel->Splicing_Assay Western_Blot Western Blot for SR Protein Phosphorylation Splicing_Assay->Western_Blot Cell_Viability Cell Viability/Proliferation Assay Western_Blot->Cell_Viability Data_Analysis Compare Potency, Selectivity, and Cellular Effects Cell_Viability->Data_Analysis

References

independent verification of ML 315 IC50 values

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of ML315: Potency, Selectivity, and Mechanism of Action

This guide provides an independent verification of the half-maximal inhibitory concentration (IC50) values for ML315, a potent inhibitor of the CDC-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. This document is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate ML315's performance against other known inhibitors of these kinase families. The information presented herein is compiled from publicly available research data.

Comparative Analysis of Inhibitor Potency

ML315 has demonstrated significant inhibitory activity against several members of the CLK and DYRK kinase families. The following table summarizes the IC50 values of ML315 and other select inhibitors against these kinases, providing a quantitative comparison of their potency.

KinaseML315 IC50 (nM)[1]Harmine IC50 (nM)[2]DB18 IC50 (nM)[3]
Clk1 682710-30
Clk2 231-10-30
Clk3 >10,000--
Clk4 68-10-30
Dyrk1A 28222>100,000
Dyrk1B 1156--

Experimental Determination of IC50 Values

The inhibitory activity of ML315 and comparable compounds is typically assessed through biochemical or cell-based assays. A common method involves a radiometric kinase assay or a fluorescence-based assay to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

General Biochemical Kinase Assay Protocol:

This protocol provides a general framework for determining the IC50 values of kinase inhibitors. The specific conditions for ML315 are detailed in the cited literature.

  • Reagents and Materials :

    • Recombinant human kinases (e.g., CLK1, DYRK1A)

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)

    • Test compounds (e.g., ML315) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer

    • 96-well or 384-well plates

    • Filter plates or membranes to capture the phosphorylated substrate

    • Scintillation counter or fluorescence plate reader

  • Procedure :

    • The test compound is serially diluted to create a range of concentrations.

    • The kinase, substrate, and test compound are combined in the wells of the assay plate and incubated for a short period.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.

    • The amount of phosphorylated substrate is quantified.

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[4]

Signaling Pathways

ML315 targets kinases that play crucial roles in distinct cellular processes. The following diagrams illustrate the simplified signaling pathways involving DYRK1A and CLK1.

DYRK1A Signaling in Apoptosis

DYRK1A is implicated in the regulation of apoptosis (programmed cell death) through the activation of the ASK1-JNK signaling cascade.

DYRK1A_Pathway DYRK1A-Mediated Apoptotic Signaling Stress Cellular Stress DYRK1A DYRK1A Stress->DYRK1A Activates ASK1 ASK1 DYRK1A->ASK1 Phosphorylates & Activates JNK JNK ASK1->JNK Phosphorylates & Activates Apoptosis Apoptosis JNK->Apoptosis Induces

Caption: Simplified DYRK1A signaling pathway leading to apoptosis.

CLK1 and Regulation of Pre-mRNA Splicing

CLK1 is a key regulator of pre-mRNA splicing, a critical step in gene expression, through the phosphorylation of serine/arginine-rich (SR) proteins.[5][6]

CLK1_Splicing_Pathway CLK1 in Pre-mRNA Splicing Regulation cluster_nucleus Nucleus CLK1 CLK1 SR_proteins SR Proteins (inactive) CLK1->SR_proteins Phosphorylates pSR_proteins SR Proteins (active) (Phosphorylated) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Promotes mRNA mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome

References

In Vivo Efficacy of ML315 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Targeting the CLK Signaling Pathway

Cdc2-like kinases (CLKs) are crucial regulators of pre-mRNA splicing, a fundamental process for gene expression. CLKs phosphorylate serine- and arginine-rich (SR) proteins, which are essential for defining splice sites on pre-mRNA. In various cancers, this process is dysregulated. Small molecule inhibitors of CLKs can modulate pre-mRNA splicing, leading to the production of non-functional proteins and ultimately inducing cell death (apoptosis) in cancer cells.

CLK_Signaling_Pathway cluster_nucleus Nucleus CLK CLK SR_proteins_unP SR Proteins (unphosphorylated) CLK->SR_proteins_unP Phosphorylation Altered_splicing Altered Splicing & Protein Depletion SR_proteins_P SR Proteins (phosphorylated) mRNA_splicing mRNA Splicing SR_proteins_P->mRNA_splicing pre_mRNA pre-mRNA pre_mRNA->mRNA_splicing mature_mRNA Mature mRNA mRNA_splicing->mature_mRNA Protein_synthesis Protein Synthesis mature_mRNA->Protein_synthesis Translation ML315_analogs ML315 & Analogs (e.g., T-025, TG003) ML315_analogs->CLK Inhibition ML315_analogs->Altered_splicing Induces Apoptosis Apoptosis Tumor_Suppression Tumor Growth Suppression Apoptosis->Tumor_Suppression Leads to Altered_splicing->Apoptosis Cell_Survival Cell Survival & Proliferation Protein_synthesis->Cell_Survival Leads to

Caption: CLK Signaling Pathway and Inhibition.

Comparative In Vivo Efficacy of CLK Inhibitor Analogs

The following tables summarize the in vivo anti-tumor efficacy of T-025 and TG003 in preclinical cancer models.

Table 1: In Vivo Efficacy of T-025 in a MYC-Driven Breast Cancer Allograft Model
ParameterValueReference
Compound T-025[2][3]
Cancer Model Allograft of spontaneous, MYC-driven breast cancer[2][3]
Animal Model Mice[2][3]
Dosing Regimen Oral administration[2][3]
Efficacy Outcome Significant anti-tumor efficacy at well-tolerated dosage[2][3]
Biomarker High CLK2 expression or MYC amplification associated with sensitivity[2][3]
Table 2: In Vivo Efficacy of TG003 in a Prostate Cancer Xenograft Model
ParameterValueReference
Compound TG003[4]
Cancer Model PC3 human prostate cancer cell line xenograft[4]
Animal Model Nude mice[4]
Dosing Regimen Not specified[4]
Efficacy Outcome Decisively inhibited the growth of the xenograft[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo studies of the CLK inhibitor analogs.

In Vivo Tumor Xenograft/Allograft Studies Workflow

Experimental_Workflow Start Start Tumor_Cell_Implantation Tumor Cell Implantation (Xenograft/Allograft) Start->Tumor_Cell_Implantation Tumor_Growth Allow Tumors to Establish and Grow Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle or CLK Inhibitor (e.g., T-025) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Daily/Weekly Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Tumor Excision and Pharmacodynamic Analysis Endpoint->Analysis End End Analysis->End

Caption: General workflow for in vivo anti-tumor efficacy studies.

T-025 Allograft Study Protocol (Summarized from[2][3])

  • Cell Culture and Implantation: Spontaneous, MYC-driven breast cancer cells were cultured and implanted into syngeneic mice.

  • Tumor Establishment: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were treated orally with T-025 at a specified, well-tolerated dosage. A control group received a vehicle.

  • Monitoring and Endpoint: Tumor growth and the health of the mice were monitored regularly. The study was concluded when tumors in the control group reached a predetermined size.

  • Analysis: At the end of the study, tumors were excised for further analysis to confirm the mechanism of action, such as changes in pre-mRNA splicing.

TG003 Xenograft Study Protocol (Summarized from[4])

  • Cell Line: PC3 human prostate cancer cells were used.

  • Animal Model: The cells were implanted into nude mice to form xenografts.

  • Treatment: Once tumors were established, the mice were treated with the CLK inhibitor TG003.

  • Efficacy Measurement: The primary outcome was the inhibition of tumor growth compared to a control group.

Conclusion

While direct in vivo efficacy data for ML315 is yet to be published, the available evidence from its functional analogs, T-025 and TG003, strongly suggests that targeting the CLK signaling pathway is a promising strategy for cancer therapy.[2][3][4] The significant anti-tumor effects observed in preclinical models of breast and prostate cancer highlight the therapeutic potential of this class of inhibitors.[2][3][4] Future studies are warranted to evaluate the in vivo pharmacokinetics, safety, and efficacy of ML315 itself to determine its potential as a clinical candidate. The identification of biomarkers such as high CLK2 expression or MYC amplification could be instrumental in patient selection for future clinical trials.[2][3]

References

Validating ML315 as a Chemical Probe for DYRK1B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of ML315 as a chemical probe for the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). Through objective comparison with alternative probes and supported by experimental data, this document serves as a critical resource for investigating DYRK1B's role in cellular processes and its potential as a therapeutic target.

DYRK1B is a serine/threonine kinase implicated in cell cycle regulation, differentiation, and survival.[1][2] Its dysregulation is linked to various diseases, including cancer and metabolic disorders, making it a compelling target for pharmacological intervention.[2][3] A well-validated chemical probe is essential for accurately dissecting its biological functions. ML315 has emerged as a potent inhibitor of the DYRK and CDC2-like kinase (CLK) families. This guide evaluates its suitability as a specific probe for DYRK1B by comparing its biochemical and cellular activity with other known DYRK1B inhibitors.

Comparative Analysis of DYRK1B Inhibitors

The development of selective DYRK1B inhibitors is challenged by the high degree of homology within the ATP-binding site of the DYRK family, particularly with DYRK1A.[4] This section presents a quantitative comparison of ML315 with other notable DYRK1B inhibitors, AZ191 and VER-239353.

InhibitorTargetIC50 (nM)Selectivity NotesReference
ML315 DYRK1B 29 Potent inhibitor of DYRK and CLK families.[Probe Reports]
DYRK1A16~2-fold less selective for DYRK1B over DYRK1A.[Probe Reports]
AZ191 DYRK1B 17 ~5-fold selective for DYRK1B over DYRK1A. ~110-fold selective over DYRK2.[4][5]
DYRK1A88[4][5]
DYRK21890[4]
VER-239353 DYRK1B 2.4 >30-fold selective versus DYRK2.[4]
DYRK1A7~3-fold less selective for DYRK1B over DYRK1A.[4]

Selectivity Profile of ML315

A comprehensive understanding of a chemical probe's selectivity is crucial for interpreting experimental results. While a full kinome-wide scan with IC50 values for ML315 is not publicly available, off-target pharmacology data provides insights into its broader selectivity. The following table summarizes known targets with significant inhibition by ML315.

TargetConcentration (µM)% Inhibition
PDE4D21072
PDE7B1066
BRS3 (human)1059
FMLP (human)1058
PAC1 (human)1056

DYRK1B Signaling Pathway

DYRK1B plays a critical role in cell cycle control, primarily by regulating the G0/G1 to S phase transition.[1][6] It exerts its function through the phosphorylation of key cell cycle regulators, including Cyclin D1 and the cyclin-dependent kinase inhibitor p27Kip1.[1][6] DYRK1B's activity is also interconnected with other major signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/mTOR/AKT pathways.[3][7]

DYRK1B_Signaling cluster_growth_factors Growth Factors cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_dyrk1b DYRK1B Regulation cluster_cell_cycle Cell Cycle Control GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS Activates PI3K PI3K GrowthFactors->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK DYRK1B DYRK1B ERK->DYRK1B Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->DYRK1B Inhibits CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Promotes Degradation p27 p27Kip1 DYRK1B->p27 Stabilizes G1_S_Transition G1/S Transition CyclinD1->G1_S_Transition Promotes p27->G1_S_Transition Inhibits ML315 ML315 ML315->DYRK1B Inhibits

Caption: DYRK1B signaling network in cell cycle regulation.

Experimental Protocols

Accurate validation of a chemical probe requires robust and reproducible experimental protocols. This section outlines the general methodologies for key assays used to characterize DYRK1B inhibitors.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified DYRK1B.

Objective: To determine the IC50 value of the test compound against DYRK1B.

Materials:

  • Recombinant DYRK1B enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at or near the Km for DYRK1B)

  • DYRK1B substrate (e.g., a synthetic peptide like DYRKtide)

  • Test compound (e.g., ML315) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a fixed concentration of DYRK1B enzyme to the kinase buffer in the wells of a 96-well plate.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding the ATP and substrate mixture.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assays

Confirming that a compound interacts with its intended target within a cellular context is a critical validation step. Two common methods for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

1. NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay

Objective: To quantify the apparent affinity of the test compound for DYRK1B in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged DYRK1B and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that engages DYRK1B will compete with the tracer, leading to a decrease in the BRET signal.[8][9]

Workflow:

NanoBRET_Workflow Start Seed cells expressing NanoLuc-DYRK1B fusion AddTracer Add cell-permeable fluorescent tracer Start->AddTracer AddCompound Add test compound (e.g., ML315) AddTracer->AddCompound Incubate Incubate at 37°C AddCompound->Incubate AddSubstrate Add NanoLuc® substrate and extracellular inhibitor Incubate->AddSubstrate Measure Measure BRET signal AddSubstrate->Measure

Caption: General workflow for a NanoBRET™ Target Engagement Assay.

2. Cellular Thermal Shift Assay (CETSA®)

Objective: To assess the target engagement of a compound by measuring changes in the thermal stability of DYRK1B.

Principle: The binding of a ligand (the test compound) to its target protein (DYRK1B) can increase the protein's resistance to heat-induced denaturation.[10][11] This change in thermal stability is then quantified, typically by Western blotting.

Workflow:

CETSA_Workflow Start Treat intact cells with test compound or vehicle Heat Heat cells to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble and precipitated fractions Heat->Lyse Analyze Analyze soluble fraction for DYRK1B by Western blot Lyse->Analyze Quantify Quantify band intensities to determine thermal shift Analyze->Quantify

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Conclusion

ML315 is a potent inhibitor of DYRK1B with an IC50 in the low nanomolar range. While it also inhibits other DYRK and CLK family members, its well-characterized profile makes it a valuable tool for studying this kinase family. For experiments requiring higher selectivity for DYRK1B over DYRK1A, AZ191 may be a more suitable probe. The choice of chemical probe should be guided by the specific biological question and the experimental context. The experimental protocols provided in this guide offer a framework for the rigorous validation and application of ML315 and other inhibitors in the investigation of DYRK1B biology.

References

Safety Operating Guide

Proper Disposal Procedures for ML315: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the proper disposal procedures for ML315, a bioactive small molecule identified by its IUPAC name: 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine.

Due to the absence of a specific Safety Data Sheet (SDS) for ML315, the following procedures are based on its chemical structure as a halogenated organic compound containing a pyrimidine (B1678525) core. These guidelines are designed to ensure the safe and environmentally responsible disposal of this compound.

Chemical and Physical Properties of ML315

Understanding the properties of ML315 is the first step toward safe handling and disposal. The following data has been compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₁₈H₁₃Cl₂N₃O₂PubChem[1]
Molecular Weight 374.2 g/mol PubChem[1]
IUPAC Name 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-aminePubChem[1]
Computed XLogP3 4.7PubChem[1]

Note: The XLogP3 value suggests that ML315 has a high octanol-water partition coefficient, indicating it is likely to be hydrophobic and have low water solubility.

Experimental Protocols: General Disposal Procedure

The disposal of ML315 should be managed as hazardous chemical waste. The following step-by-step protocol is a general guideline. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling ML315, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.

  • Designated Waste Container: Collect all waste containing ML315, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Halogenated Waste Stream: As ML315 is a dichlorinated compound, it must be disposed of in a container specifically designated for halogenated organic waste. Do not mix with non-halogenated waste.

Step 3: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "ML315 (5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine)"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • Your name, laboratory, and contact information

Step 4: Storage

Store the sealed hazardous waste container in a designated and secure satellite accumulation area within your laboratory. This area should be:

  • Well-ventilated

  • Away from heat sources and direct sunlight

  • Segregated from incompatible chemicals

Step 5: Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of ML315 down the drain or in regular trash. The likely method of disposal for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ML315.

ML315_Disposal_Workflow start Start: ML315 Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste contaminated with ML315? ppe->waste_type halogenated_container Collect in a Designated Halogenated Waste Container waste_type->halogenated_container Yes non_hazardous Dispose of as Non-Hazardous Waste waste_type->non_hazardous No label_container Label Container Clearly: 'Hazardous Waste - ML315 (Halogenated)' halogenated_container->label_container storage Store Securely in Satellite Accumulation Area label_container->storage ehs_contact Contact EHS for Pickup and Disposal storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: ML315 Disposal Workflow.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling ML 315

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for the small molecule kinase inhibitor ML 315. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research. This compound is an inhibitor of cdc2-like kinases (Clk) and DYRK kinases and should be handled with care.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to minimize exposure and prevent adverse health effects. The primary hazards include skin, eye, and respiratory irritation[1].

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation[1].
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes and dust[1].
Skin and Body Protection Laboratory coat and appropriate protective clothingTo prevent skin exposure[1].
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.To avoid inhalation and respiratory tract irritation[1].

Safe Handling and Operational Plan

Proper handling procedures are vital when working with this compound to ensure both personal safety and experimental accuracy.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in a Ventilated Enclosure prep_ppe->prep_weigh prep_dissolve Dissolve in a Suitable Solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_handle Handle solution with care, avoiding splashes prep_dissolve->exp_handle exp_incubate Perform experimental procedures exp_handle->exp_incubate cleanup_decon Decontaminate work surfaces exp_incubate->cleanup_decon cleanup_waste Dispose of waste in designated hazardous waste containers cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe

Caption: A typical workflow for handling this compound, from preparation to disposal.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1].

    • Before handling, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.

    • When weighing the solid compound, avoid generating dust[1].

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing[1].

    • Wash hands thoroughly after handling the compound[1].

    • Keep the container tightly closed when not in use[1].

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place[1].

    • For long-term storage, it is recommended to store it at -20°C for up to one month in solvent or -80°C for up to six months[1].

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Skin Contact Wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_waste Waste Segregation cluster_container Containment cluster_disposal Final Disposal waste_solid Solid Waste (unused compound, contaminated consumables) container_solid Seal in a labeled, compatible hazardous waste container waste_solid->container_solid waste_liquid Liquid Waste (solutions containing this compound) container_liquid Collect in a labeled, leak-proof hazardous waste container waste_liquid->container_liquid disposal_facility Dispose through an approved hazardous waste disposal facility container_solid->disposal_facility container_liquid->disposal_facility

Caption: A logical flow for the proper disposal of this compound waste.

Disposal Guidelines:

  • Waste Characterization: this compound waste should be treated as hazardous chemical waste.

  • Containerization:

    • Collect solid waste, such as unused compound and contaminated lab supplies (e.g., pipette tips, tubes), in a designated, properly labeled hazardous waste container.

    • Collect liquid waste, including solutions containing this compound, in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety department.

  • Final Disposal: Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.